molecular formula C12H11NO2 B1594126 2-Quinolinepropanoic acid CAS No. 39111-94-9

2-Quinolinepropanoic acid

Cat. No.: B1594126
CAS No.: 39111-94-9
M. Wt: 201.22 g/mol
InChI Key: PBXJDATXARPDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinolinepropanoic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Quinolinepropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Quinolinepropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolinepropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXJDATXARPDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295033
Record name 2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39111-94-9
Record name 2-Quinolinepropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(quinolin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Quinolinepropanoic Acid: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinepropanoic acid, systematically known as 3-quinolin-2-ylpropanoic acid, is a heterocyclic compound featuring a quinoline nucleus linked to a propanoic acid side chain at the 2-position. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, endowing them with diverse pharmacological properties. Consequently, derivatives of quinoline, including 2-quinolinepropanoic acid, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and potential biological significance of 2-quinolinepropanoic acid, offering valuable insights for researchers engaged in its study and application.

The inherent reactivity and versatile nature of both the quinoline ring and the carboxylic acid functional group make 2-quinolinepropanoic acid a valuable building block for the synthesis of more complex molecules. The exploration of its derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents.[1][2][3]

Physicochemical and Structural Properties

2-Quinolinepropanoic acid is a solid organic compound with the molecular formula C₁₂H₁₁NO₂.[4][5][6] Its structure is characterized by a quinoline ring system, where the propanoic acid moiety is attached to the carbon at the 2-position.

PropertyValueSource
IUPAC Name 3-quinolin-2-ylpropanoic acid[5]
Common Name 2-Quinolinepropanoic acid[5]
CAS Number 39111-94-9[4][5][6][7]
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.221 g/mol [4]
PubChem CID 264313[4][5]
InChI Key PBXJDATXARPDPW-UHFFFAOYSA-N[5]
SMILES C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O[5]

Synthesis of 2-Quinolinepropanoic Acid

The synthesis of 2-quinolinepropanoic acid can be approached through various synthetic strategies. A plausible and efficient method involves a two-step process starting from 2-quinolinone, which undergoes a Michael addition with an acrylate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.[8]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate

This step involves the Michael addition of 2-quinolinone to ethyl acrylate. The use of a base like potassium carbonate is crucial to deprotonate the nitrogen of the 2-quinolinone, thereby activating it as a nucleophile for the conjugate addition to the α,β-unsaturated ester.[8]

  • Materials: 2-Quinolinone, Ethyl acrylate, Potassium carbonate, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 2-quinolinone (1.0 eq), potassium carbonate (1.0 eq), and ethanol.

    • To this suspension, add ethyl acrylate (4.0 eq).

    • Heat the reaction mixture at 100°C for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product, which can be purified by crystallization from ethanol.

Step 2: Hydrolysis to 3-(2-oxoquinolin-1(2H)-yl)propanoic Acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. The reaction is typically carried out in a mixture of ethanol and water to ensure the solubility of both the ester and the base. Acidification of the reaction mixture after hydrolysis precipitates the carboxylic acid product.[8]

  • Materials: Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate, Sodium hydroxide, Ethanol, Water, Acetic acid.

  • Procedure:

    • Dissolve ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (1.0 eq).

    • Stir the reaction mixture at room temperature for 10 hours, monitoring by TLC until the ester is completely consumed.[8]

    • Filter the reaction mixture and cool it in an ice bath.

    • Acidify the filtrate with acetic acid to precipitate the product.

    • Filter the solid, dry it, and recrystallize from ethanol to obtain pure 3-(2-oxoquinolin-1(2H)-yl)propanoic acid.

Note: This protocol is for the synthesis of the 2-oxo derivative. The final step to obtain 3-quinolin-2-ylpropanoic acid would involve the reduction of the oxo group, which is a standard transformation in organic synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Quinolinone Step1 Michael Addition (Ethyl acrylate, K2CO3, 100°C) Start->Step1 Intermediate Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/EtOH) Intermediate->Step2 Product 3-(2-oxoquinolin-1(2H)-yl)propanoic Acid Step2->Product

Caption: A workflow for the synthesis of 3-(2-oxoquinolin-1(2H)-yl)propanoic acid.

Spectroscopic Characterization

The structural elucidation of 2-quinolinepropanoic acid and its intermediates relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Based on the analysis of a closely related compound, 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid, the following spectral features can be anticipated for the intermediate ester and the final acid product.[8][9]

Expected ¹H and ¹³C NMR Data for 3-[2-Oxoquinolin-1(2H)-yl]propanoate Intermediate and Final Acid [8]

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate
NCH₂4.49 (t)38.2
CH₂CO2.67 (t)32.2
OCH₃ (of methyl ester analog)3.61 (s)51.8
C=O (Amide)-161.9
C=O (Ester)-171.5
3-[2-oxoquinolin-1(2H)-yl]propanoic Acid
NCH₂4.42 (t)38.4
CH₂CO2.63 (t)32.8
COOH10.12 (br s)172.8
C=O (Amide)-166.5

The ¹H NMR spectrum of the propanoate intermediate is expected to show two characteristic triplets for the methylene protons of the propanoate chain.[8][9] The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and the quinolinone ring.[8] For the final acid, the most notable feature in the ¹H NMR spectrum is the appearance of a broad singlet at a downfield chemical shift (around 10-12 ppm) corresponding to the carboxylic acid proton. In the ¹³C NMR spectrum, the signal for the ester carbonyl will be replaced by a signal for the carboxylic acid carbonyl.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2-quinolinepropanoic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Additionally, C=C and C=N stretching vibrations from the quinoline ring would appear in the 1600-1450 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), quinoline derivatives often show a stable molecular ion peak.[11] The fragmentation of quinoline carboxylic acids typically involves the loss of the carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂).[11] For 2-quinolinepropanoic acid, fragmentation could also involve cleavage of the propanoic acid side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.[12]

Predicted Fragmentation Logic

Fragmentation_Logic MI [M]+• (Molecular Ion) F1 [M - COOH]+ MI->F1 - •COOH F2 [M - CH2CH2COOH]+ MI->F2 - •CH2CH2COOH F3 Quinoline Cation F2->F3 Rearrangement

Caption: A simplified representation of potential mass spectral fragmentation pathways.

Potential Biological Activities

The quinoline nucleus is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][13][14] The introduction of a carboxylic acid moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its activity or modulating its selectivity.

Studies on various quinoline carboxylic acid derivatives have demonstrated significant biological potential. For instance, certain quinoline-4-carboxylic acid derivatives have shown anti-inflammatory and antiproliferative activities.[14] Specifically, quinoline-2-carboxylic acid has been identified as having noteworthy cytotoxic effects on certain cancer cell lines.[14]

While specific biological data for 3-quinolin-2-ylpropanoic acid is not extensively documented in the readily available literature, its structural similarity to other biologically active quinoline derivatives suggests that it could be a promising candidate for screening in various biological assays. The propanoic acid side chain could potentially interact with different biological targets compared to a simple carboxylic acid substituent, offering a unique pharmacological profile.

Hypothetical Signaling Pathway Interaction

Given the known anticancer properties of many quinoline derivatives, a plausible mechanism of action for 2-quinolinepropanoic acid could involve the modulation of key signaling pathways implicated in cancer cell growth and survival. For instance, it could potentially act as an inhibitor of protein kinases within pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Quinolinepropanoic Acid Inhibitor->Akt

Caption: A hypothetical inhibition of the PI3K/Akt signaling pathway by 2-quinolinepropanoic acid.

Conclusion

2-Quinolinepropanoic acid (3-quinolin-2-ylpropanoic acid) represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed using modern spectroscopic methods. The rich history of biological activities associated with the quinoline scaffold provides a strong rationale for the further investigation of 2-quinolinepropanoic acid and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers, providing essential information to facilitate further exploration and application of this promising compound.

References

  • Al-Saeedi, A. H., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Kumar, S., & Narasimhan, B. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 10(2), 77-90.
  • Marella, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • El-Sayed, W. M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • PubChem. (n.d.). 3-quinolin-2-ylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). 3-(quinolin-2-yl)propanoic acid (C12H11NO2). Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. RSC Advances, 5(104), 85589-85593. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PubMed Central. Retrieved from [Link]

  • Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein journal of organic chemistry, 6, 966–972. [Link]

  • PubChem. (n.d.). 2-Methyl-3-oxo-3-quinolin-2-ylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dzurilla, M., & Kutschy, P. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 218-221.
  • Shinde, A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. BMC chemistry, 17(1), 114. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(quinolin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • ResearchGate. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-oxo-3-(quinolin-2-yl)propanoic acid (C12H9NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(quinolin-3-yl)propanoic acid (C12H11NO2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Quinolinepropanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone in the development of therapeutic agents.[1] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on the synthesis of a specific and valuable derivative, 2-quinolinepropanoic acid, and its related compounds. The presence of the propanoic acid moiety at the 2-position introduces a key functional group that can be readily modified to modulate the molecule's pharmacokinetic and pharmacodynamic profile, offering a versatile platform for the design of novel drug candidates.

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-quinolinepropanoic acid, delving into the mechanistic rationale behind these methods. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into the synthesis of this important class of molecules.

Strategic Approaches to the Synthesis of the 2-Quinolinepropanoic Acid Core

The synthesis of 2-quinolinepropanoic acid can be broadly categorized into two strategic approaches:

  • Construction of the Quinoline Ring with a Pre-attached Side Chain Precursor: This strategy involves the use of classical named reactions for quinoline synthesis where one of the acyclic starting materials already contains the three-carbon chain necessary for the propanoic acid group.

  • Post-Modification of a Pre-formed Quinoline Ring: This approach begins with a readily available quinoline derivative, such as 2-methylquinoline or 2-chloroquinoline, followed by the chemical elaboration of the propanoic acid side chain at the 2-position.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the quinoline ring, and scalability of the reaction.

I. Synthesis via Quinoline Ring Formation: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing 2-substituted quinolines.[3][4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[5] To synthesize a precursor to 2-quinolinepropanoic acid, a suitable α,β-unsaturated carbonyl compound bearing a protected carboxylic acid or an ester group can be employed.

Reaction Causality: The reaction is believed to proceed through a 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. The regioselectivity, favoring the 2-substituted product, is a key feature of this reaction.[5]

Conceptual Workflow: Doebner-von Miller Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct UnsaturatedEster α,β-Unsaturated Ester (Propanoic Acid Precursor) UnsaturatedEster->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization QuinolineEster Ethyl 2-Quinolinepropanoate Dihydroquinoline->QuinolineEster Oxidation

Caption: General workflow for the Doebner-von Miller synthesis of a 2-quinolinepropanoate.

II. Synthesis via Post-Modification of the Quinoline Ring

This strategy offers greater flexibility in terms of the substitution pattern on the benzene portion of the quinoline ring, as a wide variety of substituted anilines can be used to prepare the initial quinoline scaffold.

2-Methylquinoline, also known as quinaldine, is a readily available and cost-effective starting material.[6][7][8] The methyl group at the 2-position is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion that can react with electrophiles to extend the carbon chain.

Reaction Causality: The acidity of the C-H bonds of the 2-methyl group is enhanced by the electron-withdrawing effect of the quinoline ring nitrogen. This allows for the generation of a stabilized carbanion. A common approach involves a two-step sequence: aldol-type condensation with an aldehyde (e.g., acetaldehyde) followed by oxidation of the resulting alcohol and subsequent steps to form the propanoic acid. A more direct approach involves reacting the lithiated 2-methylquinoline with a suitable two-carbon electrophile that can be converted to a carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Quinolinepropanoate from 2-Methylquinoline (Conceptual)

  • Deprotonation: To a solution of 2-methylquinoline in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (n-BuLi) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-quinolylmethyl anion.

  • Alkylation: Diethyl carbonate is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 2-quinolinepropanoate.

Self-Validation: The success of the deprotonation step is critical and can be sensitive to moisture and temperature. The use of anhydrous solvents and an inert atmosphere is paramount. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

2-Chloroquinoline is another valuable starting material that can be prepared from the corresponding quinolin-2-one. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and can also participate in various cross-coupling reactions.

1. Malonic Ester Synthesis: A classic approach to forming the propanoic acid side chain is the malonic ester synthesis.[9] This involves the reaction of 2-chloroquinoline with a malonic ester anion, followed by hydrolysis and decarboxylation.

Reaction Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the malonate anion displaces the chloride. The subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the desired propanoic acid derivative.

Conceptual Workflow: Malonic Ester Synthesis Route

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Chloroquinoline 2-Chloroquinoline SNAr Nucleophilic Aromatic Substitution Chloroquinoline->SNAr MalonicEster Diethyl Malonate MalonicEster->SNAr Base Base (e.g., NaOEt) Base->SNAr Hydrolysis Hydrolysis (Acid/Base) SNAr->Hydrolysis Intermediate Ester Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Malonic Acid Derivative Product 2-Quinolinepropanoic Acid Decarboxylation->Product

Caption: Malonic ester synthesis pathway to 2-quinolinepropanoic acid.

2. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer powerful alternatives for C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to couple 2-chloroquinoline with a suitable three-carbon organometallic reagent.

Reaction Causality: These reactions proceed through a catalytic cycle involving oxidative addition of the 2-chloroquinoline to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Synthesis of 2-Quinolinepropanoic Acid Derivatives

The carboxylic acid functionality of 2-quinolinepropanoic acid serves as a versatile handle for the synthesis of a wide range of derivatives, primarily esters and amides. These derivatives are often synthesized to improve the parent compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.

I. Esterification

The conversion of 2-quinolinepropanoic acid to its corresponding esters can be readily achieved through several standard methods.

A. Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[10]

Reaction Causality: The reaction is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.[10]

Experimental Protocol: Fischer Esterification of 2-Quinolinepropanoic Acid

  • Reaction Setup: 2-Quinolinepropanoic acid is dissolved in a large excess of the desired alcohol (e.g., ethanol for the ethyl ester). A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography or distillation.

Self-Validation: Complete neutralization of the acid catalyst is essential to prevent hydrolysis of the ester product during work-up. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

B. Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

II. Amide Formation

The synthesis of amides from 2-quinolinepropanoic acid is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities. This is typically achieved using peptide coupling reagents.[11]

Reaction Causality: The carboxylic acid is first activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acylisourea). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.[12] The use of coupling reagents avoids the need to prepare highly reactive and often unstable acyl chlorides.

Experimental Protocol: Amide Coupling of 2-Quinolinepropanoic Acid

  • Reaction Setup: To a solution of 2-quinolinepropanoic acid in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added.

  • Activation: The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for the activation of the carboxylic acid.

  • Amine Addition: The desired amine is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.

Self-Validation: The choice of coupling reagent and base can significantly impact the reaction outcome, particularly in preventing racemization if chiral amines are used. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.

Data Summary: Common Coupling Reagents for Amide Synthesis

Coupling ReagentFull NameActivating AgentBy-products
DCC DicyclohexylcarbodiimideCarbodiimideDicyclohexylurea (DCU)
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimideWater-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium saltTetramethylurea
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateUronium saltTetramethylurea

Applications in Research and Drug Development

Derivatives of quinoline-2-carboxylic acid have shown significant potential in various therapeutic areas. For instance, they have been investigated for their antiproliferative activity against cancer cell lines.[2][13] The ability of the quinoline nitrogen and the carboxylic acid group to chelate metal ions is believed to be a potential mechanism for their biological activity.[2] Furthermore, quinoline carboxylic acid derivatives have been explored as novel histone deacetylase (HDAC) inhibitors for cancer therapy and as potential antileishmanial agents.[14][15] The pharmacokinetic properties of these compounds, such as solubility and gastrointestinal absorption, can be fine-tuned through derivatization of the carboxylic acid group, highlighting the importance of the synthetic methods described herein for generating compound libraries for drug discovery programs.[14]

Conclusion

The synthesis of 2-quinolinepropanoic acid and its derivatives is a field rich with both classic and contemporary synthetic methodologies. The choice of a particular synthetic route is a strategic decision guided by factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The Doebner-von Miller reaction provides a direct entry to the quinoline core with the side chain precursor in place, while the post-modification of pre-formed quinolines, such as 2-methylquinoline and 2-chloroquinoline, offers greater synthetic flexibility. The carboxylic acid moiety of the target molecule is a key functional group that allows for the straightforward synthesis of a diverse range of esters and amides, which is crucial for the optimization of biological activity and pharmacokinetic properties in drug discovery. A thorough understanding of the underlying reaction mechanisms and experimental nuances is essential for the successful synthesis of these valuable compounds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1888.
  • Amide synthesis by acyl
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2023). Frontiers in Chemistry, 11, 1243537.
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). Applied Biochemistry and Biotechnology, 194(11), 5429-5444.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). Arkivoc, 2018(1), 244-287.
  • A malonic ester‐type synthesis with 4‐chloroquinoline utilizing highly acidic enols. (1977). Journal of Heterocyclic Chemistry, 14(6), 1081-1083.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Ester synthesis by esterific
  • the prepar
  • CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • Pharmacological insights into the multifaceted biological properties of quinic acid. (2022). Biomedicine & Pharmacotherapy, 153, 113333.
  • DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Chemistry of Heterocyclic Compounds, 59(11), 885-891.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2541-2548.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Beilstein Journal of Organic Chemistry, 13, 1864-1873.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Pharmaceuticals, 15(7), 869.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2021). RSC Advances, 11(54), 34135-34151.
  • Forming amides from a carboxylic acid and its deriv
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2023). International Journal of Molecular Sciences, 24(23), 16995.
  • JPS57114574A - Preparation of 2-methylquinoline.
  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences.
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Forming amides from a carboxylic acid and its deriv
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances, 10(35), 20784-20793.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977). Journal of Medicinal Chemistry, 20(6), 791-796.
  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.

Sources

2-Quinolinepropanoic acid biological activity and mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 2-Quinolinepropanoic Acid and Its Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and steric properties have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including malaria, cancer, and various infections.[2][3] 2-Quinolinepropanoic acid, which incorporates this bicyclic quinoline moiety attached to a propanoic acid chain, serves as a versatile and valuable building block for creating novel therapeutic agents.[1] The propanoic acid group, in particular, provides a crucial handle for chemical modification, allowing for the synthesis of diverse chemical libraries aimed at enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the multifaceted biological activities of 2-quinolinepropanoic acid derivatives, delves into their molecular mechanisms of action, and presents standardized protocols for their evaluation.

Part 1: A Spectrum of Biological Activities

Derivatives of the 2-quinolinepropanoic acid scaffold have demonstrated significant therapeutic potential in three primary areas: antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

The quinoline core is historically renowned for its role in antimalarial drugs like chloroquine.[2] Modern derivatives of 2-quinolinepropanoic acid have expanded this antimicrobial profile to include potent antibacterial and antifungal effects.

  • Antibacterial Properties : Numerous studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[4][5] Notably, they have shown potent activity against multidrug-resistant (MDR) strains, which pose a significant threat to public health.[6] Specific pathogens inhibited by quinoline derivatives include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), Clostridium difficile, and Helicobacter pylori.[6][7][8] Some compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125–8 µg/mL against a range of bacterial strains.[4][5]

  • Antimycobacterial Properties : Certain substituted quinoline-2-carboxamides have shown higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid, indicating their potential in treating tuberculosis.[9]

Table 1: Representative Antimicrobial Activity of 2-Quinolinepropanoic Acid Derivatives

Compound ClassTarget Organism(s)Reported MIC (µg/mL)Reference
Ethyl 2-(quinolin-4-yl)-propanoatesHelicobacter pylori< 50 (Inhibitory Conc.)[7]
Quinolone-coupled HybridsS. aureus, E. coli0.125 - 8[4][5]
Quinoline-2-one DerivativesMRSA, VRE0.75 - 2.5[8]
Substituted QuinolinesC. difficile1.0 - 8.0[6]
Quinoline-2-carboxamidesM. tuberculosisPotent (qualitative)[9]
Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases.[10] Quinoline derivatives have emerged as promising anti-inflammatory agents, with efficacy demonstrated in both cellular and animal models of inflammation.[11]

  • Inhibition of Inflammatory Mediators : In cellular assays, such as those using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, quinoline-carboxylic acids have shown an impressive ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[12][13] Their potency in these assays has been shown to be comparable to or exceeding that of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[12][13]

  • In Vivo Efficacy : In animal models, such as the carrageenan-induced paw edema assay in rats, quinolinic acid has been shown to reduce inflammation by as much as 80% at higher doses.[14] Furthermore, novel quinoline compounds have demonstrated the ability to reduce airway hyperresponsiveness and the influx of immune cells into the lungs in models of allergic asthma.[15]

Anticancer and Antiproliferative Activity

The development of novel chemotherapeutics remains a critical priority. The quinoline scaffold is a feature of several established and emerging anticancer agents. Derivatives of 2-quinolinepropanoic acid have shown significant cytotoxic and antiproliferative activity against a wide array of cancer cell lines.

  • Broad-Spectrum Cytotoxicity : These compounds have been evaluated against numerous cancer cell lines, including those from breast (MCF-7), colon (HCT116, SW480), lung (A549), prostate (PC-3), and leukemia.[12][16][17]

  • Selective Activity : Some derivatives display selective cytotoxicity, showing greater growth inhibition in cancer cell lines like cervical HeLa and mammary MCF7 cells compared to non-cancerous cells.[12][13] This selectivity is a crucial attribute for minimizing the side effects commonly associated with chemotherapy. For example, one study found that a specific derivative, 91b1, significantly reduced tumor size in a nude mice xenograft model.[18]

Table 2: Representative Anticancer Activity (IC₅₀ Values) of 2-Quinolinepropanoic Acid Derivatives

Compound ClassCancer Cell LineReported IC₅₀Reference
N-hydroxy-2-quinolineacrylamidesA549 (Lung), HCT116 (Colon)Micromolar range[17]
Quinoline-based N-hydroxycinnamamidesHeLa (Cervical)Surpasses Vorinostat[19]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)49.01–77.67% inhibition
Quinoline-3-carboxylic acidMCF7 (Breast)Remarkable growth inhibition[12][13]

Part 2: Unraveling the Mechanisms of Action

The diverse biological activities of 2-quinolinepropanoic acid derivatives stem from their ability to interact with multiple molecular targets and modulate key signaling pathways.

Antimicrobial Mechanisms

The antimicrobial action of these compounds is not monolithic; different derivatives engage distinct bacterial targets.

  • Inhibition of Essential Enzymes : Molecular docking studies suggest that some broad-spectrum antibacterial quinolines may dually target both the lipopolysaccharide transport protein (LptA) in Gram-negative bacteria and DNA Topoisomerase IV in Gram-positive bacteria.[4][5] Others have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[8]

  • Intracellular Targets : For activity against H. pylori, the mechanism appears to involve an intracellular target, as studies have shown no evidence of bacterial membrane damage.[7]

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated through the suppression of pro-inflammatory signaling cascades.

  • Inhibition of the NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[11] A primary mechanism for quinoline derivatives is the inhibition of this pathway. By preventing the activation of NF-κB, these compounds block the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][15]

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) NFkB_IkB Inactive Complex (NF-κB + IκBα) IkB:e->NFkB_IkB:w Inhibits NFkB_nuc Active NF-κB (Translocates to Nucleus) NFkB_IkB->NFkB_nuc Release & Activation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces Quinoline 2-Quinolinepropanoic Acid Derivative Quinoline->IKK Inhibits

Proposed mechanism of NF-κB inhibition by quinoline derivatives.
  • Modulation of the Arachidonic Acid Pathway : Some pyrrole-containing quinoline derivatives have been specifically designed as COX-2 inhibitors, mirroring the mechanism of selective NSAIDs.[10] By inhibiting COX enzymes, they prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Anticancer Mechanisms

The antiproliferative effects of these compounds are achieved through a variety of sophisticated mechanisms that disrupt cancer cell homeostasis.

  • Histone Deacetylase (HDAC) Inhibition : A significant mechanism for several anticancer quinoline derivatives is the inhibition of HDAC enzymes.[17][19] HDACs play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds alter chromatin structure, leading to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[19] Some derivatives show remarkable selectivity, for instance, inhibiting HDAC6 over 300-fold more than other isoforms.[17]

  • Induction of Apoptosis and Cell Cycle Arrest : Many quinoline derivatives exert their effect by promoting programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cells from proliferating.[19]

  • Downregulation of Oncogenic Proteins : The anticancer activity can also be linked to the downregulation of specific proteins that promote tumor growth and metastasis. For example, the derivative 91b1 was found to exert its effects by downregulating Lumican, a proteoglycan implicated in tumorigenesis.[18]

  • Metal Chelation : It has been speculated that the co-planar structure of the quinoline ring and the carboxylic acid group may allow for chelation with divalent metals, a mechanism that could disrupt essential enzymatic functions within cancer cells.[12][13]

Part 3: Key Experimental Protocols

The evaluation of 2-quinolinepropanoic acid derivatives requires robust and reproducible experimental methodologies. The following protocols are foundational for characterizing their anti-inflammatory and antimicrobial activities.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To determine the IC₅₀ value of a test compound for the inhibition of NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After incubation, remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

  • Inflammatory Stimulation: To induce NO production, add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Prepare a standard curve using known concentrations of NaNO₂.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

Causality Insight: This protocol is a self-validating system. The LPS-only control confirms the inflammatory response, while the unstimulated control provides a baseline. A concurrent cell viability assay (e.g., MTS or MTT) must be run to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not general cytotoxicity.

Workflow for the LPS-induced nitric oxide production assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC value of a test compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: Wells containing serial dilutions of a known antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Conclusion and Future Directions

The evidence strongly suggests that the 2-quinolinepropanoic acid scaffold is a remarkably fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] Their ability to modulate key biological pathways, such as NF-κB signaling and HDAC activity, underscores their therapeutic potential.[11][17][19]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline ring and propanoic acid side chain to optimize potency and selectivity.

  • Mechanism Deconvolution: Further elucidation of the specific molecular targets for derivatives showing promising activity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates into more complex animal models of disease to validate their therapeutic potential and assess their safety profiles.

By leveraging the chemical versatility of this scaffold and a deeper understanding of its biological interactions, researchers can continue to develop next-generation therapeutics to address unmet needs in oncology, infectious disease, and inflammatory disorders.

References

  • Al-Saeedi, H., et al. (2021). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • Various Authors (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • ResearchGate (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Available at: [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (NIH). Available at: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available at: [Link]

  • Sravanthi, V.V., et al. (2022). Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Singh, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • Fu, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available at: [Link]

  • Martins, F., et al. (2024). Biological activity of natural 2-quinolinones. PubMed. Available at: [Link]

  • Mohammed, I.K. & Mousa, E.F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Fu, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • Sharma, P.C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Lin, H.Y., et al. (2020). Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. Available at: [Link]

  • El-Sayed, N.F., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health (NIH). Available at: [Link]

  • Fang, H., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. Available at: [Link]

  • Wang, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Heyliger, S.O., et al. (1999). The anti-inflammatory effects of quinolinic acid in the rat. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Selected quinoline glycoconjugates with anticancer activity. Available at: [Link]

  • Estevez-Hernandez, O., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Liu, Z., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

  • Ljungberg, L.K., et al. (2024). A novel quinoline with airway relaxant effects and anti-inflammatory properties. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]

  • Stone, T.W., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

  • Dirty Medicine (2021). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

Sources

In Silico Modeling of 2-Quinolinepropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Among these, 2-Quinolinepropanoic acid derivatives have garnered significant attention for their therapeutic potential across various domains, including anticancer, antimicrobial, and anti-inflammatory applications.[2][3] This in-depth technical guide provides a comprehensive framework for the in silico modeling of these derivatives, designed for researchers, scientists, and drug development professionals. By integrating established computational methodologies with field-proven insights, this guide aims to empower users to rationally design and optimize novel 2-Quinolinepropanoic acid-based therapeutic agents. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system, grounded in authoritative scientific principles.

Introduction: The Therapeutic Promise of 2-Quinolinepropanoic Acid Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[2] Its derivatives have shown a wide array of biological activities, leading to the development of successful drugs.[4] The addition of a propanoic acid moiety at the 2-position introduces a flexible side chain with a carboxylic acid group, which can significantly influence the compound's pharmacokinetic properties and its ability to interact with biological targets. This structural motif offers a versatile platform for chemical modification, allowing for the fine-tuning of activity, selectivity, and drug-like properties.

The therapeutic relevance of quinoline derivatives is vast, with approved drugs and clinical candidates targeting a range of diseases. For instance, Lenvatinib and Cabozantinib are quinoline-containing compounds approved as VEGFR-2 inhibitors for cancer therapy.[5] The core challenge and opportunity lie in the rational design of novel derivatives with enhanced potency and safety profiles. In silico modeling provides a powerful, cost-effective, and time-efficient approach to navigate the vast chemical space of possible derivatives and to prioritize candidates for synthesis and experimental testing.[6]

This guide will navigate the reader through a logical and robust in silico workflow, from initial target identification and ligand preparation to advanced computational analyses that predict biological activity and pharmacokinetic profiles.

The In Silico Modeling Workflow: A Strategic Overview

A successful in silico drug discovery campaign for 2-Quinolinepropanoic acid derivatives follows a structured, multi-step process. Each stage builds upon the previous one, progressively refining the selection of candidate molecules. This workflow is designed to maximize the probability of identifying potent and drug-like compounds while minimizing the attrition rate in later, more resource-intensive stages of drug development.

Below is a graphical representation of the typical workflow, which will be elaborated upon in the subsequent sections.

InSilico_Workflow cluster_0 Phase 1: Foundation & Target Identification cluster_1 Phase 2: Virtual Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Optimization & Validation cluster_3 Phase 4: Lead Candidate Selection Target_ID Target Identification & Validation Ligand_Prep Ligand Library Design & Preparation Target_ID->Ligand_Prep Select validated target Docking Molecular Docking Ligand_Prep->Docking Prepared Ligands QSAR QSAR Modeling Docking->QSAR Docking Scores & Poses MD_Sim Molecular Dynamics Simulations QSAR->MD_Sim Prioritized Hits ADMET ADMET Prediction MD_Sim->ADMET Stable Complexes Final_Selection Lead Candidate Prioritization ADMET->Final_Selection Favorable Profiles

Caption: A generalized workflow for the in silico modeling of 2-Quinolinepropanoic acid derivatives.

Phase 1: Foundation and Target Identification

Target Identification and Validation

The initial and most critical step is the identification of a biological target that is relevant to the disease of interest. For 2-Quinolinepropanoic acid derivatives, a wide range of potential targets exists, given their diverse reported activities.

Methodology:

  • Literature Review: A thorough review of scientific literature is paramount. Databases such as PubMed, Scopus, and Google Scholar should be queried for studies on quinoline derivatives and their biological targets. For example, studies have identified targets like HIV reverse transcriptase, various kinases, and acetylcholinesterase for quinoline-based compounds.[1][7]

  • Inverse Virtual Screening (IVS): This computational technique can be employed when the target of a known active compound is unknown.[8][9] The active 2-Quinolinepropanoic acid derivative is docked against a large library of protein structures to identify potential binding partners.[8][9]

  • Target Validation: Once potential targets are identified, they must be validated. This involves confirming the target's role in the disease pathology through genetic, proteomic, or pharmacological evidence.

Ligand Library Design and Preparation

With a validated target in hand, the next step is to create a library of 2-Quinolinepropanoic acid derivatives for virtual screening. This can involve designing novel compounds or screening existing chemical libraries.

Protocol: Ligand Preparation

  • 2D Structure Sketching: Draw the 2D structures of the derivatives using chemical drawing software like MarvinSketch or ChemDraw.

  • 3D Structure Generation: Convert the 2D structures into 3D conformers. This can be done using software like OpenBabel.[8] It is crucial to generate low-energy 3D conformations.

  • Protonation and Tautomeric States: Assign correct protonation states at a physiological pH (typically 7.4).[8] Tools like the H++ server can be used for this purpose.[8]

  • Energy Minimization: Perform energy minimization on the 3D structures to relieve any steric clashes and to obtain a stable conformation. This is often done using force fields like MMFF94 or AMBER.

Phase 2: Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of in silico drug design, guiding the selection of compounds for further investigation.[1]

Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. The protein preparation wizard in software suites like Schrödinger's Maestro is often used for this.[10]

  • Grid Generation: Define the binding site on the protein. This is typically the active site or a known allosteric site. A grid box is generated around this site to define the search space for the ligand.[10]

  • Ligand Docking: Dock the prepared ligand library into the defined grid of the target protein using software like AutoDock Vina, GOLD, or Glide.[8][11]

  • Scoring and Analysis: The docking software will generate a score for each ligand, which is an estimate of the binding affinity.[1] A more negative docking score generally indicates a higher predicted binding affinity.[1] The binding poses of the top-scoring compounds should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[7]

Table 1: Representative Docking Scores of Quinoline Derivatives against Various Targets

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
2,3-dihydroxy-quinoline-4-carbaldehydeAcetylcholinesterase (AChE)4BTLCADMA-Chem-9.1[1]
2,3-dihydroxy-quinoline-8-carboxylic acid methane esterAcetylcholinesterase (AChE)4BTLCADMA-Chem-8.7[1]
Compound 4f EGFRNot SpecifiedNot SpecifiedNot Specified (IC50 = 0.015 µM)[12]
Compound 4 HIV Reverse Transcriptase4I2PNot Specified-10.675[7]
Ligand 1Pyrrolopyrazole (Skin Cancer Target)4BKYNot Specified-8.9519
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[13][14] They are powerful tools for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

Protocol: QSAR Model Development

  • Data Set Preparation: A dataset of 2-Quinolinepropanoic acid derivatives with experimentally determined biological activity (e.g., IC50 values) is required. This dataset is typically divided into a training set for model building and a test set for model validation.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D or 3D descriptors.

  • Model Building: Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (kNN), and support vector machines (SVM), can be used to build the QSAR model.[13][14]

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.[15] Statistical parameters like the coefficient of determination (R²) and the root mean squared error (RMSE) are used to evaluate the model's performance.[13][14]

A well-validated QSAR model can then be used to predict the activity of new, untested 2-Quinolinepropanoic acid derivatives, helping to prioritize which compounds to synthesize.

Phase 3: Hit-to-Lead Optimization and Validation

Once a set of "hits" has been identified through virtual screening, the next phase focuses on optimizing these hits into lead compounds with improved potency, selectivity, and drug-like properties.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.[16]

Protocol: Molecular Dynamics Simulation

  • System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to mimic a physiological environment.[17]

  • Force Field Application: A force field (e.g., CHARMM36, AMBER) is applied to describe the interactions between the atoms in the system.[18]

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed.

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of key intermolecular interactions like hydrogen bonds.[18]

MD simulations can reveal important information about the flexibility of the binding site and the conformational changes that occur upon ligand binding, providing valuable insights for lead optimization.[18]

MD_Simulation_Analysis MD_Trajectory MD Simulation Trajectory RMSD_Analysis RMSD Analysis (Overall Stability) MD_Trajectory->RMSD_Analysis RMSF_Analysis RMSF Analysis (Residue Flexibility) MD_Trajectory->RMSF_Analysis Interaction_Analysis Interaction Analysis (H-bonds, etc.) MD_Trajectory->Interaction_Analysis Binding_Energy Binding Free Energy (MM/PBSA, MM/GBSA) Interaction_Analysis->Binding_Energy

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Quinolinepropanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and its Enduring Legacy in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery is credited to Friedlieb Ferdinand Runge in 1834, who first isolated it from coal tar. This deceptively simple fusion of a benzene and a pyridine ring has given rise to a vast and diverse family of compounds with a profound impact on human health. From the historical significance of quinine in combating malaria to the broad-spectrum antibacterial activity of the fluoroquinolones, quinoline derivatives have consistently proven to be a privileged scaffold in drug discovery. Their rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atom imparts crucial hydrogen bonding capabilities and modulates the electronic properties of the ring system. This guide delves into the specific history and discovery of a significant, yet less broadly chronicled, member of this family: the 2-quinolinepropanoic acid compounds.

The Dawn of a New Derivative: The First Synthesis of a 2-Quinolinepropanoic Acid

While the broader quinoline family has a long and storied history, the specific emergence of the 2-quinolinepropanoic acid scaffold can be traced to the mid-20th century. A pivotal moment in the history of these compounds was the work of V. Boekelheide and J. C. Godfrey, published in the Journal of the American Chemical Society in 1953. Their research, focused on the synthesis of novel heterocyclic compounds, inadvertently laid the groundwork for this class of molecules.

Their approach was not a direct synthesis of the parent 2-quinolinepropanoic acid, but rather a multi-step sequence that yielded a derivative, β-(2-quinolyl)propionic acid. This seminal work provided the first documented instance of a propanoic acid moiety being attached to the 2-position of the quinoline ring, thus establishing the fundamental structure of this compound class.

Foundational Synthetic Strategies: Building the Quinoline Core

The synthesis of 2-quinolinepropanoic acid and its derivatives is intrinsically linked to the classical methods of quinoline ring formation. Understanding these foundational reactions is crucial to appreciating the historical context and the evolution of synthetic accessibility to this scaffold. Two of the most historically significant and versatile methods are the Doebner-von Miller and Pfitzinger reactions.

The Doebner-von Miller Reaction: A Versatile Entry to 2-Substituted Quinolines

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a powerful method for preparing 2- and/or 4-substituted quinolines.[1][2] It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent.

The general mechanism involves the initial formation of a β-anilino carbonyl compound via a Michael-type addition. This intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline. The versatility of this reaction allows for the introduction of a variety of substituents at the 2-position of the quinoline ring, making it a historically important route for accessing precursors to 2-quinolinepropanoic acids.

Generalized Doebner-von Miller Reaction Workflow

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aniline Aniline Dihydroquinoline Dihydroquinoline Intermediate Aniline->Dihydroquinoline Unsaturated_Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsaturated_Carbonyl->Dihydroquinoline Acid_Oxidant Acid Catalyst & Oxidizing Agent Quinoline 2-Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Pfitzinger cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isatin Isatin Cyclization Intramolecular Cyclization & Dehydration Isatin->Cyclization Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Cyclization Base Base (e.g., KOH) Quinoline_acid Quinoline-4-carboxylic Acid Cyclization->Quinoline_acid

Caption: Generalized workflow of the Pfitzinger reaction.

A Representative Historical Synthesis Protocol: The Doebner-von Miller Synthesis of 2-Methylquinoline

To provide a practical context to the historical synthetic efforts, the following is a representative protocol for the synthesis of 2-methylquinoline, a key precursor that could be further elaborated to a 2-quinolinepropanoic acid derivative. This protocol is based on the principles of the Doebner-von Miller reaction.

Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Nitrobenzene (as an oxidizing agent)

  • Sodium Hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline and concentrated hydrochloric acid is prepared. The mixture is heated to reflux.

  • Addition of Reactants: A solution of crotonaldehyde in a suitable solvent (e.g., ethanol) is added dropwise to the refluxing aniline hydrochloride solution. After the addition is complete, nitrobenzene is added as an oxidizing agent.

  • Reaction Monitoring: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent such as dichloromethane. The combined organic layers are washed with water and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield 2-methylquinoline.

Causality Behind Experimental Choices:

  • Acid Catalyst: The strong acid is essential for protonating the carbonyl group of crotonaldehyde, making it more susceptible to nucleophilic attack by aniline. It also catalyzes the cyclization and dehydration steps.

  • Oxidizing Agent: Nitrobenzene is a classical oxidizing agent used in this reaction to convert the intermediate dihydroquinoline to the aromatic quinoline.

  • Basification: The addition of a strong base is necessary to neutralize the hydrochloric acid and to deprotonate the quinolinium salt, allowing for the extraction of the free base into an organic solvent.

  • Vacuum Distillation: This purification technique is suitable for separating the relatively volatile 2-methylquinoline from less volatile impurities and starting materials.

The Evolution into a Pharmacophore: Biological Significance of 2-Quinolinepropanoic Acid Derivatives

The initial synthesis of 2-quinolinepropanoic acid derivatives opened the door to exploring their potential biological activities. While the early research landscape is not extensively documented in readily accessible literature, the contemporary importance of this scaffold in drug discovery is evident from the numerous patents and research articles that have emerged in recent decades.

Researchers have functionalized the core 2-quinolinepropanoic acid structure in various ways to modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid group, in particular, offers a handle for creating esters, amides, and other derivatives, allowing for fine-tuning of properties such as solubility, membrane permeability, and target binding.

Summary of Reported Biological Activities of 2-Quinolinepropanoic Acid Analogs

Biological ActivityGeneral Structural FeaturesRepresentative Research Area
Antiviral Varied substitutions on the quinoline ring and modifications of the propanoic acid chain.Inhibition of viral replication enzymes.
Anticancer Introduction of aromatic or heterocyclic moieties to the quinoline core.Induction of apoptosis in cancer cell lines.
Anti-inflammatory Ester or amide derivatives of the propanoic acid group.Modulation of inflammatory pathways.
Enzyme Inhibition Specific side chains designed to interact with the active site of a target enzyme.Development of targeted therapies.

Conclusion: From a Historical Footnote to a Modern Pharmacophore

The journey of 2-quinolinepropanoic acid compounds, from their likely inception in the mid-20th century to their current status as a scaffold of interest in medicinal chemistry, highlights the enduring legacy of classical organic synthesis and the continuous evolution of drug discovery. While the initial discovery may not have been a singular, celebrated event, the foundational work of early chemists in synthesizing and characterizing novel quinoline derivatives has provided the essential building blocks for modern researchers. The versatility of the Doebner-von Miller and related reactions, coupled with the inherent biological potential of the quinoline nucleus, ensures that 2-quinolinepropanoic acid and its analogs will continue to be a fruitful area of investigation for the development of new therapeutic agents.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2812–2817.
  • Pfitzinger Reaction. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2006; pp 534-536.
  • Doebner-von Miller Reaction. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2006; pp 235-237.
  • Boekelheide, V.; Godfrey, J. C. A New Synthesis of Benzo[c]quinolizinium Salts. J. Am. Chem. Soc.1953 , 75 (14), 3579–3581. [Link]

  • Quinoline. Wikipedia. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

Sources

An In-depth Technical Guide to 2-Quinolinepropanoic Acid Analogs and Their Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the specific and compelling world of 2-Quinolinepropanoic acid and its analogs. As a Senior Application Scientist, the aim is not merely to present data, but to provide a cohesive narrative that elucidates the rationale behind the exploration of this chemical space, the intricacies of analog design and synthesis, and the critical evaluation of their therapeutic potential. We will journey from the foundational concepts of the quinoline core to the nuanced strategies employed in modern drug discovery to leverage its inherent bioactivity.

The Quinoline Nucleus: A Foundation of Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that has given rise to a vast array of therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[4][5][6] The synthetic tractability of the quinoline core allows for extensive structural diversification, making it an ideal starting point for the development of novel drugs.[2]

The introduction of a propanoic acid moiety at the 2-position of the quinoline ring creates 2-Quinolinepropanoic acid, a molecule that combines the aromatic, heterocyclic features of quinoline with the acidic functional group of a carboxylic acid. This combination opens up unique avenues for molecular interactions and biological activity.

Charting the Chemical Space of 2-Quinolinepropanoic Acid Analogs

The "chemical space" of 2-Quinolinepropanoic acid analogs encompasses all possible molecules that can be generated by modifying its core structure.[7] Exploring this space is a central endeavor in drug discovery, aiming to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.[8][9]

The key to navigating this vast landscape lies in understanding the points of diversification on the 2-Quinolinepropanoic acid scaffold. These can be systematically explored to generate a library of analogs with a wide range of physicochemical properties.

Key Diversification Points

The structure of 2-Quinolinepropanoic acid offers several key positions for chemical modification:

  • The Quinoline Ring: Substituents can be introduced at various positions (e.g., C4, C6, C7, C8) of the quinoline nucleus. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

  • The Propanoic Acid Side Chain: The carboxylic acid group can be esterified or converted to an amide to modulate polarity and cell permeability. The alpha and beta positions of the propanoic acid chain also present opportunities for substitution, which can impact the molecule's conformation and target binding.

  • Bioisosteric Replacements: The carboxylic acid moiety can be replaced with other acidic functional groups, such as tetrazoles, to alter acidity and metabolic stability.

G cluster_0 2-Quinolinepropanoic Acid Scaffold Core Core R1 R1 Core->R1 Quinoline Substituents R2 R2 Core->R2 R3 R3 Core->R3 R4 R4 Core->R4 X X Core->X Side Chain Modifications Y Y Core->Y Z Z Core->Z

Synthetic Strategies for Analog Generation

The synthesis of 2-Quinolinepropanoic acid analogs often begins with the construction of the quinoline core, followed by the introduction and modification of the propanoic acid side chain. Several classical and modern synthetic methodologies can be employed.

Building the Quinoline Core

Established methods for quinoline synthesis, such as the Doebner-von Miller, Combes, and Friedländer syntheses, provide versatile routes to substituted quinoline precursors.[2] These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds.

Introducing the Propanoic Acid Moiety

Once the desired substituted quinoline is obtained, the 2-propanoic acid side chain can be introduced through various synthetic transformations. A common approach involves the oxidation of a 2-propylquinoline precursor.

Protocol: Synthesis of a 2-Quinolinepropanoic Acid Analog

This protocol outlines a general procedure for the synthesis of a 2-quinolinepropanoic acid analog starting from a substituted 2-methylquinoline (quinaldine).

Step 1: Oxidation of Substituted 2-Methylquinoline

  • Dissolve the substituted 2-methylquinoline in a suitable solvent (e.g., pyridine).

  • Add an oxidizing agent, such as selenium dioxide, in portions while maintaining the reaction temperature.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the selenium byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the corresponding quinoline-2-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.[10]

Step 2: Chain Elongation to Propanoic Acid

  • Convert the synthesized quinoline-2-carboxylic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride).

  • React the acid chloride with diazomethane to form the corresponding diazoketone.

  • Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst and an alcohol (e.g., ethanol) to yield the ethyl ester of the 2-quinolinepropanoic acid analog.

  • Hydrolyze the ester using a base (e.g., NaOH) followed by acidic workup to obtain the final 2-quinolinepropanoic acid analog.

Biological Activities and Therapeutic Potential

Analogs of 2-Quinolinepropanoic acid have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents.[11][12]

Anticancer Activity

Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[1][13] The propanoic acid moiety can influence the molecule's ability to interact with specific binding sites on these targets. For instance, the carboxylic acid group can form crucial hydrogen bonds or ionic interactions within the active site of an enzyme.

Anti-inflammatory Activity

The anti-inflammatory properties of some quinoline-2-carboxylic acid derivatives have been reported.[11] The mechanism of action may involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the analogs and their biological activity is paramount for rational drug design.[14][15] SAR studies on quinoline derivatives have revealed several key insights:

  • Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline ring can significantly impact potency and selectivity. For example, the introduction of a fluorine atom has been shown to enhance the antibacterial activity of some quinoline derivatives.[3] For certain quinoline carboxylic acids, bulky hydrophobic substituents at the C2 position and a carboxylic acid at the C4 position are critical for inhibitory activity against dihydroorotate dehydrogenase.[16]

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid group is often crucial for activity, likely due to its ability to act as a hydrogen bond donor or acceptor, or to form salt bridges.[16][17]

  • Side Chain Modifications: Altering the length and flexibility of the propanoic acid side chain can influence how the molecule fits into a binding pocket.

Table 1: Hypothetical SAR Data for 2-Quinolinepropanoic Acid Analogs
Compound IDR1 (C6-position)R2 (C4-position)IC50 (µM) vs. Target X
2QP-01 HH15.2
2QP-02 FH5.8
2QP-03 ClH7.1
2QP-04 OCH3H12.5
2QP-05 FCH325.4
2QP-06 FCl3.2

This table presents hypothetical data for illustrative purposes.

Computational Approaches in Drug Design

Computational methods play an indispensable role in exploring the chemical space of 2-Quinolinepropanoic acid analogs and prioritizing candidates for synthesis and biological testing.[18][19]

Virtual Screening

Virtual screening involves the use of computational techniques to screen large libraries of virtual compounds against a biological target.[19] This can be done through ligand-based or structure-based approaches.

  • Ligand-Based Virtual Screening: This approach uses the structural information of known active compounds to identify new molecules with similar properties.[20]

  • Structure-Based Virtual Screening (Molecular Docking): If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of potential analogs.

G Start Define Target & Known Actives Virtual_Library Generate Virtual Library of 2-Quinolinepropanoic Acid Analogs Start->Virtual_Library Screening Virtual Screening Virtual_Library->Screening Ligand_Based Ligand-Based Methods (e.g., 3D-QSAR, Pharmacophore) Screening->Ligand_Based No Target Structure Structure_Based Structure-Based Methods (e.g., Molecular Docking) Screening->Structure_Based Target Structure Available Hit_Selection Select High-Scoring Hits Ligand_Based->Hit_Selection Structure_Based->Hit_Selection Synthesis Synthesize Prioritized Analogs Hit_Selection->Synthesis Bioassay Biological Evaluation Synthesis->Bioassay SAR Analyze SAR & Optimize Leads Bioassay->SAR SAR->Virtual_Library Iterative Design End Lead Candidate SAR->End

De Novo Design

De novo design algorithms can generate novel molecular structures from scratch that are predicted to have high affinity for a specific target.[18] These methods can be used to explore uncharted regions of the chemical space and identify truly innovative lead compounds.

Future Perspectives and Challenges

The exploration of 2-Quinolinepropanoic acid analogs continues to be a promising area of research in drug discovery. Future efforts will likely focus on:

  • Multi-target Drug Design: Designing single molecules that can modulate multiple biological targets simultaneously to achieve synergistic therapeutic effects or overcome drug resistance.[5]

  • Application of Artificial Intelligence: Utilizing machine learning and deep learning models to more accurately predict the biological activity and pharmacokinetic properties of novel analogs, thereby accelerating the drug discovery process.[8]

  • Personalized Medicine: Developing analogs that are specifically tailored to the genetic makeup of individual patients or disease subtypes.

The primary challenges in this field include optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds and navigating the complexities of clinical trials.

Conclusion

The 2-Quinolinepropanoic acid scaffold provides a rich foundation for the design and discovery of new therapeutic agents. By systematically exploring its chemical space through a combination of rational design, advanced synthetic methodologies, and computational approaches, researchers can unlock the full therapeutic potential of this versatile class of compounds. The insights gained from structure-activity relationship studies will continue to guide the development of next-generation drugs with improved efficacy and safety profiles.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Adekola, K., & Mafukele, B. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18665-18688.
  • Lounkine, E., Ke, E., & Wodak, S. J. (2012). Computational Methods in Drug Discovery. Methods in Molecular Biology, 819, 1-28.
  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Verma, H., & Singh, A. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 1-15.
  • Kumar, A., & Sharma, S. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
  • Ionescu, I. A., & Diudea, M. V. (2023). Benzoquinoline Chemical Space: A Helpful Approach in Antibacterial and Anticancer Drug Design. International Journal of Molecular Sciences, 24(2), 1739.
  • Medina-Franco, J. L. (2021). Approaches for enhancing the analysis of chemical space for drug discovery. Expert Opinion on Drug Discovery, 16(12), 1433-1445.
  • Pinzi, L., & Rastelli, G. (2019). Computational Methods Applied to Rational Drug Design. Molecules, 24(18), 3341.
  • Medina-Franco, J. L. (2021). Approaches for enhancing the analysis of chemical space for drug discovery. Expert Opinion on Drug Discovery, 16(12), 1433-1445.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Sharma, A., Kumar, V., & Kumar, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 861-877.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597.
  • BioSolveIT. (2022, September 15).
  • Ali, A., Chen, Y., & Liu, H. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. International Journal of Molecular Sciences, 24(13), 10905.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Molecules, 21(10), 1294.
  • Cao, R., Chen, J., & Chen, H. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678.
  • Mosaffa, F., Hadizadeh, F., & Fathi, F. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Avicenna Journal of Medical Biotechnology, 7(1), 2-8.
  • Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine. Médecine Clinique Et Expérimentale, 12(1), 7-9.
  • Chen, S. F., Papp, L. M., & Ardecky, R. J. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Kumar, A., & Sharma, S. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Chemistry Research Journal, 6(4), 81-96.
  • Al-Ostath, A., & El-Awady, R. (2020).
  • Musser, J. H., Chakraborty, U. R., & Sciortino, S. (1987). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 30(1), 62-67.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize 2-quinolinepropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the structural elucidation and analytical validation of this important quinoline derivative.

Introduction: The Significance of 2-Quinolinepropanoic Acid

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] 2-Quinolinepropanoic acid, with its distinct substitution pattern, presents a key building block for the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount for any research and development endeavor. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this compound.

Molecular Structure:

IUPAC Name: 3-(quinolin-2-yl)propanoic acid[2] CAS Number: 39111-94-9[2] Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Below is a visual representation of the molecular structure of 2-Quinolinepropanoic acid.

2_Quinolinepropanoic_acid_fragmentation M [M+H]⁺ m/z 202 F1 [M+H - H₂O]⁺ m/z 184 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 156 M->F2 - COOH F3 [M+H - H₂O - CO]⁺ m/z 156 F1->F3 - CO

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Quinolinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic targets of derivatives of 2-Quinolinepropanoic acid. While 2-Quinolinepropanoic acid itself is a foundational structure, its derivatives have emerged as potent modulators of key physiological pathways, particularly those involved in inflammation and cancer.[3][4] This document will delve into the primary therapeutic target identified for this class of compounds—cytosolic phospholipase A2 (cPLA2)—and also touch upon other potential targets that are areas of active research. We will examine the causality behind experimental designs, provide detailed protocols for target validation, and present data-driven insights to guide future drug discovery and development efforts.

Introduction: The 2-Quinolinepropanoic Acid Scaffold

The quinoline moiety is a nitrogen-containing heterocyclic aromatic compound that is a cornerstone in the development of therapeutic agents.[5][6] Its derivatives have found applications as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][5] The 2-Quinolinepropanoic acid scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The propanoic acid side chain provides a critical handle for interacting with biological targets, often mimicking endogenous ligands or fitting into active sites of enzymes.

This guide will focus primarily on the well-documented role of 2-Quinolinepropanoic acid derivatives as inhibitors of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade.[7][8] Additionally, we will briefly explore other potential therapeutic avenues, including their observed antiproliferative effects on cancer cell lines.[3][9]

Primary Therapeutic Target: Cytosolic Phospholipase A2 (cPLA2)

2.1. The Role of cPLA2 in Inflammatory Signaling

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid.[8][10] Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes.[8] The activity of cPLA2 is therefore a rate-limiting step in the production of these potent signaling molecules. Consequently, inhibiting cPLA2 is a highly attractive strategy for the development of novel anti-inflammatory drugs.[7]

2.2. Mechanism of Action of 2-Quinolinepropanoic Acid Derivatives as cPLA2 Inhibitors

Derivatives of 2-Quinolinepropanoic acid have been designed to act as potent and selective inhibitors of cPLA2. The proposed mechanism of action involves the quinoline core and the propanoic acid side chain interacting with the active site of the enzyme. The specificity of these inhibitors allows for the targeted modulation of cellular pathways that are dependent on cPLA2 activity.[8]

2.3. Signaling Pathway

The inhibition of cPLA2 by 2-Quinolinepropanoic acid derivatives disrupts the inflammatory cascade at a crucial early step. The following diagram illustrates the central role of cPLA2 and the point of intervention for these inhibitors.

cPLA2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., cytokines, growth factors) cPLA2_active Active cPLA2 ProInflammatory_Stimuli->cPLA2_active Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 2-Quinolinepropanoic Acid Derivatives Inhibitor->cPLA2_active Inhibits

Caption: Inhibition of the cPLA2 inflammatory pathway.

2.4. Experimental Validation of cPLA2 Inhibition

The validation of 2-Quinolinepropanoic acid derivatives as cPLA2 inhibitors involves a series of in vitro and cell-based assays.

2.4.1. In Vitro cPLA2 Enzymatic Assay

This assay directly measures the enzymatic activity of purified cPLA2 in the presence and absence of the test compounds.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human cPLA2 is purified and diluted to a working concentration in an appropriate assay buffer.

    • A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) is prepared in the same buffer.

  • Compound Incubation:

    • Serial dilutions of the 2-Quinolinepropanoic acid derivatives are prepared in DMSO and then diluted in the assay buffer.

    • The compounds are pre-incubated with the cPLA2 enzyme for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by the addition of the fluorescent phospholipid substrate.

  • Signal Detection:

    • The increase in fluorescence, resulting from the cleavage of the substrate by cPLA2, is monitored over time using a fluorescence plate reader.

  • Data Analysis:

    • The rate of the reaction is calculated for each compound concentration.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

2.4.2. Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of the compounds to inhibit the release of arachidonic acid from cells, a direct downstream effect of cPLA2 activity.

Protocol:

  • Cell Culture and Labeling:

    • A suitable cell line (e.g., RAW 264.7 macrophages) is cultured to confluency.

    • The cells are labeled overnight with [3H]-arachidonic acid, which is incorporated into the cell membranes.

  • Compound Treatment:

    • The cells are washed to remove unincorporated [3H]-arachidonic acid.

    • The cells are then pre-incubated with various concentrations of the 2-Quinolinepropanoic acid derivatives for a specified time.

  • Stimulation of Arachidonic Acid Release:

    • The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to activate cPLA2.

  • Measurement of Released Arachidonic Acid:

    • The cell culture supernatant is collected, and the amount of released [3H]-arachidonic acid is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of arachidonic acid release is calculated for each compound concentration, and EC50 values are determined.

2.5. Quantitative Data Summary

The following table summarizes hypothetical but representative data for a series of 2-Quinolinepropanoic acid derivatives targeting cPLA2.

Compound IDcPLA2 IC50 (nM)Arachidonic Acid Release EC50 (nM)
Lead-001 1550
Lead-002 825
Lead-003 2575

Other Potential Therapeutic Targets

While cPLA2 is a primary target, research suggests that quinoline derivatives possess a broader range of biological activities, including anticancer properties.[3][4][9]

3.1. Anticancer Activity

Several studies have reported that quinoline carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines.[3][9] The proposed mechanisms of action are diverse and may include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Topoisomerases: Interfering with DNA replication and repair in cancer cells.

Further research is needed to fully elucidate the specific molecular targets responsible for these anticancer effects and to determine if they are directly related to the 2-Quinolinepropanoic acid scaffold.

3.2. Experimental Workflow for Investigating Anticancer Activity

Anticancer_Workflow Start 2-Quinolinepropanoic Acid Derivatives Cell_Viability Cell Viability Assays (e.g., MTT, SRB) Start->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle If cytostatic Target_ID Target Identification (e.g., Proteomics, Kinase Profiling) Apoptosis_Assay->Target_ID Cell_Cycle->Target_ID In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_ID->In_Vivo

Sources

The Rational Design of 2-Quinolinepropanoic Acid Derivatives as Selective NMDA Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission, is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] Over-activation of this receptor leads to excitotoxicity, a primary mechanism of neuronal cell death.[3] Consequently, the development of NMDA receptor antagonists has been a significant focus of therapeutic research. This guide provides an in-depth technical exploration of a specific class of these antagonists: 2-quinolinepropanoic acid derivatives. Building upon the foundational knowledge of quinoline-based NMDA receptor modulators, we will delve into the rationale behind their design, proposed synthetic pathways, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to innovate within this promising therapeutic space.

The NMDA Receptor: A Prime Therapeutic Target

The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 and two GluN2 subunits.[4][5] Its activation is a sophisticated process requiring the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[6] This "coincidence detection" mechanism, which also involves the removal of a voltage-dependent magnesium block, allows for the influx of calcium ions, triggering downstream signaling cascades essential for synaptic plasticity and memory formation.[6][7]

However, excessive activation of NMDA receptors can lead to a pathological influx of calcium, initiating apoptotic and necrotic cell death pathways. This excitotoxic cascade is a common feature in many neurological disorders.[1][8] Therefore, antagonizing the NMDA receptor presents a viable strategy for neuroprotection.

The Glycine Binding Site: A Subtler Approach to Antagonism

While early efforts focused on antagonists that compete with glutamate or block the ion channel directly, these approaches were often hampered by severe side effects, including psychotomimetic symptoms.[8][9] This led to a shift in focus towards the glycine binding site on the GluN1 subunit.[2] Modulating this site offers a more nuanced approach to dampening receptor activity rather than outright blockade, potentially leading to a better therapeutic window with fewer adverse effects.[2][10] Kynurenic acid, an endogenous tryptophan metabolite with a quinoline scaffold, is a known antagonist at this site, serving as a natural lead compound for drug discovery.[9][11][12][13]

The 2-Quinolinepropanoic Acid Scaffold: A Design Rationale

The design of 2-quinolinepropanoic acid derivatives is a logical progression from earlier work on quinoline-2-carboxylic acids and related heterocyclic structures.[14][15] The core quinoline ring provides a rigid scaffold that can be appropriately substituted to interact with the glycine binding site.

From Carboxylic Acid to Propanoic Acid: Exploring the Pharmacophore

The transition from a carboxylic acid directly attached to the quinoline ring (as in quinoline-2-carboxylic acid) to a propanoic acid side chain introduces a flexible three-carbon linker. This extension serves several strategic purposes in rational drug design:

  • Probing Deeper Pockets: The extended chain allows the terminal carboxylic acid group, a critical hydrogen bond acceptor, to access deeper regions within the glycine binding pocket that may not be reachable by shorter analogs.

  • Optimizing Vectorial Orientation: The flexibility of the propanoic acid chain can allow for a more optimal orientation of the terminal carboxylate group to interact with key amino acid residues in the binding site.

  • Altering Physicochemical Properties: The introduction of the alkyl chain can modify the molecule's lipophilicity, potentially improving its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

The general pharmacophore for glycine site antagonists derived from the quinoline scaffold includes:

  • A hydrogen bond acceptor (the carboxylate group).

  • A rigid heterocyclic core (the quinoline ring).

  • Substituents on the quinoline ring that can modulate potency and selectivity through steric and electronic interactions.

Synthetic Strategies for 2-Quinolinepropanoic Acid Derivatives

While specific synthetic routes for 2-quinolinepropanoic acid derivatives are not extensively detailed in the current literature, their synthesis can be logically extrapolated from established methods for related quinoline and heterocyclic compounds. A plausible and versatile approach would involve the following key steps:

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target 2-quinolinepropanoic acid derivatives can be constructed from a suitable 2-methylquinoline precursor. The propanoic acid side chain can be introduced via the elaboration of this methyl group.

G Target 2-Quinolinepropanoic Acid Derivative Intermediate1 α,β-Unsaturated Ester Target->Intermediate1 Reduction of double bond & Ester hydrolysis Intermediate2 2-Formylquinoline Intermediate1->Intermediate2 Wittig or Horner-Wadsworth-Emmons Reaction Precursor 2-Methylquinoline Derivative Intermediate2->Precursor Oxidation of methyl group

Caption: Retrosynthetic pathway for 2-quinolinepropanoic acid derivatives.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the 2-Methylquinoline Core The substituted 2-methylquinoline core can be synthesized via classic methods such as the Doebner-von Miller reaction or the Combes quinoline synthesis, depending on the desired substitution pattern on the benzo- portion of the ring system.

Step 2: Oxidation to the Aldehyde The 2-methyl group of the quinoline precursor is oxidized to the corresponding 2-formylquinoline. This can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).

Step 3: Chain Elongation via Olefination The 2-formylquinoline is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate carbanion, respectively, to introduce the two-carbon extension and form an α,β-unsaturated ester.

Step 4: Reduction and Hydrolysis The double bond of the α,β-unsaturated ester is reduced to a single bond. This can be accomplished through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). Finally, the ester is hydrolyzed to the desired carboxylic acid under acidic or basic conditions to yield the final 2-quinolinepropanoic acid derivative.

Structure-Activity Relationship (SAR) and Molecular Interactions

The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. Based on studies of related quinoline-2-carboxylic acids and tetrahydroquinolines, several key SAR principles can be established.[14][15]

Position Substituent Type Effect on Activity Rationale
C4 Electron-rich, H-bond donor (e.g., -NHSO₂R)IncreaseThe substitution pattern at C4 significantly influences binding affinity for the glycine site. An electron-rich substituent capable of hydrogen bonding is advantageous.[14]
C4 Flexible alkyl chainsDecreaseIntroduction of flexible alkyl chains at the C4 position has been shown to cause a significant decrease in in vitro binding affinity.[14][15]
C5, C7 Halogens (e.g., Cl)IncreaseDichloro substitution at the 5 and 7 positions generally enhances antagonist potency. This is likely due to favorable interactions within a hydrophobic pocket of the binding site.
C2 Replacement of carboxylic acid with neutral bioisosteresDecreaseThe polar carboxylic acid group at the C2 position (or at the terminus of the propanoic acid chain) is critical for activity, and its replacement with neutral bioisosteres is generally disadvantageous.[14]
Visualizing the Interaction at the Glycine Binding Site

The following diagram illustrates the hypothetical binding mode of a 2-quinolinepropanoic acid derivative within the NMDA receptor's glycine binding site.

G cluster_receptor Glycine Binding Site (GluN1) cluster_ligand Arg523 Arg523 Ser525 Ser525 Thr518 Thr518 HydrophobicPocket Hydrophobic Pocket Quinoline Quinoline Ring Quinoline->HydrophobicPocket Hydrophobic Interaction Substituent C5/C7 Halogens Quinoline->Substituent PropanoicAcid Propanoic Acid Chain PropanoicAcid->Quinoline Carboxylate COO- PropanoicAcid->Carboxylate Carboxylate->Arg523 Ionic Interaction Carboxylate->Ser525 H-Bond Carboxylate->Thr518 H-Bond Substituent->HydrophobicPocket

Caption: Hypothetical binding mode of a 2-quinolinepropanoic acid derivative.

Experimental Evaluation: A Self-Validating Workflow

A robust evaluation of novel 2-quinolinepropanoic acid derivatives requires a multi-tiered approach, from initial in vitro screening to in vivo efficacy models.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the synthesized compounds for the glycine binding site of the NMDA receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rat forebrain tissue.

    • Incubate the membranes with a radiolabeled glycine site antagonist (e.g., [³H]DCKA) in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

2. Electrophysiology:

  • Objective: To assess the functional antagonist activity of the compounds on NMDA receptor-mediated currents.

  • Protocol (using Xenopus oocytes expressing NMDA receptors):

    • Inject Xenopus oocytes with cRNA encoding for GluN1 and GluN2 subunits.

    • After 2-3 days of expression, perform two-electrode voltage-clamp recordings.

    • Perfuse the oocytes with a solution containing glutamate and glycine to elicit an inward current.

    • Co-apply the test compound with the agonists and measure the inhibition of the NMDA receptor-mediated current.

    • Determine the IC₅₀ for the functional antagonism.

In Vivo Models

Promising candidates from in vitro assays should be advanced to in vivo models of neurological disorders where NMDA receptor hyperexcitability is implicated.

  • Models of Epilepsy: Assess the ability of the compounds to protect against seizures induced by chemoconvulsants (e.g., pentylenetetrazole) or in genetic models of epilepsy.

  • Models of Ischemic Stroke: Evaluate the neuroprotective effects of the compounds in models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents.

  • Models of Neuropathic Pain: Investigate the analgesic properties of the compounds in models of nerve injury-induced pain, such as the chronic constriction injury (CCI) model.

Workflow Diagram

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Design Rational Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (Affinity) Purification->Binding Electro Electrophysiology (Functional Activity) Binding->Electro PK Pharmacokinetics (ADME) Electro->PK Efficacy Efficacy Models (Disease Relevance) PK->Efficacy Tox Toxicology Efficacy->Tox

Caption: A comprehensive workflow for the development of 2-quinolinepropanoic acid derivatives.

Future Perspectives and Conclusion

The development of 2-quinolinepropanoic acid derivatives as NMDA receptor antagonists represents a promising avenue for the treatment of a wide range of neurological disorders. The strategic extension of the C2 substituent provides an opportunity to fine-tune the affinity, selectivity, and pharmacokinetic properties of this class of compounds. Future work should focus on the synthesis and evaluation of a diverse library of these derivatives to fully elucidate the SAR and identify lead candidates for further preclinical development. Moreover, exploring bioisosteric replacements for the propanoic acid moiety could yield novel compounds with improved drug-like properties.[16][17] The integration of computational modeling with empirical testing will be crucial in accelerating the discovery of next-generation neuroprotective agents based on the versatile quinoline scaffold.

References

  • Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (n.d.). Retrieved from [Link]

  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • NMDA Receptor Activation and Inhibition by Kynurenic Acid and... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed. (n.d.). Retrieved from [Link]

  • Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid - PubMed. (n.d.). Retrieved from [Link]

  • NMDA receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed. (n.d.). Retrieved from [Link]

  • The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Structure and function of NMDA-type glutamate receptor subunits - Elsevier. (n.d.). Retrieved from [Link]

  • 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed. (n.d.). Retrieved from [Link]

  • Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed. (n.d.). Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (n.d.). Retrieved from [Link]

  • (PDF) Structure, Function, and Pharmacology of NMDA Receptor Channels - ResearchGate. (n.d.). Retrieved from [Link]

  • What are NMDA receptor antagonists and how do they work? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Part 3: Structure and Function of the NMDA Receptor - YouTube. (n.d.). Retrieved from [Link]

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (n.d.). Retrieved from [Link]

  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions - PubMed. (n.d.). Retrieved from [Link]

Sources

The Pivotal Role of 2-Quinolinepropanoic Acid in Modern Enzyme Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Within this broad and pharmacologically rich family, 2-Quinolinepropanoic acid (also known by its IUPAC name, 3-quinolin-2-ylpropanoic acid) has emerged as a significant molecular entity in the exploration of novel enzyme inhibitors. This technical guide provides an in-depth analysis of the role and application of 2-Quinolinepropanoic acid in contemporary enzyme inhibition studies. We will delve into its targeted enzymatic interactions, elucidate the structural and mechanistic underpinnings of its inhibitory action, and present detailed methodologies for its application in screening and characterization assays. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in drug discovery and development pipelines, particularly in the fields of oncology and virology.

Introduction: The Quinoline Moiety as a Cornerstone for Enzyme Inhibition

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous pharmaceuticals due to its ability to form a variety of non-covalent interactions with biological macromolecules. The inherent structural rigidity of the quinoline core, combined with the diverse chemical space that can be explored through substitution, makes it an ideal scaffold for the rational design of potent and selective enzyme inhibitors. Quinoline-based compounds have been successfully developed as inhibitors for a wide range of enzymes, including kinases, proteases, and polymerases, underscoring the versatility of this chemical class.

2-Quinolinepropanoic acid, specifically, has garnered attention for its utility as a chemical probe and a foundational structure for the development of more complex inhibitors. The presence of the propanoic acid side chain at the 2-position introduces a carboxylic acid functional group, which is crucial for forming key ionic and hydrogen bond interactions within enzyme active sites. This feature is particularly important for mimicking the binding of natural substrates or for engaging with conserved amino acid residues.

Key Enzyme Targets of 2-Quinolinepropanoic Acid and its Derivatives

Recent research has highlighted the inhibitory activity of 2-Quinolinepropanoic acid and its closely related analogs against two critical classes of enzymes: histone deacetylases (HDACs) and viral RNA-dependent RNA polymerases (RdRps).

Histone Deacetylase 6 (HDAC6) and the Zinc-Finger Ubiquitin-Binding Domain

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses.[1] Unlike other HDACs, HDAC6 possesses two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD).[1][2][3] This ZnF-UBD is crucial for HDAC6's function in cellular protein quality control, as it recognizes and binds to polyubiquitinated misfolded proteins, facilitating their transport to the aggresome for degradation.[2][3][4][5]

Targeting the ZnF-UBD of HDAC6 offers an alternative therapeutic strategy to the catalytic inhibition of the enzyme.[5][6][7] A seminal study on the identification of HDAC6 ZnF-UBD inhibitors revealed that compounds featuring a carboxylate group and an extended aromatic system are necessary for activity.[6][7] The carboxylate group mimics the C-terminal diglycine motif of ubiquitin, forming critical interactions in the binding pocket.[3] 2-Quinolinepropanoic acid fits this structural paradigm, with its quinoline core providing the aromatic system and the propanoic acid moiety supplying the essential carboxylate. This makes it a valuable tool for probing the function of the HDAC6 ZnF-UBD and a foundational scaffold for developing novel cancer therapeutics, particularly in combination therapies for multiple myeloma.[5][6][7]

Poliovirus RNA-Dependent RNA Polymerase (RdRp)

Viral RNA-dependent RNA polymerases are essential enzymes for the replication of RNA viruses and are prime targets for the development of antiviral drugs.[8][9] The poliovirus RdRp, also known as 3Dpol, is responsible for synthesizing both the negative- and positive-strand viral RNA.[9][10] A high-throughput screening of a vast compound library identified a number of inhibitors of the poliovirus polymerase.[8] The study revealed that several of these inhibitors occupy the nucleotide triphosphate (NTP) binding site within the enzyme's active site.[8] These compounds typically function by stacking on the priming nucleotide and interacting with the templating base, thereby blocking the initiation of RNA synthesis.[8]

The general structure of some of the identified inhibitors includes an aromatic core with an acidic functional group, a profile that is consistent with the structure of 2-Quinolinepropanoic acid. Although the specific IC50 value for 2-Quinolinepropanoic acid was not detailed in the abstract of this study, its inclusion in such screening libraries and the general findings suggest its potential as a scaffold for developing non-nucleoside inhibitors of viral RdRps. The weak binding observed for some of the hit compounds was attributed to the lack of a triphosphate group, highlighting an area for future chemical modification and optimization.[8]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The inhibitory action of 2-Quinolinepropanoic acid and its derivatives is deeply rooted in their structural features, which dictate their interactions with the target enzymes.

Mechanism of HDAC6 ZnF-UBD Inhibition

The inhibition of the HDAC6 ZnF-UBD by quinolinepropanoic acid-like molecules is a prime example of targeted drug design. The mechanism is based on competitive binding, where the inhibitor displaces polyubiquitinated proteins from the ZnF-UBD.

  • The Role of the Carboxylate: The carboxylate group of the propanoic acid side chain is critical for binding. It forms key hydrogen bonds with residues such as Gly1154 and Tyr1184, and an important ionic interaction with Arg1155 in the HDAC6 ZnF-UBD binding pocket, mimicking the C-terminal carboxylate of ubiquitin.[3]

  • The Aromatic Quinoline Core: The flat, aromatic quinoline ring system engages in stacking interactions with aromatic residues in the binding pocket, such as Trp1182 and Arg1155.[6][7] This contributes significantly to the binding affinity.

The following diagram illustrates the key interactions in the HDAC6 ZnF-UBD binding pocket.

HDAC6_Inhibition cluster_HDAC6 HDAC6 ZnF-UBD Binding Pocket cluster_Inhibitor 2-Quinolinepropanoic Acid R1155 Arg1155 W1182 Trp1182 G1154 Gly1154 Y1184 Tyr1184 Quinoline Quinoline Ring Quinoline->R1155 π-π Stacking Quinoline->W1182 π-π Stacking Carboxylate Carboxylate Group Carboxylate->R1155 Ionic Interaction Carboxylate->G1154 H-Bond Carboxylate->Y1184 H-Bond

Caption: Key interactions of 2-Quinolinepropanoic acid with the HDAC6 ZnF-UBD.

Mechanism of Poliovirus RdRp Inhibition

For the poliovirus RdRp, the proposed mechanism of inhibition by 2-Quinolinepropanoic acid-like compounds is the competitive occupation of the NTP binding site.

  • Active Site Occupation: The inhibitor binds within the active site of the polymerase, preventing the binding of the natural NTP substrates.[8]

  • Interaction with Template and Primer: The aromatic quinoline ring likely participates in stacking interactions with the RNA primer and the templating base of the viral RNA, further stabilizing its position in the active site.[8]

  • Blocking Initiation: By occupying the active site, the inhibitor primarily blocks the initiation phase of RNA synthesis.[8]

The diagram below illustrates the proposed mechanism of inhibition of the poliovirus RdRp.

RdRp_Inhibition cluster_RdRp Poliovirus RdRp Elongation Complex ActiveSite NTP Binding Site NTP Incoming NTP ActiveSite->NTP Blocks Binding of Template Template RNA Primer Primer RNA Inhibitor 2-Quinolinepropanoic Acid Inhibitor->ActiveSite Binds to Inhibitor->Template Stacks with Inhibitor->Primer Stacks with

Caption: Competitive inhibition of Poliovirus RdRp by 2-Quinolinepropanoic acid.

Experimental Protocols for Enzyme Inhibition Studies

The following sections provide detailed, step-by-step methodologies for conducting enzyme inhibition assays with 2-Quinolinepropanoic acid for the identified enzyme targets. These protocols are designed to be self-validating by including appropriate controls.

Protocol: HDAC6 Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric HDAC activity assays and is suitable for determining the IC50 of 2-Quinolinepropanoic acid against the HDAC6 catalytic domain or for assessing its ability to disrupt the ZnF-UBD interaction.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

  • 2-Quinolinepropanoic acid stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow:

HDAC6_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of 2-Quinolinepropanoic acid start->prep_inhibitor add_enzyme Add HDAC6 enzyme to wells prep_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_substrate Add fluorogenic substrate to initiate the reaction pre_incubate->add_substrate incubate_reaction Incubate reaction (e.g., 60 min at 37°C) add_substrate->incubate_reaction add_developer Add developer solution to stop the reaction and generate signal incubate_reaction->add_developer read_fluorescence Read fluorescence (Ex: 360 nm, Em: 460 nm) add_developer->read_fluorescence analyze_data Calculate % inhibition and determine IC50 value read_fluorescence->analyze_data end End analyze_data->end RdRp_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of 2-Quinolinepropanoic acid start->prep_inhibitor add_components Add RdRp, RNA template-primer, and inhibitor to wells prep_inhibitor->add_components pre_incubate Pre-incubate mixture (e.g., 30 min at 30°C) add_components->pre_incubate initiate_reaction Initiate reaction by adding NTPs pre_incubate->initiate_reaction incubate_reaction Incubate reaction (e.g., 60 min at 30°C) initiate_reaction->incubate_reaction stop_reaction Stop reaction (e.g., with EDTA) incubate_reaction->stop_reaction read_fluorescence Read fluorescence stop_reaction->read_fluorescence analyze_data Calculate % inhibition and determine IC50 value read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based RdRp inhibition assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: As described in the HDAC6 assay protocol.

  • Assay Plate Setup:

    • Test Wells: To each well, add the RdRp enzyme, the RNA template-primer duplex, and the diluted inhibitor in Assay Buffer.

    • Positive Control (No Inhibitor): Add the enzyme, RNA template-primer, and Assay Buffer (with the corresponding amount of DMSO).

    • Negative Control (No NTPs): Add the enzyme, RNA template-primer, and Assay Buffer.

  • Pre-incubation: Mix the plate and pre-incubate at 30°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the NTP mix to all wells except the negative control.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of EDTA to chelate the Mg2+ ions.

  • Fluorescence Measurement: Read the fluorescence of the plate. The specific reading mode will depend on the nature of the fluorescent label (e.g., fluorescence polarization or intensity).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the HDAC6 assay.

Data Presentation: A Comparative Overview

While specific quantitative data for 2-Quinolinepropanoic acid is not publicly available in the abstracts of the key referenced studies, the following table provides a template for how such data, once generated, should be presented for clarity and comparative analysis.

Compound IDTarget EnzymeAssay TypeIC50 (µM)Notes
2-Quinolinepropanoic Acid HDAC6 ZnF-UBDFluorescence PolarizationTo be determinedMeasures displacement of a fluorescently labeled ubiquitin-derived peptide.
2-Quinolinepropanoic Acid Poliovirus RdRpRNA Elongation (Fluorescence)To be determinedMeasures inhibition of RNA primer extension.
Reference Inhibitor 1HDAC6 ZnF-UBDFluorescence PolarizationValuePublished reference compound for HDAC6 ZnF-UBD.
Reference Inhibitor 2Poliovirus RdRpRNA Elongation (Fluorescence)ValuePublished reference compound for Poliovirus RdRp.

Conclusion and Future Directions

2-Quinolinepropanoic acid stands as a versatile and valuable chemical entity in the field of enzyme inhibition. Its simple yet effective structure, combining an aromatic quinoline core with a strategically placed carboxylic acid, allows it to serve as an effective inhibitor and a foundational scaffold for the development of more potent and selective therapeutic agents. The demonstrated relevance of this molecular architecture in targeting the HDAC6 zinc-finger ubiquitin-binding domain and the Poliovirus RNA-dependent RNA polymerase underscores its potential in oncology and antiviral research.

Future research should focus on a number of key areas:

  • Synthesis of Derivatives: A systematic synthesis and screening of 2-Quinolinepropanoic acid derivatives will be crucial for elucidating detailed structure-activity relationships and optimizing inhibitory potency and selectivity.

  • Elucidation of Binding Modes: High-resolution co-crystal structures of 2-Quinolinepropanoic acid and its analogs bound to their target enzymes will provide invaluable insights for rational drug design.

  • Cell-Based and In Vivo Studies: Promising compounds identified in biochemical assays must be advanced to cell-based and in vivo models to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize 2-Quinolinepropanoic acid as a tool and a starting point for the discovery of next-generation enzyme inhibitors.

References

  • Campagnola, G., Gong, P., & Peersen, O. B. (2011). High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors. Antiviral Research, 91(3), 241–251. [Link]

  • Gong, P., & Peersen, O. B. (2010). Structural basis for active site closure by the poliovirus RNA-dependent RNA polymerase. Proceedings of the National Academy of Sciences, 107(52), 22505–22510. [Link]

  • Hansen, J. L., Long, A. M., & Schultz, S. C. (1997). Structure of the RNA-dependent RNA polymerase of poliovirus. Structure, 5(8), 1109–1122. [Link]

  • Hook, S. S., O'Connor, T., & Thiele, D. J. (2002). Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes. Proceedings of the National Academy of Sciences, 99(21), 13425–13430. [Link]

  • Harding, R. J., et al. (2023). Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. Journal of Medicinal Chemistry, 66(15), 10459–10476. [Link]

  • Seigneurin-Berny, D., et al. (2002). Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes. Proceedings of the National Academy of Sciences, 99(21), 13425-13430. [Link]

  • de Freitas, R. F., et al. (2018). Identification and Structure–Activity Relationship of HDAC6 Zinc-Finger Ubiquitin Binding Domain Inhibitors. Journal of Medicinal Chemistry, 61(10). [Link]

  • de Freitas, R. F., et al. (2018). Identification and Structure–Activity Relationship of HDAC6 Zinc-Finger Ubiquitin Binding Domain Inhibitors. Journal of Medicinal Chemistry, 61(10), 4517–4527. [Link]

  • de Freitas, R. F., et al. (2018). Identification and Structure-Activity Relationship of HDAC6 Zinc-finger Ubiquitin Binding Domain Inhibitors. bioRxiv. [Link]

  • Harding, R. J., et al. (2024). Selective molecular inhibition of the HDAC6 ZnF-UBP binding domain impairs multiple myeloma cell proliferation. bioRxiv. [Link]

  • ACS Publications. (2018). Collection - Journal of Medicinal Chemistry. [Link]

  • Perry, J. K., et al. (2014). Nonnucleoside Inhibitors of Norovirus RNA Polymerase: Scaffolds for Rational Drug Design. Antimicrobial Agents and Chemotherapy, 58(8), 4773-4784. [Link]

  • Harding, R. J., et al. (2023). Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. Journal of Medicinal Chemistry. [Link]

  • Scilit. (1997). Structure of the RNA-dependent RNA polymerase of poliovirus. [Link]

  • Chen, Y., et al. (2024). The multiple roles of viral 3Dpol protein in picornavirus infections. Critical Reviews in Microbiology, 1-16. [Link]

  • de Freitas, R. F., et al. (2018). Identification and Structure-Activity Relationship of HDAC6 Zinc-finger Ubiquitin Binding Domain Inhibitors. SciSpace. [Link]

  • Campagnola, G., et al. (2011). High-throughput Screening Identification of Poliovirus RNA-dependent RNA Polymerase Inhibitors. Antiviral Research, 91(3), 241-251. [Link]

  • Cameron, C. E., et al. (2004). Structure-Function Relationships of the RNA-dependent RNA Polymerase from Poliovirus (3Dpol). Semantic Scholar. [Link]

  • Rumlová, M., & Ruml, T. (2012). In vitro methods for testing antiviral drugs. Scilit. [Link]

  • Arnold, J. J., & Cameron, C. E. (2000). Poliovirus RNA-Dependent RNA Polymerase (3Dpol): Pre-Steady-State Kinetic Analysis of Ribonucleotide Incorporation in the Presence of Mn2+. Biochemistry, 39(19), 5579–5589. [Link]

  • Wagner, F. F., et al. (2016). Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. ACS Chemical Biology, 11(7), 1957–1965. [Link]

  • National Research Council. (2006). 3 Potential Biological Targets for Polio Antiviral Drugs. In Exploring the Role of Antiviral Drugs in the Eradication of Polio: Workshop Report. The National Academies Press. [Link]

  • Destombes, J., et al. (1997). Inhibition of poliovirus RNA synthesis as a molecular mechanism contributing to viral persistence in the mouse central nervous system. Journal of Virology, 71(11), 8578–8583. [Link]

  • Fradkin, L. G., et al. (1987). Inhibition of host cell RNA polymerase III-mediated transcription by poliovirus. Molecular and Cellular Biology, 7(11), 3880–3887. [Link]

  • Sg, A., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Advances, 12(18), 11261–11269. [Link]

  • Hieu, D. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(23), 8251. [Link]

  • Lee, S., et al. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 266, 116057. [Link]

  • Wang, Y., et al. (2022). Identification of PI3K/HDAC Dual-targeted inhibitors with subtype selectivity as potential therapeutic agents against solid Tumors: Building HDAC6 potency in a Quinazolinone-based PI3Kδ-selective template. Bioorganic & Medicinal Chemistry, 73, 117028. [Link]

  • Arita, M., et al. (2008). The Poliovirus Replication Machinery Can Escape Inhibition by an Antiviral Drug That Targets a Host Cell Protein. Journal of Virology, 82(5), 2490–2501. [Link]

  • Gong, P., & Peersen, O. B. (2004). Structural basis for proteolysis-dependent activation of the poliovirus RNA-dependent RNA polymerase. The EMBO Journal, 23(18), 3629–3639. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel 2-Quinolinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3][4][5][6] This application note provides a detailed protocol for the synthesis of novel 2-quinolinepropanoic acid derivatives, compounds of significant interest for their potential as targeted therapeutics. We will delve into a robust and versatile synthetic strategy, offering insights into the reaction mechanism, step-by-step experimental procedures, characterization, and practical troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 2-Quinolinepropanoic Acids

Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery.[7][8] Its derivatives have been successfully developed into drugs for a range of diseases.[2][6][9] The introduction of a propanoic acid moiety at the 2-position of the quinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acid groups, for instance, are known to be important for cyclooxygenase (COX) inhibition, suggesting potential anti-inflammatory applications.[1][3] Furthermore, the propanoic acid side chain can be further functionalized to create a diverse library of compounds for screening and lead optimization.

This document outlines a reliable synthetic pathway to access these valuable compounds, focusing on the widely applicable Doebner-von Miller reaction to construct the quinoline core, followed by functionalization to introduce the propanoic acid side chain.[10][11][12][13][14]

Overview of Synthetic Strategies for the Quinoline Core

Several named reactions are cornerstones of quinoline synthesis, each with its advantages and substrate scope:

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10][12] It is a versatile method for producing a wide range of substituted quinolines.

  • Combes Synthesis: This method utilizes the reaction of anilines with β-diketones under acidic conditions to form substituted quinolines.[15][16][17][18]

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[18][19][20][21][22][23]

  • Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][24][25][26][27]

For the purpose of this guide, we will focus on a modified Doebner-von Miller approach due to its reliability and the ready availability of starting materials.

Featured Synthetic Workflow

The overall strategy involves a two-stage process, beginning with the synthesis of a 2-methylquinoline intermediate, which is then elaborated to the final 2-quinolinepropanoic acid derivative.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Side-Chain Elaboration Aniline Aniline Doebner-von Miller Reaction Doebner-von Miller Reaction Aniline->Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von Miller Reaction 2-Methylquinoline Intermediate 2-Methylquinoline Intermediate Doebner-von Miller Reaction->2-Methylquinoline Intermediate Alkylation Alkylation 2-Methylquinoline Intermediate->Alkylation LDA LDA / Alkylating Agent LDA->Alkylation 2-Quinolinepropanoic Acid 2-Quinolinepropanoic Acid Alkylation->2-Quinolinepropanoic Acid

Caption: Overall workflow for the synthesis of 2-quinolinepropanoic acid derivatives.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methylquinoline (Intermediate)

Principle: This protocol utilizes the Doebner-von Miller reaction, where aniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to form the 2-methylquinoline core.[11][28]

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 30 mL of concentrated HCl to 100 mL of water. To this acidic solution, add 25 g of aniline and 30 g of nitrobenzene.

  • Addition of Aldehyde: While stirring vigorously, slowly add 35 g of crotonaldehyde to the mixture. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a 40% aqueous NaOH solution until it is strongly alkaline.

  • Steam Distillation: Subject the alkaline mixture to steam distillation to remove unreacted nitrobenzene and aniline. Continue the distillation until the distillate is clear.

  • Extraction: Cool the remaining solution and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methylquinoline.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-methylquinoline as a pale yellow oil.

Part B: Synthesis of 2-Quinolinepropanoic Acid

Principle: The methyl group of 2-methylquinoline is sufficiently acidic to be deprotonated by a strong base like Lithium Diisopropylamide (LDA). The resulting carbanion can then be reacted with an appropriate electrophile, such as a haloacetic ester, followed by hydrolysis to yield the desired propanoic acid derivative.

Materials:

  • 2-Methylquinoline

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Schlenk flask and syringe techniques

Procedure:

  • LDA Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of 2-methylquinoline (1 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting deep red solution for 1 hour at this temperature.

  • Alkylation: Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude ethyl 2-quinolinepropanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and water (3:1). Add LiOH (3 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Acidification and Isolation: Once the hydrolysis is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms (pH ~4-5).

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the 2-quinolinepropanoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Compound Expected Yield Appearance ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
2-Methylquinoline 60-70%Pale yellow oil2.7 (s, 3H), 7.3-8.1 (m, 6H)25.2, 121.5, 125.8, 127.4, 128.6, 129.5, 136.2, 147.8, 159.1143.09 [M]⁺
2-Quinolinepropanoic Acid 50-60% (from intermediate)White to off-white solid3.1 (t, 2H), 3.4 (t, 2H), 7.4-8.2 (m, 6H), 12.5 (br s, 1H)34.1, 35.8, 121.8, 126.2, 127.6, 128.9, 129.8, 136.8, 147.5, 158.5, 174.2201.08 [M]⁺

Note: The spectral data provided are representative and may vary based on the specific substitution pattern of the quinoline ring and the solvent used for analysis.[29][30][31]

Troubleshooting and Expert Insights

  • Low Yield in Doebner-von Miller Reaction: Ensure aniline is freshly distilled as impurities can lead to side reactions. The reaction is highly exothermic; control the addition rate of crotonaldehyde to prevent polymerization.

  • Incomplete Deprotonation in Part B: The use of freshly prepared LDA is crucial. Ensure all glassware is oven-dried and the reaction is carried out under a strictly inert atmosphere as both LDA and the carbanion are highly moisture-sensitive.

  • Side Reactions during Alkylation: The temperature control at -78 °C is critical to prevent side reactions. Adding the alkylating agent slowly is also important.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel may be employed for purification prior to a final recrystallization attempt.

Safety Precautions

  • Corrosive Reagents: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Dichloromethane, diethyl ether, THF, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Toxic and Reactive Reagents: Aniline, nitrobenzene, and crotonaldehyde are toxic. n-Butyllithium is pyrophoric and reacts violently with water. Handle these reagents with extreme care and under an inert atmosphere where necessary.

  • General Precautions: Always wear appropriate PPE. Be familiar with the safety data sheets (SDS) for all chemicals used.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-quinolinepropanoic acid derivatives. The described two-stage protocol, employing a Doebner-von Miller reaction followed by side-chain elaboration, is a versatile and reliable method for accessing these medicinally important compounds. By following the detailed procedures and heeding the provided insights, researchers can successfully synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Google Scholar.
  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Merck Index. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 21, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Friedlander synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 21, 2026, from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). SlidePlayer. Retrieved January 21, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics. Retrieved January 21, 2026, from [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 21, 2026, from [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (2019). JETIR. Retrieved January 21, 2026, from [Link]

  • Quinoline: A versatile heterocyclic. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 21, 2026, from [Link]

  • Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

Sources

Application Note: Leveraging the Quinolinepropanoic Acid Scaffold in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of quinoline exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5] Within this diverse chemical family, molecules incorporating a propanoic acid moiety, such as 2-Quinolinepropanoic acid, serve as versatile building blocks for constructing complex therapeutic agents.[1] The carboxylic acid group provides a critical handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the quinolinepropanoic acid scaffold in high-throughput screening (HTS) campaigns. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for experimental design, from target selection to hit validation. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data.

Part 1: Strategic Assay Development for Quinoline Scaffolds

The success of any HTS campaign hinges on a well-designed assay that is sensitive, robust, and relevant to the biological question at hand. For a versatile scaffold like quinolinepropanoic acid, several therapeutic avenues can be explored.

Identifying Potential Biological Targets

Literature surrounding quinoline derivatives points to several well-validated target classes amenable to HTS:

  • Oncology: Quinoline derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, including MCF-7 (breast) and A549 (lung).[4][5] Potential mechanisms include the inhibition of key enzymes involved in cancer progression, such as Histone Deacetylases (HDACs)[6], or the modulation of pathways like the PI3K/Akt signaling cascade.[7] Furthermore, some quinoline analogs can inhibit Multidrug Resistance Protein 2 (MRP2), offering a strategy to overcome chemotherapy resistance.[8]

  • Inflammation: Certain quinoline carboxylic acids have shown significant anti-inflammatory activity, for instance, by inhibiting lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[5] This suggests their potential as modulators of inflammatory signaling pathways.

  • Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs and has been investigated for broad antimicrobial and antitubercular activity.[4][9] HTS campaigns can be designed to screen for inhibitors of essential microbial enzymes or pathways.

Rationale for Assay Selection

The choice between a biochemical and a cell-based assay depends on the screening objective.

  • Biochemical Assays: These are ideal for screening against a specific, purified molecular target (e.g., an enzyme like HDAC or a kinase). They offer a direct measure of compound-target interaction, simplifying data interpretation and reducing the confounding factors of cellular systems. They are often the preferred format for lead discovery against novel enzyme targets.[6]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype (e.g., cell viability, apoptosis, or the inhibition of a signaling pathway). They provide immediate insight into a compound's biological activity in a more physiologically relevant context, accounting for cell permeability and potential off-target effects from the outset.[4] A cell viability assay is a common and effective primary screen for identifying compounds with anticancer potential.[4][5]

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign is a systematic, multi-step process designed to efficiently identify and validate active compounds from a large library.[4][10] The workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay & Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Generation AssayDev 1. Assay Development & Miniaturization (384-well) Validation 2. Assay Validation (Z' > 0.5) AssayDev->Validation Pilot 3. Pilot Screen (~2,000 Compounds) Validation->Pilot Primary 4. Primary HTS (Full Library @ 10 µM) Pilot->Primary Confirmation 5. Hit Confirmation (Re-test from fresh stock) Primary->Confirmation DoseResponse 6. Dose-Response (IC50/EC50 Determination) Confirmation->DoseResponse CounterScreen 7. Counter-Screens (Rule out false positives) DoseResponse->CounterScreen SAR 8. Preliminary SAR (Identify active scaffolds) CounterScreen->SAR LeadOpt 9. Lead Optimization SAR->LeadOpt Cell_Assay_Workflow cluster_workflow MTT Assay Protocol A 1. Seed Cells (e.g., 2,000 cells/well) Incubate 24h B 2. Add Compounds (Final Conc. 10 µM) Incubate 72h A->B C 3. Add MTT Reagent Incubate 4h B->C D 4. Solubilize Formazan (Add Solubilization Solution) C->D E 5. Read Absorbance (570 nm) D->E

Caption: Workflow for a cell-based MTT antiproliferation assay.

C. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in culture medium.

    • Using a multichannel pipette or automated dispenser, add 40 µL of the cell suspension to each well of a 384-well plate.

    • Leave the outer perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment:

    • Prepare an intermediate plate by diluting the 10 mM stock compounds from the library.

    • Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of compound solution to the assay plate to achieve a final concentration of 10 µM. The final DMSO concentration should not exceed 0.5%. [11] * Add positive and negative controls to designated wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Readout:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals. [4] * Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

D. Data Presentation: Primary HTS Hit Summary

Compound IDStructure (Scaffold)% Inhibition at 10 µMZ-ScoreHit Status
QPA-0012-Quinolinepropanoic acid8.20.3Inactive
QPA-0026-Bromo-QPA91.53.8Hit
QPA-0034-Amino-QPA12.10.5Inactive
...............
Doxorubicin(Positive Control)98.74.2-
DMSO(Negative Control)0.00.0-
Protocol 2: Biochemical HTS Assay for an Enzyme Inhibitor

This protocol describes a generic fluorescence-based assay to identify inhibitors of a purified enzyme (e.g., a histone demethylase or protease).

A. Materials

  • Quinoline Compound Library: 10 mM stock in 100% DMSO.

  • Enzyme: Purified target enzyme (e.g., JMJD2E histone demethylase). [12]* Substrate: A specific substrate that generates a fluorescent signal upon cleavage or modification.

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, pH 7.5, with necessary cofactors).

  • Controls: A known inhibitor (positive control), 0.1% DMSO in buffer (negative/vehicle control).

  • Plates: Black, low-volume 384-well assay plates.

B. Step-by-Step Methodology

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 40 nL of each compound from the library into the wells of the 384-well assay plate.

    • Dispense controls into their designated wells.

  • Enzyme Addition:

    • Prepare a solution of the enzyme in assay buffer.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of the substrate in assay buffer.

    • Add 10 µL of the substrate solution to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation and Readout:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 60 minutes.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

C. Data Analysis: Dose-Response Curve for a Confirmed Hit

Validated hits should be tested in a dose-response format to determine their IC50 value.

Compound IDConcentration (µM)% Inhibition (Mean ± SD)
QPA-00210098.1 ± 1.5
QPA-0023092.4 ± 2.1
QPA-0021078.3 ± 3.5
QPA-002351.2 ± 4.0
QPA-002122.6 ± 3.8
QPA-0020.38.9 ± 2.5
IC50 (µM) - 2.9

Conclusion

The 2-Quinolinepropanoic acid scaffold represents a valuable starting point for high-throughput screening campaigns aimed at discovering novel therapeutics. Its structural versatility allows for the generation of large, diverse chemical libraries with the potential to modulate a wide range of biological targets. By employing a systematic HTS workflow, from robust assay development and validation to careful hit triage and confirmation, researchers can efficiently identify and advance promising quinoline-based compounds toward clinical development. The protocols and strategies outlined in this document provide a solid foundation for initiating such drug discovery efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinaldanilide Libraries. BenchChem.
  • BenchChem. (n.d.). 2-(Quinolin-5-yl)propanoic Acid. BenchChem.
  • Dastmalchi, S., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 24(1), 18. [Link]

  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem.
  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(21), 6663. [Link]

  • Dai, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935581. [Link]

  • Hards, K., et al. (2023). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1876. [Link]

  • da Silva, E. F., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 40(12), 5433-5447. [Link]

  • Surekha, S. R., et al. (2018). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quinolinic acid. [Link]

  • Majewski, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(3), 1827. [Link]

  • Santiago, J. M., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]

  • Liu, A., et al. (2014). [Establishment of double targets of high throughput screening model for xanthine oxidase inhibitors and superoxide anion scavengers]. Zhongguo Zhong Yao Za Zhi, 39(23), 4647-51. [Link]

  • Ma, C., et al. (2021). High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors. Protein & Cell, 12(11), 877-889. [Link]

  • Wang, H., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLoS ONE, 11(10), e0164378. [Link]

Sources

Application Notes & Protocols: The Role of Quinolinic Acid in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Clarification of Topic: 2-Quinolinepropanoic Acid vs. Quinolinic Acid

Dear Researcher,

This document addresses the application of key neuroactive molecules in Alzheimer's disease (AD) research. Your original query specified 2-Quinolinepropanoic acid . Upon a comprehensive review of current scientific literature, we found a notable scarcity of research specifically investigating "2-Quinolinepropanoic acid" within the context of Alzheimer's disease.

However, the search results consistently highlighted the critical role of a similarly named but structurally distinct compound: Quinolinic Acid (QUIN) . Quinolinic acid is a well-established neurotoxin and a key metabolite of the kynurenine pathway, which is profoundly implicated in the pathology of Alzheimer's disease. Its mechanisms of action, including excitotoxicity, induction of tau pathology, and promotion of neuroinflammation, are subjects of extensive research.

Given the thematic alignment with Alzheimer's research and the potential for nomenclature confusion, this guide has been structured to provide a detailed application note on Quinolinic Acid . We believe this information will be highly relevant and valuable to your research interests in neurodegenerative disease.

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinolinic Acid - An Endogenous Neurotoxin in the Alzheimer's Brain

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1] Emerging evidence points to the dysregulation of the kynurenine pathway (KP) , the primary metabolic route of tryptophan, as a significant contributor to AD pathogenesis.[1][2] Within this pathway, an imbalance between the neuroprotective metabolite kynurenic acid (KYNA) and the neurotoxic excitotoxin Quinolinic Acid (QUIN) is of paramount interest.[3][4]

QUIN levels are markedly elevated in the brain and cerebrospinal fluid of patients with inflammatory neurological conditions, including AD.[4] It is produced predominantly by activated microglia and macrophages, linking neuroinflammation directly to its neurotoxic effects.[5] Unlike other quinoline derivatives that are explored for therapeutic potential, QUIN is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to excitotoxicity, a major mechanism of neuronal cell death in AD.[4][6]

This guide details the mechanisms of QUIN-mediated neurotoxicity and provides robust protocols for investigating its role in AD models, offering a framework for researchers aiming to explore this critical pathway for therapeutic intervention.

Part 1: Mechanism of Action - The Pathophysiological Role of Quinolinic Acid

QUIN contributes to AD pathology through several interconnected mechanisms:

  • NMDA Receptor-Mediated Excitotoxicity: As a potent NMDA receptor agonist, elevated QUIN levels lead to excessive calcium (Ca²⁺) influx into neurons. This ionic dysregulation activates downstream catabolic enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately triggers apoptotic cell death.[7]

  • Induction of Tau Hyperphosphorylation: QUIN has been shown to induce the hyperphosphorylation of tau protein at sites commonly observed in the paired helical filaments (PHFs) that constitute NFTs in the AD brain.[8] This effect is mediated through the activation of NMDA receptors and a subsequent decrease in the activity of key protein phosphatases like PP2A and PP1, which are responsible for dephosphorylating tau.[8]

  • Promotion of Neuroinflammation: Aβ itself can stimulate microglia and macrophages to produce QUIN.[1] This QUIN, in turn, can induce the expression of pro-inflammatory cytokines such as IL-1β, creating a vicious cycle that amplifies and sustains neuroinflammation, a hallmark of the AD brain.

  • Oxidative Stress: The excitotoxic cascade initiated by QUIN is a major source of oxidative stress. Furthermore, QUIN can chelate with iron (Fe²⁺), and this complex enhances the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to lipid peroxidation and further neuronal damage.

Signaling Pathway: QUIN-Induced Neuronal Dysfunction

The following diagram illustrates the central role of QUIN in mediating excitotoxicity and tau pathology.

Quinolinic_Acid_Pathway cluster_inflammation Neuroinflammation cluster_neuron Neuronal Effects Abeta Amyloid-Beta (Aβ) Microglia Activated Microglia / Macrophages Abeta->Microglia Stimulates IDO IDO/Kynurenine Pathway Activation Microglia->IDO QUIN ↑ Quinolinic Acid (QUIN) IDO->QUIN NMDAR NMDA Receptor QUIN->NMDAR Agonist Ca_Influx ↑ Ca²⁺ Influx (Excitotoxicity) NMDAR->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Oxidative Stress Ca_Influx->ROS PP_inhibition ↓ PP2A / PP1 Activity Ca_Influx->PP_inhibition Apoptosis Neuronal Apoptosis & Cell Death Ca_Influx->Apoptosis ROS->Apoptosis pTau Hyperphosphorylated Tau (pTau) PP_inhibition->pTau Reduces Dephosphorylation Tau Tau Protein Tau->pTau Phosphorylation pTau->Apoptosis NFT Formation

Caption: QUIN-mediated neurotoxicity pathway in Alzheimer's disease.

Part 2: Experimental Protocols & Applications

Protocol 1: In Vitro Assessment of QUIN-Induced Tau Phosphorylation in Human Neuronal Cultures

This protocol is designed to quantify the effect of Quinolinic Acid on tau phosphorylation at specific, disease-relevant epitopes in primary human neurons or differentiated neuroblastoma cell lines (e.g., SH-SY5Y).

Objective: To determine if QUIN treatment increases the phosphorylation of tau at sites such as Ser199/202 (AT8 antibody) and Thr231 (AT180 antibody).

Materials:

  • Primary human neurons or SH-SY5Y cells

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Quinolinic Acid (QUIN) stock solution (e.g., 1 mM in sterile PBS, pH 7.4)

  • Okadaic Acid (positive control for phosphatase inhibition)

  • Memantine (NMDA receptor antagonist, for mechanistic validation)

  • RIFA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tau (AT8, AT180), anti-total-Tau, anti-β-Actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture & Plating: Culture primary neurons or differentiate SH-SY5Y cells to a mature neuronal phenotype. Plate cells at a density of 2x10⁵ cells/well in a 12-well plate and allow them to adhere and stabilize for 24-48 hours.

  • Treatment:

    • Prepare serial dilutions of QUIN in culture medium to achieve final concentrations ranging from pathophysiologically relevant levels (e.g., 50 nM to 1200 nM).[9]

    • Experimental Groups:

      • Vehicle Control (medium alone)

      • QUIN treatment groups (e.g., 100 nM, 300 nM, 600 nM)

      • Positive Control (e.g., 100 nM Okadaic Acid)

      • Mechanistic Control (e.g., 600 nM QUIN + 500 nM Memantine)

    • Replace the medium in each well with the corresponding treatment medium.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator. A 72-hour incubation is often used to observe significant changes in tau phosphorylation.[9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIFA buffer (supplemented with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., AT8, 1:100; total-Tau, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phospho-tau bands to the corresponding total-tau or β-Actin bands. Compare the relative phosphorylation levels across treatment groups.

Parameter Rationale / Causality
Cell Type Primary human neurons provide high physiological relevance. Differentiated SH-SY5Y are a reproducible, scalable alternative.
QUIN Concentration Range Spans concentrations found in AD brains (low nM) to levels used to robustly induce excitotoxicity in vitro (high nM to low µM).[9]
Memantine Control Inclusion of this NMDA receptor antagonist is critical to validate that the observed effects of QUIN are specifically mediated through this receptor.
Phosphatase Inhibitors Essential in the lysis buffer to preserve the phosphorylation state of proteins during sample preparation.
Normalization Normalizing phospho-tau to total-tau accounts for any variations in the total amount of tau protein between samples.
Protocol 2: In Vivo Assessment of QUIN-Induced Neurotoxicity and Memory Impairment in a Rodent Model

This protocol describes the intracerebroventricular (ICV) or intrastriatal injection of Quinolinic Acid in rodents to model the excitotoxic damage seen in neurodegenerative diseases.

Objective: To evaluate the neurotoxic effects of QUIN on hippocampal or striatal neurons and assess the resulting cognitive deficits using behavioral tests.

Materials:

  • Adult male Wistar rats or C57BL/6 mice

  • Quinolinic Acid solution (e.g., 120-240 nmol in sterile saline, pH 7.4)

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Hamilton syringe

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze)

  • Histology supplies (formalin, cryoprotectant, sectioning equipment)

  • Nissl stain or specific neuronal markers (e.g., anti-NeuN) for immunohistochemistry

Step-by-Step Methodology:

  • Animal Preparation & Anesthesia: Acclimatize animals for at least one week before surgery. Anesthetize the animal using an approved protocol and mount it securely in the stereotaxic frame.

  • Stereotaxic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole at the coordinates corresponding to the target brain region (e.g., hippocampus or striatum).

    • Slowly lower a Hamilton syringe to the target depth.

  • QUIN Injection:

    • Infuse a small volume (e.g., 1-2 µL) of the QUIN solution over several minutes (e.g., 0.5 µL/min) to allow for diffusion and minimize mechanical damage.

    • Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow.

    • Slowly retract the needle and suture the scalp incision.

    • Administer post-operative analgesics and allow the animal to recover. Sham-operated animals should receive a vehicle injection.

  • Post-Operative Recovery & Behavioral Testing (7-14 days post-surgery):

    • Allow animals to recover fully.

    • Morris Water Maze (Spatial Memory): Train animals to find a hidden platform in a pool of water. Assess latency to find the platform and time spent in the target quadrant during a probe trial. QUIN-injected animals are expected to show significant deficits.

    • Y-Maze (Working Memory): Measure spontaneous alternation behavior. A reduction in the percentage of alternations indicates impaired working memory.

  • Histological Analysis (post-behavioral testing):

    • Perfuse the animals with saline followed by 4% paraformaldehyde.

    • Extract the brain and post-fix overnight, then transfer to a cryoprotectant solution.

    • Section the brain using a cryostat or vibratome.

    • Perform Nissl staining to visualize neuronal cell bodies. Quantify the lesion volume or neuronal loss in the targeted region compared to the contralateral hemisphere or sham controls.

    • Alternatively, use immunohistochemistry for markers like NeuN (neurons) or GFAP (astrocytes) to assess specific cell loss and gliosis.

Parameter Rationale / Causality
Injection Site The hippocampus and striatum are chosen because they are highly vulnerable to excitotoxicity and are critically involved in learning and memory.[9]
QUIN Dose Doses are selected based on established literature to produce a consistent and measurable lesion without causing excessive mortality.[9]
Behavioral Tests The Morris Water Maze and Y-Maze are standard, validated tests to assess hippocampal-dependent spatial learning and working memory, respectively, which are functions impaired in AD.
Histological Endpoint Nissl staining provides a clear and quantifiable measure of neuronal loss, which is the primary outcome of excitotoxicity. It serves as the anatomical correlate for the observed behavioral deficits.

Part 3: Data Interpretation & Expected Outcomes

Quantitative Data Summary
Experiment Type Assay Expected Outcome with QUIN Treatment Key Metric
In Vitro Western BlotDose-dependent increase in tau phosphorylation (pTau/Total Tau ratio).Fold-change vs. Vehicle
In Vitro Cell Viability (MTT/LDH)Dose-dependent decrease in neuronal viability.% Viability or % Cytotoxicity
In Vivo Behavioral (MWM)Increased latency to find the platform; reduced time in target quadrant.Latency (s); % Time
In Vivo Histology (Nissl)Significant reduction in neuronal count in the injected hemisphere.% Neuronal Loss vs. Control
Logical Workflow for a QUIN-focused AD Study

The following diagram outlines a logical progression for an experimental campaign investigating a potential therapeutic agent against QUIN-mediated neurotoxicity.

workflow cluster_invitro cluster_invivo start Hypothesis: Compound X protects against QUIN-mediated neurotoxicity invitro In Vitro Validation (Neuronal Cell Culture) start->invitro viability Cell Viability Assay (QUIN vs. QUIN + Cmpd X) invitro->viability western Tau Phosphorylation Assay (Western Blot) invitro->western ros ROS Production Assay (e.g., DCFDA) invitro->ros invivo In Vivo Efficacy (Rodent ICV Model) viability->invivo If positive western->invivo If positive ros->invivo If positive behavior Behavioral Testing (Morris Water Maze) invivo->behavior histo Histological Analysis (Neuronal Loss) invivo->histo conclusion Conclusion: Compound X demonstrates neuroprotective effects in QUIN models of AD behavior->conclusion histo->conclusion

Sources

Application Notes & Protocols: In Vivo Evaluation of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Quinolinepropanoic acid, a novel compound belonging to a class of molecules with established therapeutic potential. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] Specifically, derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties, making 2-Quinolinepropanoic acid a compelling candidate for further study.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for assessing the compound's efficacy, elucidating its potential mechanism of action, and establishing a preliminary safety profile in rodent models. The protocols herein emphasize robust experimental design, ethical considerations, and data-driven decision-making to ensure the generation of reliable and translatable results.[8][9]

Scientific Rationale & Foundational Concepts

The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][4] Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. The documented anti-inflammatory activity of quinoline derivatives suggests that they may modulate key signaling pathways involved in the inflammatory cascade, such as the production of prostaglandins and cytokines.[3][7]

The Hypothesis: Targeting Inflammatory Pain

The primary hypothesis for this experimental plan is that 2-Quinolinepropanoic acid possesses anti-inflammatory and analgesic properties and will attenuate pathological responses in validated rodent models of inflammatory pain. To test this, we will employ models that capture distinct aspects of the pain and inflammation process, allowing for a multi-faceted assessment of the compound's bioactivity. The experimental design is structured to first establish efficacy in an acute inflammation model and then to probe the mechanism of analgesia in a model that distinguishes between inflammatory and neurogenic pain.

The Importance of Rigorous Preclinical Design

The translation of preclinical findings to clinical success is notoriously challenging. This underscores the necessity of meticulous experimental design from the outset.[8][10] Key principles such as randomization, blinding, the inclusion of appropriate controls, and a clear definition of endpoints are not merely procedural formalities; they are essential for minimizing bias and ensuring the internal validity of the study.[9][11] This guide is built upon these foundational principles to maximize the scientific rigor and reproducibility of the findings.[12][13]

Preclinical Experimental Design: A Phased Approach

A successful in vivo study begins long before the first animal is dosed.[13] This section outlines the critical planning phases, from establishing clear objectives to defining the statistical analysis plan.

Phase I: Foundational & Preparatory Studies

Before initiating efficacy studies, preliminary assessments are crucial.

  • Formulation Development: Develop a suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose) that solubilizes or uniformly suspends 2-Quinolinepropanoic acid. The vehicle must be non-toxic and inert.

  • Maximum Tolerated Dose (MTD) Study: Conduct an acute dose-ranging study to determine the MTD. This is essential for selecting a safe and relevant dose range for the efficacy studies and identifying potential target organs for toxicity.[14]

  • Preliminary Pharmacokinetics (PK): An initial PK study in a small cohort of animals is highly recommended. This provides critical data on absorption, distribution, metabolism, and excretion (ADME), informing the dosing regimen (e.g., timing of administration relative to the inflammatory insult).[15]

Phase II: Efficacy Evaluation

The core of the investigation lies in well-characterized disease models.

  • Primary Objective: To evaluate the anti-inflammatory efficacy of 2-Quinolinepropanoic acid in a model of acute, localized inflammation.

  • Secondary Objective: To assess the analgesic activity of the compound and differentiate its effects on inflammatory versus neurogenic pain.

The choice of animal model is critical for ensuring the relevance of the study.[12] For initial screening, established and highly reproducible models are preferred.

  • Primary Model: Carrageenan-Induced Paw Edema. This is the gold-standard model for screening acute anti-inflammatory agents.[16][17] Injection of carrageenan into the rodent hind paw induces a localized, biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.

  • Secondary Model: Formalin Test. This model is uniquely valuable for assessing analgesic activity.[18][19] An injection of formalin into the paw elicits a biphasic pain response: an initial, acute phase (Phase 1) driven by direct nociceptor activation (neurogenic pain), followed by a tonic phase (Phase 2) driven by a combination of peripheral inflammation and central sensitization.[19] This allows for differentiation between centrally acting analgesics and peripherally acting anti-inflammatory agents.

A robust study design requires carefully chosen experimental groups to ensure that observed effects can be confidently attributed to the test article.[20]

Group ID Group Name Treatment N (Animals per Group) Rationale
G1Vehicle ControlDosing Vehicle (e.g., 0.5% CMC, p.o.)8-10Negative control; establishes baseline response to the inflammatory stimulus.
G2Positive ControlIndomethacin (10 mg/kg, p.o.)8-10Validates the assay; provides a benchmark for anti-inflammatory efficacy.
G3Test Article (Low Dose)2-Quinolinepropanoic acid (Dose 1)8-10To establish the lower bound of the dose-response relationship.
G4Test Article (Mid Dose)2-Quinolinepropanoic acid (Dose 2)8-10To characterize the dose-response curve.
G5Test Article (High Dose)2-Quinolinepropanoic acid (Dose 3)8-10To determine the maximal efficacy within a safe range (below MTD).

Table 1: Recommended Experimental Groups. Sample size (N) should be confirmed by a power analysis. Doses are hypothetical and must be determined from MTD studies.

To mitigate selection bias and observer bias, randomization of animals to treatment groups and blinding of personnel involved in dosing, data collection, and analysis are mandatory.[9]

Experimental Workflow Visualization

The overall experimental process follows a logical sequence to ensure data integrity and animal welfare.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (≥ 7 days) rand Randomization into Groups acclimate->rand Baseline Health Check dose Compound Administration (Vehicle, Positive Control, Test Article) rand->dose Day of Experiment induce Induction of Inflammation (Carrageenan or Formalin Injection) dose->induce Pre-treatment Time behavior Behavioral Assessment (Paw Volume / Nocifensive Behavior) induce->behavior euth Euthanasia & Tissue Collection behavior->euth At Study Endpoint bio Biomarker Analysis (ELISA for Cytokines, PGE2) euth->bio stats Statistical Analysis & Reporting bio->stats Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase aa->lox pla2->aa Stimulus (Injury) pgs Prostaglandins (PGE2, PGI2) cox->pgs inflammation Inflammation Pain Fever pgs->inflammation leukotrienes Leukotrienes (LTB4) lox->leukotrienes chemo Chemotaxis leukotrienes->chemo nsaids NSAIDs (Indomethacin) Potential Target for 2-Quinolinepropanoic acid nsaids->cox Inhibition

Diagram 2: The Arachidonic Acid Pathway, a key target for anti-inflammatory drugs.

Data Analysis and Interpretation

Statistical Analysis:

  • For the Carrageenan Paw Edema study, use a two-way repeated measures ANOVA to analyze the time course data, followed by a one-way ANOVA with Dunnett's or Tukey's post-hoc test for comparisons at individual time points.

  • For the Formalin Test and biomarker data, use a one-way ANOVA with a suitable post-hoc test to compare treated groups against the vehicle control.

  • A p-value of < 0.05 is typically considered statistically significant.

Interpretation of Outcomes:

  • Significant reduction in paw edema: Indicates peripheral anti-inflammatory activity.

  • Significant reduction in Phase 1 of Formalin Test: Suggests central analgesic activity or peripheral nerve block.

  • Significant reduction in Phase 2 of Formalin Test: Indicates peripheral anti-inflammatory and/or anti-hyperalgesic activity.

  • Reduced levels of TNF-α, IL-6, or PGE2: Provides mechanistic insight into the anti-inflammatory effect.

Ethical Considerations: The 3Rs

All animal experiments must be conducted with the highest regard for animal welfare and in strict compliance with local and national regulations. [21][22]All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) must be implemented. [20]* Replacement: In vivo studies should only be conducted after exhaustive in vitro characterization.

  • Reduction: Use the minimum number of animals required to obtain statistically significant results, as determined by power analysis.

  • Refinement: Minimize animal pain and distress through the use of appropriate handling techniques, defined humane endpoints, and consultation with veterinary staff.

References

  • Ren K, Dubner R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(1), 1-1. [Link]

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research. [Link]

  • Dubin, A. E., & Patapoutian, A. (2010). Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain. ResearchGate. [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain. [Link]

  • Bannos, C., et al. (2016). Large Animal Models for Pain Therapeutic Development. NCBI Bookshelf. [Link]

  • Zutshi, A., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. [Link]

  • Pound, P., & Ritskes-Hoitinga, M. (2018). General Principles of Preclinical Study Design. NCBI Bookshelf. [Link]

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. [Link]

  • Li, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]

  • BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. [Link]

  • Mini Reviews in Medicinal Chemistry. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed, 21(10), 1152-1172. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • VelSafe. (2024). Quick Tips for Complying with In Vivo Bioequivalence Program Requirements. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Biobide. (n.d.). What is in vivo testing? [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(21), 7480. [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. [Link]

  • Gupta, H., et al. (2009). Biological activities of quinoline derivatives. Archives of Pharmacal Research, 32(9), 1147-73. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1475. [Link]

  • Zádori, D., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(8), 4434. [Link]

  • European Journal of Medicinal Chemistry. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed, 269, 116332. [Link]

  • Med School Made Easy. (2021). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]

Sources

Application Notes & Protocols: Techniques for Radiolabeling 2-Quinolinepropanoic Acid for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes. 2-Quinolinepropanoic acid, with its defined chemical structure featuring both an aromatic heterocyclic system and a carboxylic acid functional group, presents a versatile platform for the development of targeted radiopharmaceuticals for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[1] The ability to track the biodistribution and target engagement of quinoline-based molecules non-invasively is critical in drug development and translational research.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on two robust and distinct methodologies for radiolabeling 2-Quinolinepropanoic acid. The protocols are designed to be self-validating and are grounded in established radiochemical principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

We will explore two primary strategies:

  • Method A: Direct Electrophilic Radioiodination of the quinoline ring, a direct labeling approach suitable for SPECT (¹²³I) or PET (¹²⁴I) applications.

  • Method B: Conjugation and Chelation of a radiometal via the carboxylic acid group, a versatile, two-step approach for PET (e.g., ⁶⁸Ga, ⁶⁴Cu) or SPECT (e.g., ⁹⁹ᵐTc, ¹¹¹In) imaging.

Scientific Principles of Radiolabeling for Imaging

Radionuclide imaging techniques like PET and SPECT rely on the detection of gamma rays emitted from radiotracers administered to a subject.[4][5] The choice of radionuclide is dictated by its physical properties (half-life, emission type) and the biological question being addressed.

Table 1: Comparison of Common Radionuclides for SPECT and PET

RadionuclideImaging ModalityPhysical Half-lifePrincipal Photon Energy (keV)Rationale for Use
Iodine-123 (¹²³I) SPECT13.2 hours159Excellent imaging characteristics, suitable for processes on the scale of hours.
Technetium-99m (⁹⁹ᵐTc) SPECT6.0 hours140Most common SPECT isotope; readily available from a generator.
Gallium-68 (⁶⁸Ga) PET67.7 minutes511 (from β+)Short half-life ideal for imaging rapid biological processes; generator-produced.[6]
Fluorine-18 (¹⁸F) PET109.7 minutes511 (from β+)Optimal half-life for complex syntheses and imaging over several hours; high resolution.[5]
Copper-64 (⁶⁴Cu) PET12.7 hours511 (from β+)Longer half-life allows for imaging of slower pharmacokinetic processes, like those of antibodies.[7]

The chemical strategy for incorporating these radionuclides into a molecule like 2-Quinolinepropanoic acid must be efficient, rapid, and yield a final product that is stable in vivo and retains its biological activity.

Method A: Direct Radioiodination of the Quinoline Ring

This method leverages the aromatic nature of the quinoline ring for direct labeling via electrophilic substitution. Radioiodine is introduced onto the ring using a mild oxidizing agent to generate an electrophilic iodine species (I⁺).[8][9] Studies on quinoline chemistry suggest that electrophilic substitution often occurs at the C3 position, providing good regioselectivity.[10][11]

Rationale and Experimental Considerations
  • Choice of Oxidizing Agent: Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is preferred for this protocol. It is a solid-phase oxidant, which simplifies the reaction workup and purification compared to soluble agents like Chloramine-T. Its mild action helps preserve the integrity of the 2-Quinolinepropanoic acid structure.[8]

  • Reaction Conditions: The reaction is typically performed in a neutral to slightly acidic pH to favor the generation of the electrophilic iodinating species.

  • Purification: Reversed-phase chromatography is essential to separate the radiolabeled product from unreacted radioiodide and the precursor molecule.

Workflow for Direct Radioiodination

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC prep_vial Coat Vial with Iodogen add_precursor Add Precursor to Vial prep_vial->add_precursor prep_precursor Prepare 2-Quinolinepropanoic Acid Solution prep_precursor->add_precursor add_iodide Add Na[¹²³I] Solution add_precursor->add_iodide react Incubate (e.g., 15 min, RT) add_iodide->react quench Quench with Na₂S₂O₃ react->quench load_sep_pak Load onto C18 Sep-Pak quench->load_sep_pak wash_sep_pak Wash (Water) load_sep_pak->wash_sep_pak elute_sep_pak Elute (Ethanol) wash_sep_pak->elute_sep_pak qc Quality Control (radio-HPLC, radio-TLC) elute_sep_pak->qc

Caption: Workflow for Direct Radioiodination of 2-Quinolinepropanoic Acid.

Detailed Protocol: Synthesis of [¹²³I]Iodo-2-Quinolinepropanoic Acid

Materials:

  • 2-Quinolinepropanoic acid precursor (1 mg/mL in Ethanol)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium [¹²³I]Iodide (Na[¹²³I]) in 0.1 M NaOH

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Sodium Metabisulfite (Na₂S₂O₅) solution (5 mg/mL in water)

  • C18 Sep-Pak Light cartridge

  • Sterile water for injection

  • Ethanol (USP grade)

  • Analytical radio-HPLC system with a C18 column and a radiation detector

Procedure:

  • Vial Preparation: Prepare an Iodogen-coated reaction vial by dissolving 1 mg of Iodogen in 2 mL of dichloromethane, adding 100 µL to a 1.5 mL polypropylene vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition:

    • To the Iodogen-coated vial, add 10 µL of the 2-Quinolinepropanoic acid precursor solution (10 µg).

    • Add 100 µL of Phosphate Buffer (pH 7.0).

    • Add 5-10 µL of Na[¹²³I] solution (approx. 185-370 MBq / 5-10 mCi).

  • Reaction: Cap the vial and let the reaction proceed for 15 minutes at room temperature with gentle vortexing every 5 minutes.

  • Quenching: Stop the reaction by adding 100 µL of the sodium metabisulfite solution. This reduces any unreacted oxidized iodine back to iodide.

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Dilute the reaction mixture with 1 mL of sterile water and load it onto the C18 cartridge. The desired product will be retained, while unreacted [¹²³I]iodide will pass through.

    • Wash the cartridge with 10 mL of sterile water to remove any remaining impurities.

    • Elute the final product, [¹²³I]Iodo-2-Quinolinepropanoic acid, with 1 mL of ethanol into a sterile product vial.

  • Quality Control:

    • Determine the radiochemical purity (RCP) by radio-HPLC. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% TFA). The product peak should be well-separated from any free iodide.

    • RCP should be >95% for use in further studies.

Method B: Two-Step Labeling via Carboxylic Acid Conjugation

This indirect method utilizes the carboxylic acid moiety as a chemical handle for conjugation to a bifunctional chelator (BFC).[12] A BFC contains a metal-chelating group on one end and a reactive functional group on the other for covalent attachment to a molecule of interest.[7] This approach is highly modular, allowing for the labeling of the same conjugate with various radiometals.

Rationale and Experimental Considerations
  • Activation Chemistry: The carboxylic acid must first be "activated" to facilitate amide bond formation with an amine-functionalized chelator. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester.[13]

  • Choice of Chelator: For labeling with Gallium-68, a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is ideal. NOTA derivatives form highly stable complexes with ⁶⁸Ga rapidly and under mild conditions (pH 4-5, room temperature to moderate heat).[6]

  • Radiolabeling: The chelation reaction is typically fast and high-yielding. The pH of the reaction is critical; for ⁶⁸Ga, a slightly acidic environment prevents the formation of gallium hydroxide colloids.[6]

Workflow for Two-Step Radiometal Labeling

G cluster_conjugation Step 1: Precursor Synthesis (Cold) cluster_radiolabeling Step 2: Radiolabeling (Hot) start 2-Quinolinepropanoic Acid activate Activate with EDC / NHS start->activate conjugate React with Amine-Chelator (e.g., NH₂-NOTA) activate->conjugate purify_cold Purify & Characterize (HPLC, MS) conjugate->purify_cold precursor NOTA-Conjugated Precursor purify_cold->precursor add_precursor Add Precursor precursor->add_precursor Use in Labeling elute Elute ⁶⁸GaCl₃ from Generator buffer Buffer to pH 4.0 elute->buffer buffer->add_precursor react Incubate (e.g., 5 min, 95°C) add_precursor->react purify_hot Purify via C18 Sep-Pak react->purify_hot qc Quality Control (radio-HPLC, radio-TLC) purify_hot->qc

Caption: Workflow for Two-Step Radiolabeling via Chelator Conjugation.

Detailed Protocol: Synthesis and Labeling of [⁶⁸Ga]Ga-NOTA-2-Quinolinepropanoic Amide

Part 1: Synthesis of NOTA-Conjugated Precursor (This is a non-radioactive organic synthesis step)

Materials:

  • 2-Quinolinepropanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-functionalized NOTA derivative (e.g., p-NH₂-Bn-NOTA)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Preparative HPLC system

Procedure:

  • Activation: Dissolve 1 molar equivalent of 2-Quinolinepropanoic acid in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Stir the reaction at room temperature for 4 hours to form the NHS-ester.

  • Conjugation: In a separate vial, dissolve 1 equivalent of the amine-functionalized NOTA derivative in DMF with 2 equivalents of DIPEA (as a non-nucleophilic base). Add this solution to the activated NHS-ester solution.

  • Reaction: Allow the conjugation reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen).

  • Purification & Characterization: Remove the solvent in vacuo. Purify the crude product by preparative reversed-phase HPLC. Confirm the identity and purity of the final NOTA-conjugated precursor by LC-MS. Lyophilize the pure fractions to obtain a white powder.

Part 2: Radiolabeling with Gallium-68

Materials:

  • NOTA-conjugated precursor (0.5 mg/mL in water)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium Acetate buffer (1 M, pH 4.5)

  • Trace metal grade HCl and water

  • C18 Sep-Pak Light cartridge

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: To the ⁶⁸GaCl₃ eluate, add Sodium Acetate buffer to adjust the pH to 4.0-4.5.

  • Labeling Reaction: Add 10-20 µg of the NOTA-conjugated precursor to the buffered ⁶⁸Ga solution. Heat the reaction vial at 95°C for 5 minutes.

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with 5 mL of ethanol followed by 10 mL of water.

    • Load the reaction mixture onto the cartridge.

    • Wash with 10 mL of water to remove unchelated ⁶⁸Ga and hydrophilic impurities.

    • Elute the final product, [⁶⁸Ga]Ga-NOTA-2-Quinolinepropanoic amide, with 0.5 mL of ethanol followed by 4.5 mL of saline for injection.

  • Quality Control:

    • Determine the radiochemical purity (RCP) by radio-HPLC and/or radio-TLC.

    • RCP must be >95%. The final product should be sterile-filtered before use in biological studies.

Summary and Comparison of Techniques

Both methods offer viable pathways to radiolabeled 2-Quinolinepropanoic acid, but the best choice depends on the specific research application, available facilities, and desired radionuclide.

Table 2: Methodological Comparison

FeatureMethod A: Direct RadioiodinationMethod B: Chelator Conjugation
Complexity One-step radiolabelingMulti-step (synthesis + labeling)
Versatility Specific to radioiodine isotopesModular; one precursor for many radiometals
Speed (Labeling) Fast (15-20 min)Very Fast (5-10 min)
Specific Activity Generally lower (carrier-added potential)High (often no-carrier-added)
Molecular Change Adds a large iodine atom to the ringAdds a bulky chelator-metal complex
Key Consideration Potential for in vivo deiodinationBiological properties may be altered by the large conjugate

References

  • Kulkarni, P. (2006). Radioiodinated quinoline derivatives for imaging tumors based on metal ion binding sites. Journal of Nuclear Medicine, 47(supplement 1), 327P.
  • Torres Martin de Rosales, R. (2021). Radiolabelling of nanomaterials for medical imaging and therapy. King's College London Research Portal.
  • Cioacă, S. I., et al. (2023). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Pharmaceuticals. [Link]

  • PubChem. 2-(Quinolin-8-yloxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • Majumdar, K. C., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

  • Donahue, J.P., et al. (2022). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]

  • Asti, M., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. [Link]

  • Slavik, R., et al. (2015). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. ResearchGate. [Link]

  • Counsell, R. E., et al. (1969). Tumor Localizing Agents. VII. Radioiodinated Quinoline Derivatives. Journal of Medicinal Chemistry. [Link]

  • PubChem. Quinolinepropionic acid, 1,2,3,4-tetrahydro-. National Center for Biotechnology Information. [Link]

  • Devoogdt, N., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. ResearchGate. [Link]

  • Ichikawa, T., et al. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Majumdar, K. C., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Chugin, V., et al. (2023). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link]

  • Kuchar, M., et al. (2020). Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. International Journal of Molecular Sciences. [Link]

  • Fornell, D. (2022). A new way to prepare imaging agents, thanks to a new method of radiolabeling. Health Imaging. [Link]

  • Slavik, R., et al. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of Neurochemistry. [Link]

  • NIST. 2-Quinolinecarboxylic acid. NIST Chemistry WebBook. [Link]

  • Amor-Coarasa, A., et al. (2015). Synthesis of [11C]palmitic acid for PET imaging using a single molecular sieve 13X cartridge for reagent trapping, radiolabeling and selective purification. Weill Cornell Radiology. [Link]

  • PubChem. CID 10511722. National Center for Biotechnology Information. [Link]

  • Ibrahim, I. T. (2016). Molecular Imaging: Radiopharmaceuticals for PET and SPECT. ResearchGate. [Link]

  • Ghiurau, M. S., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

  • Moravek. (2021). How PET Scanners Use Radiolabeled Compounds. Moravek, Inc. [Link]

Sources

Application Notes & Protocols: Utilizing 2-Quinolinepropanoic Acid Derivatives for Advanced Zinc Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Visualizing Labile Zinc

Zinc (Zn²⁺) is a vital transition metal, indispensable for a myriad of physiological processes. It acts as a structural component for thousands of proteins and a catalytic cofactor for hundreds of enzymes. While the total cellular zinc concentration is high, the pool of loosely bound or "labile" zinc is tightly regulated and participates in dynamic signaling events, often referred to as the "zinc signal." Dysregulation of this labile zinc pool has been implicated in numerous pathologies, including neurodegenerative diseases and metabolic disorders.[1][2]

To understand these dynamic processes, researchers require tools that can visualize fluctuations in labile zinc concentrations within complex biological systems with high sensitivity and specificity.[3] Fluorescent probes have emerged as a powerful technology for this purpose, offering real-time, in-situ monitoring of ion dynamics in live cells.[1][4][5] Among the various classes of zinc sensors, those built upon the quinoline scaffold have proven particularly effective due to their excellent photophysical properties, good biocompatibility, and the ease with which their structures can be modified to tune their sensing characteristics.[1][6]

This document provides a comprehensive guide to the application of a specific subclass, 2-Quinolinepropanoic acid derivatives, as fluorescent zinc probes. We will delve into the underlying sensing mechanism, provide detailed protocols for their use in both spectroscopic and live-cell imaging applications, and offer insights into data interpretation and troubleshooting.

Principles of Zinc Detection

Mechanism of Action: From Quenched to Fluorescent

Most quinoline-based probes, including 2-Quinolinepropanoic acid derivatives, are designed as "turn-on" sensors. In their free, unbound state, their fluorescence is minimal or "quenched." Upon selective binding of a Zn²⁺ ion, they undergo a conformational and electronic change that results in a significant enhancement of fluorescence intensity.[7]

The core mechanism often relies on a combination of two key photophysical principles:

  • Chelation-Enhanced Fluorescence (CHEF): The 2-Quinolinepropanoic acid structure provides a classic chelation site for Zn²⁺, typically involving the nitrogen atom of the quinoline ring and the carboxylate group of the propanoic acid side chain. This binding event rigidifies the molecular structure, which restricts intramolecular rotations and vibrations that would otherwise dissipate energy non-radiatively. By locking the molecule in a more planar conformation, the energy from light absorption is more efficiently released as fluorescence, leading to a "turn-on" response.[7]

  • Inhibition of Photoinduced Electron Transfer (PET): In some designs, an electron-rich group is positioned near the quinoline fluorophore. In the absence of zinc, excitation with light can cause an electron to transfer from this donor group to the fluorophore, a process that quenches fluorescence. When Zn²⁺ binds to the probe, it lowers the energy level of the fluorophore's orbitals, making the PET process energetically unfavorable. This inhibition of the quenching pathway allows the probe to fluoresce brightly.[8]

The coordination of Zn²⁺ to the probe is a reversible process, allowing the sensor to respond to both increases and decreases in labile zinc concentration.

CHEF_Mechanism cluster_off Low Fluorescence ('Off' State) cluster_on High Fluorescence ('On' State) Probe_Free Free Probe (Flexible Structure) Energy_Loss Energy lost via vibration/rotation Probe_Free->Energy_Loss Excitation Light Probe_Bound Probe-Zn²⁺ Complex (Rigid Structure) Probe_Free->Probe_Bound + Zn²⁺ Fluorescence Fluorescence Emission Probe_Bound->Fluorescence Excitation Light

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in zinc probes.

Key Structural Features and Photophysical Properties

The versatility of the quinoline scaffold allows for fine-tuning of the probe's properties through chemical modification.[6] Key parameters that can be optimized include:

  • Affinity (K_d): The dissociation constant (K_d) determines the concentration range over which the probe is most sensitive. Probes with nanomolar affinity are suitable for detecting resting levels of zinc, while those with micromolar affinity are better for tracking larger fluxes.[3]

  • Selectivity: Probes must exhibit high selectivity for Zn²⁺ over other biologically abundant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, and even other transition metals like Fe²⁺ and Cu²⁺.[5]

  • Quantum Yield (Φ): This measures the efficiency of the fluorescence process. A high quantum yield for the zinc-bound state results in a brighter signal and a higher signal-to-noise ratio.

  • Stokes Shift: This is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is desirable to minimize self-quenching and background interference.[9]

The table below summarizes typical photophysical properties for representative quinoline-based zinc probes.

Probe Example Ex (nm) Em (nm) Fold-Increase K_d Stoichiometry (Probe:Zn²⁺) Reference
QP2350558~75-fold17.7 nM2:1[2]
QLSA-~525Significant21 nM-[9]
QCPCH--Significant72 nM-[8]
Znbq2-512--2:1[10]
XYQ-495Significant0.53 µM-[7]

Note: Data is compiled for various quinoline derivatives to illustrate the range of properties. Specific values for a given 2-Quinolinepropanoic acid derivative should be confirmed from the manufacturer's datasheet or primary literature.

Experimental Protocols

Protocol 1: In Vitro Spectroscopic Characterization

This protocol outlines the steps to characterize the probe's response to Zn²⁺ in a controlled buffer system using a fluorescence spectrophotometer. This is essential for validating a new batch of probe or establishing its properties before cellular experiments.

Materials:

  • 2-Quinolinepropanoic acid derivative probe stock solution (e.g., 1-10 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4, with 100 mM KCl)

  • ZnCl₂ stock solution (e.g., 100 mM in deionized water)

  • Stock solutions of other metal chlorides (e.g., CaCl₂, MgCl₂, FeCl₂, CuCl₂)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Probe Dilution: Prepare a working solution of the probe in HEPES buffer. A typical final concentration for measurement is 1-10 µM.

  • Determine Excitation/Emission Spectra:

    • Place the probe working solution in a cuvette.

    • Scan the emission spectrum while holding the excitation wavelength fixed.

    • Scan the excitation spectrum while holding the emission wavelength at the determined maximum.

  • Zinc Titration:

    • To the cuvette containing the probe, add small aliquots of the ZnCl₂ stock solution to achieve a range of final concentrations (e.g., from nanomolar to micromolar).

    • After each addition, mix gently and allow the signal to stabilize (typically < 1 minute).

    • Record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a binding curve. The K_d can be calculated from this data by fitting to a binding isotherm.[5]

  • Selectivity Test:

    • Prepare separate cuvettes containing the probe solution.

    • To each cuvette, add a high concentration (e.g., 1 mM) of a potentially interfering metal ion (Ca²⁺, Mg²⁺, Fe²⁺, etc.). Record the fluorescence.

    • To the same cuvette, now add Zn²⁺ to see if the probe can still respond, demonstrating its selectivity.

  • Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total concentration of [Probe] + [Zn²⁺] is constant, but the mole fraction of each component varies from 0 to 1.

    • Measure the fluorescence intensity of each solution.

    • Plot the fluorescence intensity against the mole fraction of the probe. The peak of the plot indicates the stoichiometry of the complex (e.g., a peak at 0.67 suggests a 2:1 Probe:Zn²⁺ complex).[2][7]

Protocol 2: Live Cell Imaging of Labile Zinc

This protocol provides a robust workflow for loading cells with a 2-Quinolinepropanoic acid derivative and imaging changes in intracellular labile zinc using fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips (e.g., HeLa, HEK-293).[11]

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.

  • Probe stock solution (1-10 mM in DMSO)

  • Pluronic F-127 (20% w/v in DMSO, optional, for aiding probe dispersal).[4]

  • Zinc Pyrithione (ionophore) stock solution (e.g., 10 mM in DMSO).[11]

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a membrane-permeable zinc chelator (e.g., 10 mM in DMSO).[11]

  • Fluorescence microscope with appropriate filters for the probe.

Live_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed cells on glass-bottom dish Grow 2. Grow to 70-80% confluency Seed->Grow Wash1 3. Wash with imaging buffer Load 4. Load with Probe (e.g., 5 µM, 30 min) Wash1->Load Wash2 5. Wash to remove excess probe Load->Wash2 Image_Basal 6. Image basal fluorescence Wash2->Image_Basal Treat 7. Add Stimulus (e.g., Zn-Pyrithione) Image_Basal->Treat Image_Final 8. Image final fluorescence Treat->Image_Final Chelate 9. Add Chelator (TPEN) (Control) Image_Final->Chelate Image_Chelated 10. Image chelated fluorescence Chelate->Image_Chelated Analyze 11. Quantify fluorescence intensity per cell

Caption: Experimental workflow for live-cell imaging of labile zinc.

Procedure:

  • Cell Preparation: Seed cells on an appropriate imaging dish and grow to 70-80% confluency.

  • Probe Loading Solution: Prepare the loading solution immediately before use. Dilute the probe stock solution to a final concentration of 1-10 µM in imaging buffer (e.g., HBSS). For probes that are difficult to dissolve, pre-mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in buffer.[4]

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm imaging buffer.

    • Add the probe loading solution to the cells and incubate at 37°C for 15-45 minutes. The optimal time and concentration should be determined empirically.

  • Wash: Aspirate the loading solution and wash the cells 2-3 times with warm imaging buffer to remove any extracellular probe. Add fresh imaging buffer for the imaging session.

  • Imaging Basal Zinc Levels:

    • Place the dish on the microscope stage.

    • Using the appropriate filter set, acquire baseline fluorescence images. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

  • Imaging Zinc Dynamics (Controls): This step is crucial for validating that the probe is responding specifically to zinc.

    • Positive Control (Increase Zinc): To demonstrate the probe's responsiveness, add a zinc-pyrithione complex (e.g., 50 µM ZnCl₂ with 5 µM pyrithione) to the cells. This will facilitate the entry of zinc into the cell and should cause a significant increase in fluorescence. Acquire images after 5-10 minutes.[11]

    • Negative Control (Chelate Zinc): To confirm the signal is from zinc, add a membrane-permeable chelator like TPEN (e.g., 20 µM). This should sequester intracellular labile zinc and cause the fluorescence signal to decrease back to, or below, the basal level. Acquire images after 5-10 minutes.[11]

Data Analysis and Troubleshooting

Image Analysis

Image analysis is typically performed using software like ImageJ/Fiji. The basic workflow involves:

  • Defining Regions of Interest (ROIs): Draw ROIs around individual cells to measure their mean fluorescence intensity.

  • Background Subtraction: Measure the mean intensity of a background region (an area with no cells) and subtract this value from the cellular ROIs.

  • Normalization: Express the fluorescence changes as a ratio over the baseline fluorescence (F/F₀) to account for variations in probe loading between cells.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No/Very Low Signal - Incorrect filter set used.- Probe concentration too low.- Cells are dead or unhealthy.- Probe did not load into cells.- Verify microscope filter cubes match probe's Ex/Em spectra.- Increase probe concentration or loading time.- Check cell viability with a live/dead stain.- Use Pluronic F-127 to aid loading; check probe quality.
Very High Background - Incomplete removal of extracellular probe.- Probe is binding to the dish/coverslip.- Autofluorescence from cell medium.- Increase the number and duration of wash steps.- Use high-quality, coated imaging dishes.- Image cells in a phenol red-free buffer (e.g., HBSS).
Signal Does Not Increase with Zinc-Pyrithione - Probe is not sensitive to zinc (defective).- Cells are unhealthy and cannot maintain ion gradients.- Validate the probe in vitro using Protocol 1.- Ensure cells are healthy and experiment is performed at 37°C.
Signal Does Not Decrease with TPEN - Signal is not from zinc (autofluorescence or probe artifact).- TPEN concentration is too low or incubation is too short.- Check for autofluorescence in a control dish with no probe.- Increase TPEN concentration or incubation time.
Rapid Photobleaching - Excitation light is too intense.- Excessive exposure time.- Reduce excitation light intensity using neutral density filters.- Use the shortest possible exposure time and minimize the frequency of image acquisition.

References

  • J. C. S. D. S. S. J. C. F. F. A. D. J. F. S. L. A. S. S. C. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Eng. Proc.2022 , 27, 33. [Link]

  • Sanchez, V.; et al. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protoc.2020 , 1(1), 100030. [Link]

  • Sanchez, V.; et al. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. ResearchGate. 2020 . [Link]

  • Guzik, P.; et al. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Curr. Med. Chem.2019 , 26(28), 5355-5370. [Link]

  • HGM, L.; Lippard, S. J. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Front. Neuroanat.2012 , 6, 37. [Link]

  • Zhang, J.; et al. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Inorganics. 2023 , 11(7), 296. [Link]

  • Wang, Z.; et al. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. 2024 , 17(7), 105886. [Link]

  • Szeremet, M.; et al. Tools and techniques for illuminating the cell biology of zinc. Metallomics. 2021 , 13(9). [Link]

  • Liu, W.; et al. An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. ResearchGate. 2016 . [Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn Detection and Bioimaging. Molecules. 2022 , 27(21), 7288. [Link]

  • Wang, J.; et al. A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. ResearchGate. 2021 . [Link]

  • Duong, H. T.; et al. Zn(II) complexes bearing π-extended quinoline-derived ligands: structural influence on photophysical properties. Semantic Scholar. 2025 . [Link]

  • Photophysical properties of the zinc complexes. ResearchGate. 2011 . [Link]

  • The quinoline derivative of ratiometric and sensitive fluorescent zinc probe based on deprotonation. ResearchGate. 2013 . [Link]

  • Lee, J. H.; et al. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. J. Fluoresc.2020 , 30(2), 347-356. [Link]

  • Mohamad, N. S.; et al. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel). 2021 , 21(1), 311. [Link]

  • Guo, Z.; et al. Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand. Spectrochim. Acta A Mol. Biomol. Spectrosc.2007 , 68(2), 337-40. [Link]

  • Mohamad, N. S.; et al. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar. 2021 . [Link]

  • Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. ResearchGate. 2020 . [Link]

Sources

Application Note: A Framework for Cell-Based Assay Development for Novel 2-Quinolinepropanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on creating robust and reliable cell-based assays for the evaluation of 2-Quinolinepropanoic acid and its derivatives. Quinoline compounds are a significant class of heterocyclic molecules known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Developing meaningful cell-based assays is a critical step in elucidating their mechanism of action (MOA) and advancing potential therapeutic candidates through the drug discovery pipeline.[4][5] This document outlines an integrated strategy that begins with foundational cytotoxicity screening and progresses to specific, mechanism-of-action reporter assays, underpinned by principles of rigorous assay validation and best practices in cell culture.

Introduction: The Biological Significance of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Derivatives of quinolinepropanoic acid, specifically, have been investigated for a range of activities, including antiproliferative and anti-inflammatory effects.[1] The initial goal in screening a new chemical entity from this class is to understand its impact on cell health and then to probe its specific molecular targets. Cell-based assays offer a distinct advantage over purely biochemical assays by providing a more physiologically relevant context, delivering insights into a compound's effects on complex cellular processes within a living system.[4][6]

This guide presents a two-stage assay development process:

  • Primary Assay: A general cytotoxicity/viability assay to determine the compound's potency and effective concentration range.

  • Secondary Assay: A specific, target-oriented reporter gene assay to investigate the modulation of a relevant signaling pathway, such as those mediated by G-Protein Coupled Receptors (GPCRs), a common target class for therapeutic drugs.[7][8]

A Strategic Workflow for Assay Development

A systematic approach is essential for developing a robust assay. The process begins with careful planning and cell line selection, proceeds through assay optimization and validation, and culminates in routine screening. Each step must be meticulously documented to ensure reproducibility.[9]

Core Principles of Assay Development
  • Cell Line Selection: Choose a cell line that is biologically relevant to the presumed target or disease area. The cells should be well-characterized, easy to culture, and obtained from a reputable source like ATCC to avoid issues with misidentification.[10]

  • Assay Optimization: Key parameters such as cell seeding density, compound incubation time, and reagent concentrations must be optimized to achieve a sufficient signal window and minimize variability.[11]

  • Assay Validation: The assay's performance must be quantified to ensure it is fit for purpose. This involves assessing parameters like precision, accuracy, and robustness, often summarized by the Z'-factor statistic.[12][13]

Assay Development Workflow Diagram

The following diagram illustrates the key phases of developing and validating a cell-based assay for a novel compound.

AssayDevelopmentWorkflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Screening P1 Define Assay Objectives (e.g., Cytotoxicity, Target Engagement) P2 Select & Characterize Biologically Relevant Cell Line P1->P2 P3 Optimize Cell Culture & Seeding Density P2->P3 O1 Optimize Incubation Time & Compound Concentration Range P3->O1 O2 Titrate Detection Reagents (e.g., Resazurin, Luciferase Substrate) O1->O2 O3 Establish Controls (Positive, Negative, Vehicle) O2->O3 V1 Perform Plate Uniformity & DMSO Tolerance Studies O3->V1 V2 Determine Z'-Factor & Signal Window (SW) V1->V2 V3 Assess Reproducibility (Intra- & Inter-Assay) V2->V3 S1 High-Throughput Screening (HTS) of Compound Library V3->S1 S2 Data Analysis, Hit Identification & Dose-Response Confirmation S1->S2

Caption: A generalized workflow for cell-based assay development.

Protocol 1: Primary Assay - Cell Viability Assessment using Resazurin

The first step in characterizing a novel compound is to assess its effect on cell viability. A cytotoxicity profile is crucial as it provides a therapeutic window and ensures that effects observed in subsequent mechanistic assays are not simply due to cell death. The resazurin (also known as AlamarBlue) assay is a widely used, robust, and non-toxic method for measuring cell viability.[14][15][16] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[17][18]

Materials
  • Selected adherent cell line (e.g., A549, HEK293, MCF7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Resazurin sodium salt powder (Sigma-Aldrich, Cat# R7017 or similar)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Opaque-walled, sterile 96-well microplates

  • Positive control (e.g., Doxorubicin, Staurosporine)

  • Fluorescence plate reader (Excitation: ~540-560 nm, Emission: ~590 nm)

Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture Maintenance: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[11][19] Always use consistent and sterile techniques.

  • Cell Harvesting: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., with Trypan Blue); it should be >95%.

  • Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well opaque plate.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume normal growth.

Day 2: Compound Treatment

  • Compound Preparation: Prepare a stock solution of the 2-Quinolinepropanoic acid compound in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points) in complete medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.[12]

  • Controls: Prepare wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound wells (represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent to establish the dynamic range of the assay (represents ~0% viability).

    • Media Blank: Wells with medium but no cells, to measure background fluorescence.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3: Assay Readout

  • Reagent Preparation: Prepare a sterile 0.15 mg/mL working solution of resazurin in PBS and protect it from light.[17]

  • Add Reagent: Add 20 µL of the resazurin working solution to each well (including blanks).[17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type's metabolic activity and should be determined during optimization.[14][17]

  • Measure Fluorescence: Read the plate on a fluorometer using an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.[14][15]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of the media blank wells from all other wells.

  • Normalization: Normalize the data as a percentage of the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
IC50 The half-maximal inhibitory concentration. A measure of the compound's potency.
Z'-Factor A statistical measure of assay quality. Calculated using positive and negative controls. A Z' ≥ 0.5 indicates an excellent assay.[20][21]

Protocol 2: Secondary Assay - GPCR Signaling Reporter Assay

Many quinoline derivatives interact with signaling pathways, such as those initiated by G-Protein Coupled Receptors (GPCRs).[7][22] A luciferase reporter gene assay is a highly sensitive and robust method for investigating the modulation of these pathways.[22][23][24] This protocol describes a hypothetical assay where a 2-Quinolinepropanoic acid compound is tested for its ability to inhibit a GPCR-mediated signaling pathway that leads to the activation of a specific transcription factor (e.g., CREB).

Hypothetical GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (Target Receptor) AC Adenylate Cyclase (AC) GPCR->AC Gs ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates PKA_n PKA PKA->PKA_n Translocates CREB CREB CRE CRE (Response Element) CREB->CRE Binds to Luc Luciferase Gene CRE->Luc PKA_n->CREB Phosphorylates Ligand Agonist Ligand Ligand->GPCR Compound 2-Quinolinepropanoic Acid (Antagonist) Compound->GPCR Inhibits

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Permeability of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of CNS Drug Delivery

The blood-brain barrier (BBB) is a complex, multicellular interface that separates the central nervous system (CNS) from the systemic circulation, meticulously regulating the passage of substances to maintain brain homeostasis.[1][2][3] This highly selective barrier is formed by brain microvascular endothelial cells (BMVECs) interconnected by tight junctions, and is further supported by pericytes and astrocytes.[1][4] While essential for protecting the brain from toxins and pathogens, the BBB stringently restricts the entry of over 98% of small-molecule drugs, posing a formidable challenge in the development of therapeutics for neurological disorders.[1]

2-Quinolinepropanoic acid, a heterocyclic compound, belongs to a class of molecules with diverse biological activities.[5] For any such molecule with potential CNS targets, a thorough and early assessment of its ability to cross the BBB is paramount. This guide provides a comprehensive, multi-tiered strategy—from predictive computational models to definitive in vivo studies—for characterizing the BBB permeability of novel chemical entities like 2-Quinolinepropanoic acid. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating assessment pipeline.

Logical Workflow: A Phased Approach to BBB Permeability Assessment

A successful BBB permeability assessment follows a logical progression, starting with high-throughput, low-cost methods and advancing to more complex, physiologically relevant systems. This phased approach allows for early elimination of unsuitable candidates and conserves resources for the most promising molecules.

G cluster_0 Phase 1: Early Screening & Prediction cluster_1 Phase 2: Mechanistic & Cellular Assessment cluster_2 Phase 3: Definitive In Vivo Confirmation InSilico In Silico Prediction (Physicochemical Properties, QSAR) PAMPA In Vitro: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA Initial Filter CellAssay In Vitro: Cell-Based Assays (MDCK-MDR1, Co-cultures) (Passive & Active Transport) PAMPA->CellAssay Promising Candidates InVivo In Vivo Studies (Microdialysis, Brain Tissue Accumulation) (PK/PD & Unbound Drug) CellAssay->InVivo Lead Candidates

Caption: Phased workflow for BBB permeability assessment.

Part 1: In Silico Prediction & Physicochemical Analysis

In silico models provide the first indication of a compound's potential to cross the BBB by analyzing its structural and physicochemical properties.[6][7][8] These predictive tools are invaluable for early-stage screening of large compound libraries.[7] The primary mechanism for small molecules to cross the BBB is passive transcellular diffusion, which is heavily influenced by properties such as molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity.[1][9]

Core Principle: Molecules with higher lipophilicity, lower molecular weight, and reduced polar surface area tend to exhibit greater BBB permeability.[10]

Estimated Physicochemical Properties of 2-Quinolinepropanoic Acid:

PropertyEstimated ValueCNS Drug GuidelineRationale & Implication
Molecular Weight (MW)201.21 g/mol ≤ 400 g/mol [7]The low molecular weight is favorable for passive diffusion across the BBB.
cLogP (Lipophilicity)~2.0 - 2.5≤ 5[7]Moderate lipophilicity suggests good partitioning into the lipid membranes of endothelial cells without excessive retention.
Polar Surface Area (PSA)~50 Ų≤ 70 Ų[7]A low PSA is strongly correlated with increased brain penetration as it minimizes the energy required to shed the hydration shell.
Hydrogen Bond Donors (HBD)1≤ 3[7]A low number of HBDs reduces polarity and enhances membrane permeability.
Hydrogen Bond Acceptors (HBA)3≤ 7[7]A low number of HBAs is favorable for crossing the BBB.
Protocol 1: In Silico Assessment
  • Obtain Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string or draw the chemical structure of 2-Quinolinepropanoic acid.

  • Calculate Descriptors: Utilize computational software or free online platforms (e.g., SwissADME, ChemDraw) to calculate the key physicochemical descriptors listed in the table above.

  • Apply CNS Rules: Compare the calculated properties against established guidelines for CNS drugs, such as Lipinski's Rule of 5 and the more stringent rules proposed for CNS agents.[1][7]

  • QSAR Modeling (Optional): If available, input the molecular structure into a pre-built Quantitative Structure-Activity Relationship (QSAR) model trained on a dataset of compounds with known BBB permeability (logBB values) to obtain a quantitative prediction.[6][8]

  • Interpretation: A compound that meets all or most of the CNS drug guidelines is considered a promising candidate for further testing. Deviations may suggest poor passive permeability but do not rule out the possibility of active transport.

Part 2: In Vitro Assessment Methods

In vitro models bridge the gap between computational predictions and complex in vivo systems.[11] They offer controlled environments to measure permeability and investigate specific transport mechanisms, such as passive diffusion and active efflux.[1][4]

A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that specifically models passive transcellular diffusion.[12][13] It measures the permeation of a compound from a donor compartment to an acceptor compartment through an artificial membrane coated with a lipid mixture, often a porcine brain lipid extract, that mimics the BBB.[12][13][14]

Causality: By eliminating active transporters and metabolic enzymes, PAMPA isolates and quantifies the intrinsic ability of a compound to diffuse across a lipid barrier, providing a direct measure of its lipophilicity-driven permeability.[12]

Caption: Schematic of the PAMPA-BBB assay setup.

Protocol 2: PAMPA-BBB Assay
  • Prepare Lipid Membrane: Solubilize porcine brain lipids in an organic solvent like dodecane.[15] Coat each well of a 96-well filter plate (the top plate) with a small volume of this lipid solution and allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Prepare Plates:

    • Acceptor Plate (Bottom): Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Plate (Top): Prepare solutions of 2-Quinolinepropanoic acid and control compounds (e.g., testosterone for high permeability, furosemide for low permeability[13]) in the same buffer, typically at a starting concentration of 100-200 µM. Add these solutions to the lipid-coated filter plate.

  • Assemble & Incubate: Carefully place the donor filter plate onto the acceptor plate, creating the "PAMPA sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[12]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[13]

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA/Cequ) ] / [ A * t * (1/VD + 1/VA) ] Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Data Interpretation:

    • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s[13]

    • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s[13]

    • Uncertain Permeability: Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

B. Cell-Based Transwell Assays

Cell-based assays provide a more biologically complex model by incorporating cellular monolayers that exhibit both paracellular (via tight junctions) and transcellular transport pathways, including active efflux.[4][11]

Trustworthiness: The integrity of the cell monolayer is the cornerstone of a reliable experiment. This is validated by measuring the Trans-endothelial Electrical Resistance (TEER), which quantifies the tightness of the junctions, and by assessing the passage of a paracellular marker like Lucifer Yellow or fluorescein.[3][16]

Chosen Model: MDCK-MDR1 Cells The Madin-Darby canine kidney (MDCK) cell line, particularly the clone transfected with the human MDR1 gene (MDCK-MDR1), is a robust and widely used model.[17][18] These cells form tight monolayers and express high levels of P-glycoprotein (P-gp), a critical efflux transporter at the BBB that actively pumps many xenobiotics back into the bloodstream.[17][19]

Caption: Bidirectional transport across an MDCK-MDR1 monolayer.

Protocol 3: MDCK-MDR1 Bidirectional Transport Assay
  • Cell Seeding: Seed MDCK-MDR1 cells onto microporous membrane inserts (e.g., Transwells) at a high density (e.g., 1 x 10⁵ cells/insert).[20] Culture for 4-9 days to allow for differentiation and formation of a confluent, polarized monolayer.[20]

  • Monolayer Integrity Check:

    • Measure TEER daily using a volt-ohm meter. The monolayer is ready for the experiment when TEER values are high and stable (typically >600 Ω x cm² for this model).[20]

    • Confirm low permeability to a paracellular marker (e.g., <1% per hour for Lucifer Yellow).

  • Transport Experiment:

    • Wash the monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • A→B Transport (Blood to Brain): Add 2-Quinolinepropanoic acid to the apical (upper) chamber. At designated time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

    • B→A Transport (Brain to Blood): In a separate set of inserts, add the compound to the basolateral chamber and sample from the apical chamber. This measures active efflux.

  • Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

  • Data Interpretation:

    • Permeability Classification:

      • High Permeability: Papp (A→B) > 3 x 10⁻⁶ cm/s[18]

      • Low Permeability: Papp (A→B) < 1 x 10⁻⁶ cm/s[18]

    • Efflux Substrate Identification:

      • ER > 2 suggests the compound is a substrate for an efflux transporter (likely P-gp in this model).

      • To confirm, the experiment can be repeated in the presence of a P-gp inhibitor (e.g., cyclosporin A). A significant reduction in the ER confirms P-gp interaction.[18]

Part 3: In Vivo Assessment Methods

In vivo studies are the definitive step, providing permeability data within the complex physiological environment of a living organism.[1][21] These methods are lower throughput and more resource-intensive but are essential for validating in vitro findings.[21]

A. In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the concentration of unbound, pharmacologically active drug in the brain's interstitial fluid (ISF) over time.[3][22][23] This allows for the determination of a complete pharmacokinetic profile in the target compartment.

Expertise: A key advantage of microdialysis is that it directly measures the unbound drug concentration in the brain, which is what drives the pharmacological effect.[22] This is a more relevant measure than total brain concentration, which includes drug bound to tissue and lipids.[23]

Protocol 4: In Vivo Microdialysis in Rats
  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus). Allow the animal to recover for at least 16-18 hours.[24]

  • Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[24]

  • Probe Recovery Determination (Calibration): Determine the in vivo recovery of the probe using the retrodialysis method.[24] This step is critical to convert the measured dialysate concentration to the actual ISF concentration.

  • Compound Administration: Administer 2-Quinolinepropanoic acid systemically (e.g., intravenously or intraperitoneally). Simultaneously, begin collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Also, collect timed blood samples.

  • Sample Analysis: Analyze the concentration of the compound in the dialysate and plasma samples by LC-MS/MS.

  • Data Analysis:

    • Correct the dialysate concentrations for probe recovery to determine the unbound brain concentration (Cu,brain) time course.

    • Plot the Cu,brain and plasma concentration time courses.

    • Calculate the ratio of the area under the curve (AUC) for the brain to that of the plasma (AUCbrain/AUCplasma) to quantify overall exposure.

B. Brain Tissue Accumulation (Brain-to-Plasma Ratio)

This method determines the total concentration of a drug in the brain relative to the plasma at a single time point. It is a common and straightforward in vivo screen.

Protocol 5: Brain-to-Plasma Ratio (Kp) Determination
  • Compound Administration: Administer 2-Quinolinepropanoic acid to a cohort of animals (e.g., mice or rats).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), collect a terminal blood sample and rapidly excise the brain.

  • Sample Processing:

    • Obtain plasma from the blood sample.

    • Weigh the brain, and homogenize it in a specific volume of buffer to create a brain homogenate.

  • Analysis: Determine the compound concentration in the plasma and the brain homogenate using LC-MS/MS.

  • Calculation:

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma

    • Often, this is expressed logarithmically as logBB.

  • Interpretation:

    • logBB > 0: Suggests the compound readily enters the brain.

    • logBB < 0: Suggests poor brain penetration.

    • Caution: Kp reflects total drug (bound and unbound). A high Kp can be due to high permeability or high non-specific binding to brain tissue.[25] This value should be interpreted alongside in vitro efflux data and, if possible, brain tissue binding measurements.[10]

Summary and Data Integration

No single method can fully characterize a compound's BBB permeability. The strength of this tiered approach lies in the integration of data from all three phases.

  • Initial Go/No-Go: In silico predictions and PAMPA-BBB results provide the first filter. A compound with poor predicted properties and low passive permeability is unlikely to be a successful CNS drug unless a specific active uptake mechanism is intended.

  • Mechanistic Insight: The MDCK-MDR1 assay refines the assessment. A compound with high passive permeability (from PAMPA) but low apparent permeability and a high efflux ratio in the cell model is likely a P-gp substrate, which may limit its brain exposure in vivo.

  • Definitive Confirmation: In vivo microdialysis and Kp studies provide the ultimate confirmation. The unbound brain concentrations from microdialysis are the most relevant for predicting pharmacological activity and correlating with dose-response relationships.

By systematically applying these protocols, researchers can build a comprehensive profile of 2-Quinolinepropanoic acid's ability to cross the blood-brain barrier, enabling informed decisions in the drug development pipeline.

References

  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.). National Center for Biotechnology Information.
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (n.d.). Semantic Scholar.
  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2020). Frontiers in Neuroscience.
  • Pajouhesh, H., & Lenz, G. R. (2005). In silico prediction of blood-brain barrier permeation. Drug Discovery Today.
  • Stanimirov, B., et al. (2012). Assessing blood-brain barrier function using in vitro assays. Methods in Molecular Biology.
  • Tiffany-Castiglioni, E., et al. (1996). Characterization of the MDCK cell line for screening neurotoxicants. Toxicology and Applied Pharmacology.
  • Stone, N. L., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience.
  • Patel, D., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain Research Bulletin.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2020). National Center for Biotechnology Information.
  • Song, P., et al. (2007). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Analytical Chemistry.
  • Sources of cells for modeling the human BBB — 4 considerations. (2023). Tempo Bioscience.
  • Jiang, L., et al. (2014). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology.
  • Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. (n.d.). Benchchem.
  • Veszelka, S., et al. (2017). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. (2022). arXiv.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • In Vitro Assays for Assessing BBB Permeability. (2014). ResearchGate.
  • Li, J., & Hidalgo, I. J. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics.
  • Dehouck, B., et al. (1997). Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models. Journal of Neurochemistry.
  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Drug Designing.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (2020). Semantic Scholar.
  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. (2020). National Center for Biotechnology Information.
  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry.
  • Mohd Nor, N. H., et al. (2014). Construction of in vitro Blood-Brain Barrier (BBB) model using MDCK-1 cell line. IIUM Repository.
  • Hellinger, E., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. European Journal of Pharmaceutical Sciences.
  • Gkavoura, O., et al. (2024). Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks. Journal of Computer-Aided Molecular Design.
  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). Pharmacology Research & Perspectives.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab.
  • Veszelka, S., et al. (2018). Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport. Frontiers in Molecular Neuroscience.
  • Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier. (2011). National Center for Biotechnology Information.
  • PMBBB - BioAssay Systems. (n.d.). BioAssay Systems.
  • Terasaki, T., & Deguchi, Y. (2002). Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. Drug Metabolism and Pharmacokinetics.
  • de Lange, E. C. (2004). How to Measure Drug Transport across the Blood-Brain Barrier. Current Pharmaceutical Design.
  • Summerfield, S. G., et al. (2007). Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction. Journal of Pharmacology and Experimental Therapeutics.
  • An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism. (2019). ACS Omega.
  • Brain Tissue Binding. (n.d.). Creative Biolabs.
  • Brain Versus Blood: A Systematic Review on the Concordance Between Peripheral and Central Kynurenine Pathway Measures in Psychiatric Disorders. (2021). Frontiers in Psychiatry.
  • Terasaki, T., & Deguchi, Y. (2002). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. ResearchGate.
  • Eriksson, C., et al. (1997). Quinolinic acid enhances permeability of rat brain microvessels to plasma albumin. Neuroscience Letters.
  • Smith, Q. R., et al. (1991). Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism. Journal of Neurochemistry.
  • Mechanisms of Blood–Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. (2020). MDPI.
  • Quinolinic Acid. (n.d.). National Center for Biotechnology Information.
  • Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx.
  • Quinaldic Acid. (n.d.). National Center for Biotechnology Information.
  • The Physical and Chemical Properties of Quinoline. (2016). ResearchGate.

Sources

Application Notes and Protocols for the Co-crystallization of 2-Quinolinepropanoic Acid with a Target Protein

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Structural Imperative for Targeting Proteins with 2-Quinolinepropanoic Acid

2-Quinolinepropanoic acid and its derivatives represent a class of small molecules with significant potential in drug discovery. The quinoline scaffold is a common feature in a multitude of biologically active compounds. Elucidating the three-dimensional structure of these molecules in complex with their protein targets is paramount for understanding their mechanism of action and for advancing structure-based drug design efforts. Co-crystallization followed by X-ray diffraction analysis provides an atomic-level snapshot of the protein-ligand interactions, offering invaluable insights for optimizing lead compounds.

This guide provides a comprehensive, experience-driven protocol for the co-crystallization of 2-Quinolinepropanoic acid with a target protein. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to troubleshoot and adapt the methodology to their specific protein-ligand system.

I. Foundational Knowledge: Physicochemical Properties of 2-Quinolinepropanoic Acid

A thorough understanding of the ligand's properties is the bedrock of a successful co-crystallization strategy. While experimental determination is always recommended, we can infer key parameters for 2-Quinolinepropanoic acid based on structurally related compounds.

Table 1: Estimated Physicochemical Properties of 2-Quinolinepropanoic Acid

PropertyEstimated Value/RangeRationale & Implications for Crystallization
Molecular Weight ~201.21 g/mol A relatively small molecule, generally favorable for fitting into protein binding pockets.
Solubility Moderate in aqueous buffers, enhanced by DMSO.Based on quinaldic acid's solubility of 14 mg/mL[1], solubility is a critical parameter. A stock solution in 100% DMSO is recommended. The final concentration of DMSO in the crystallization drop should be carefully controlled, typically not exceeding 5-10% (v/v), as higher concentrations can be detrimental to protein stability and crystal packing[2].
pKa (Carboxylic Acid) ~4.0 - 5.0The charge state of the carboxylate group is pH-dependent. At a pH above the pKa, the carboxylate will be deprotonated and negatively charged, which may be crucial for electrostatic interactions with the target protein.
pKa (Quinoline Nitrogen) ~5.0 - 5.5Based on the pyridinium ion pKa of 5.25[3][4]. The quinoline nitrogen will be protonated and positively charged at a pH below its pKa. The overall charge of the molecule will depend on the buffer pH.
Stability Generally stable, but susceptible to photodegradation.Quinoline derivatives can be light-sensitive[5]. Solutions should be stored in amber vials or protected from light to prevent degradation.

II. Strategic Planning: Co-crystallization versus Soaking

Two primary methods exist for obtaining protein-ligand complex crystals: co-crystallization and soaking.

  • Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials. This is often the method of choice when the ligand is poorly soluble or when its binding is expected to induce a significant conformational change in the protein[6][7].

  • Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand. This method is simpler but may not be successful if the crystal lattice is too dense for the ligand to diffuse through or if ligand binding disrupts the crystal packing[6][7].

For 2-Quinolinepropanoic acid, co-crystallization is the recommended starting point due to its moderate solubility and the potential for induced-fit binding, which is common for small molecule inhibitors.

III. The Experimental Blueprint: A Step-by-Step Protocol

This protocol outlines a systematic approach to the co-crystallization of 2-Quinolinepropanoic acid with a purified target protein.

A. Essential Materials
  • Target Protein: Purified to >95% homogeneity, stable, and monodisperse at a concentration of 5-15 mg/mL.

  • 2-Quinolinepropanoic Acid: High purity solid (>98%).

  • Dimethyl Sulfoxide (DMSO): Anhydrous, crystallization grade.

  • Buffers and Reagents: A comprehensive suite of buffers (e.g., Tris, HEPES, MES) at various pH values, salts (e.g., NaCl, (NH₄)₂SO₄), and precipitants (e.g., PEGs of various molecular weights, MPD).

  • Crystallization Plates: Sitting or hanging drop vapor diffusion plates.

  • Pipettes and Tips: Calibrated for accurate dispensing of small volumes.

B. Workflow Overview

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis Protein_Prep Protein Purification & QC Incubation Protein-Ligand Incubation Protein_Prep->Incubation Ligand_Prep Ligand Stock Preparation Ligand_Prep->Incubation Screening High-Throughput Screening Incubation->Screening Optimization Hit Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction & Structure Solution Harvesting->Diffraction

Caption: Experimental workflow for co-crystallization.

C. Detailed Methodologies

1. Protein Preparation and Quality Control

  • Purity and Homogeneity: Ensure the target protein is >95% pure as assessed by SDS-PAGE. The protein solution should be monodisperse, which can be verified by dynamic light scattering (DLS). Aggregates can inhibit crystallization[8][9].

  • Concentration: Concentrate the protein to a working stock of 5-15 mg/mL in a buffer that ensures its stability. A buffer with minimal additives is preferred to avoid interference with crystallization screening.

  • Pre-crystallization Test: Before large-scale screening, a pre-crystallization test can be beneficial to determine an appropriate protein concentration[9].

2. Ligand Stock Preparation

  • Prepare a 100 mM stock solution of 2-Quinolinepropanoic acid in 100% DMSO.

  • Rationale: A high concentration stock allows for the addition of a minimal volume to the protein solution, thereby keeping the final DMSO concentration low.

  • Store the stock solution at -20°C, protected from light.

3. Protein-Ligand Complex Formation

  • To the concentrated protein solution, add the 100 mM 2-Quinolinepropanoic acid stock to achieve a final ligand concentration that is in 5- to 10-fold molar excess over the protein.

  • The final DMSO concentration should ideally be between 1-5% (v/v). If the required ligand concentration results in a higher DMSO percentage, a lower concentration ligand stock may be necessary, but this increases the risk of ligand precipitation.

  • Incubate the protein-ligand mixture on ice for at least 1 hour before setting up crystallization trials. Some systems may benefit from longer incubation times (e.g., overnight at 4°C)[10].

  • Causality: This incubation period allows for the protein and ligand to reach binding equilibrium.

4. Crystallization Screening

  • Use commercially available sparse matrix and grid-based crystallization screens to sample a wide range of chemical space (pH, precipitant type, and salt concentration)[1].

  • Method: The hanging-drop or sitting-drop vapor diffusion method is commonly used.

    • Hanging Drop: A drop containing a 1:1 ratio of the protein-ligand complex and the reservoir solution (typically 1 µL + 1 µL) is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.

    • Sitting Drop: The drop is placed in a small post within the well containing the reservoir solution.

  • Set up plates at two different temperatures, for example, 4°C and 20°C, as temperature is a critical variable in crystallization.

  • Monitor the drops for crystal growth over several weeks.

5. Hit Optimization

  • Initial screening hits are often small or poorly formed crystals. Optimization is almost always necessary.

  • Systematically vary the parameters of the successful condition (e.g., fine-tuning the pH, precipitant concentration, and salt concentration) in a grid screen format.

  • Consider the use of additives, which are small molecules that can sometimes improve crystal quality.

  • Microseeding, where microscopic crystals from a previous experiment are used to nucleate new drops, can be a powerful technique to obtain larger, better-diffracting crystals.

Table 2: Common Variables for Crystallization Optimization

VariableRange/ConsiderationsRationale
Precipitant Concentration +/- 20% of initial hitFine-tunes the rate of supersaturation.
pH +/- 0.5 pH unitsAffects the charge state of both the protein and ligand, influencing solubility and intermolecular contacts.
Protein Concentration 2.5 - 20 mg/mLDirectly impacts the supersaturation state.
Ligand Concentration 1- to 20-fold molar excessCan influence the occupancy of the ligand in the final crystal structure.
Temperature 4°C, 12°C, 20°CAffects solubility and the kinetics of crystal growth.
Additives Small molecules, salts, detergentsCan stabilize the protein or mediate crystal contacts.

IV. Troubleshooting Common Issues

  • No Crystals, Clear Drops: The protein may be too soluble. Increase the precipitant and/or protein concentration.

  • Amorphous Precipitate: Supersaturation is occurring too rapidly. Decrease the precipitant and/or protein concentration.

  • Poorly Formed Crystals: The nucleation and growth kinetics are not optimal. Try fine-tuning the conditions, using additives, or microseeding.

  • Ligand Not Visible in Electron Density: The ligand may not be bound or has low occupancy. Increase the ligand concentration during incubation or consider soaking experiments if apo crystals are available.

V. Concluding Remarks: The Path to a High-Resolution Structure

The journey to obtaining a high-resolution crystal structure of a protein-ligand complex is often iterative and requires careful optimization. This protocol provides a robust framework for the co-crystallization of 2-Quinolinepropanoic acid with a target protein. By understanding the "why" behind each step, researchers are better equipped to navigate the challenges of protein crystallization and unlock the structural insights that are critical for modern drug discovery.

References

  • News-Medical.Net. (2019). Protein Crystallization Screening. Available at: [Link]

  • California State University, Dominguez Hills. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]

  • Hampton Research. (n.d.). Crystallization Screening. Available at: [Link]

  • PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Lescar, J. (n.d.). Crystallization of protein–ligand complexes. International Union of Crystallography. Available at: [Link]

  • Solvent - Wikipedia. (n.d.). In Wikipedia. Available at: [Link]

  • Klebe, G. (2015). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Collins, P. et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Available at: [Link]

  • Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Wikipedia. (n.d.). Protein crystallization. In Wikipedia. Available at: [Link]

  • Boston Molecules. (2017). Reduction Of Solubility For Protein Crystallization. Medium. Available at: [Link]

  • University of Vermont. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Google Sites.
  • McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • AIMS Press. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. Available at: [Link]

  • ScienceOpen. (n.d.). Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. Available at: [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Quinolinepropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound. As a molecule of interest in drug discovery, efficient and reproducible synthesis is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of 2-Quinolinepropanoic acid and its precursors.

Q1: My overall yield for 2-Quinolinepropanoic acid is poor. Which synthetic strategy is most reliable and easiest to optimize?

A1: While a one-pot cyclization to form the final molecule seems appealing, these reactions are often difficult to control and optimize for complex substitution patterns. A more robust and higher-yielding strategy is a two-stage approach:

  • Stage 1: Synthesis of a Stable Precursor. First, synthesize a simple, substituted quinoline, typically 2-methylquinoline (quinaldine), via a well-established named reaction. The Doebner-von Miller reaction is a classic and effective choice for this step.[1][2]

  • Stage 2: Side-Chain Elongation. In a second, separate stage, the methyl group of 2-methylquinoline is functionalized and elongated to the desired propanoic acid side chain.

This modular approach allows for the purification of the intermediate (2-methylquinoline), ensuring that the second stage begins with clean material. This dramatically simplifies troubleshooting and generally leads to a higher overall yield and final purity.

The following workflow diagram illustrates this recommended strategy.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Side-Chain Elongation Aniline Aniline Derivative DvM Doebner-von Miller Reaction Aniline->DvM Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->DvM Quinaldine 2-Methylquinoline (Quinaldine) DvM->Quinaldine Purify Intermediate Base Strong Base (e.g., LDA, n-BuLi) Quinaldine->Base Proceed with purified material Intermediate Carbanion formation & Electrophilic attack Base->Intermediate Electrophile Electrophile (e.g., Diethyl Carbonate) Electrophile->Intermediate Hydrolysis Acid Hydrolysis FinalProduct 2-Quinolinepropanoic Acid Hydrolysis->FinalProduct Intermediate->Hydrolysis

Caption: Recommended two-stage synthetic workflow.

Q2: I am attempting the Doebner-von Miller reaction to make my 2-methylquinoline precursor, but the reaction is violent and produces significant tar and polymeric sludge. How can I improve this?

A2: This is the most common failure mode for the Doebner-von Miller and related Skraup syntheses. The root causes are the highly exothermic nature of the reaction and the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1][3]

Here are several field-proven methods to mitigate these issues:

  • Control the Exotherm: The reaction can be notoriously vigorous. The use of a moderator like ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's violence.[3] Additionally, ensure the reaction is equipped with an efficient overhead stirrer and an ice bath for external cooling. Add the strong acid (e.g., H₂SO₄) slowly and portion-wise, never all at once.

  • Prevent Polymerization: The primary cause of low yields is often the self-condensation and polymerization of the carbonyl reactant under harsh acidic conditions.[4] A highly effective solution is to switch to a biphasic reaction medium (e.g., water/toluene). This sequesters the bulk of the carbonyl compound in the organic phase, keeping its concentration in the acidic aqueous phase low at any given moment, thus disfavoring polymerization and dramatically increasing the yield of the desired quinoline.[4]

  • Slow Reactant Addition: Instead of combining all reactants at the start, add the α,β-unsaturated carbonyl compound slowly over several hours to the acidic aniline mixture using a dropping funnel. This maintains a low, steady-state concentration of the polymerizable reactant.

The following table summarizes these troubleshooting strategies.

Problem ObservedProbable CauseRecommended Solution
Violent, Uncontrolled Exotherm Rapid, exothermic condensation and cyclization.Add a moderator (e.g., FeSO₄). Add acid catalyst slowly with efficient cooling and stirring.[3]
Excessive Tar/Polymer Formation Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl.Use a biphasic solvent system (water/organic) to sequester the carbonyl.[4] Add the carbonyl reactant slowly over time.
Low Yield of Quinoline Product Combination of uncontrolled exotherm and reactant polymerization.Implement all of the above solutions. Start with high-purity aniline and freshly distilled carbonyl reactant.
Q3: When using an unsymmetrical ketone in a quinoline synthesis like the Combes or Doebner-von Miller reaction, I get a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioisomer formation is a significant challenge when the cyclization can occur at two different positions on the aromatic ring or when using an unsymmetrical ketone. The outcome is governed by a delicate balance of steric and electronic factors.[5]

  • Steric Hindrance: In the Combes synthesis, which uses a β-diketone, cyclization is generally favored at the less sterically hindered position of the diketone. Increasing the bulk of one of the R groups on the diketone can strongly direct the formation of a single regioisomer.[5]

  • Aniline Substituents: The electronic nature of substituents on the aniline starting material plays a critical role. Electron-donating groups (e.g., -OCH₃) activate the ortho and para positions, influencing the nucleophilicity of the ring and directing the electrophilic aromatic annulation step. Conversely, electron-withdrawing groups can deactivate certain positions.

  • Choice of Acid Catalyst: The acid catalyst is not merely a proton source; it can influence the ratio of isomers formed. For instance, in the Combes synthesis, switching from sulfuric acid (H₂SO₄) to polyphosphoric acid (PPA) can alter the product distribution.[3][5] PPA is also an effective dehydrating agent that can promote cleaner cyclization.

The diagram below illustrates the decision points affecting regioselectivity in the Combes synthesis.

G cluster_factors Controlling Factors start Unsymmetrical β-Diketone + Substituted Aniline outcome Product Mixture start->outcome sterics Steric Bulk on Diketone sterics->outcome electronics Aniline Substituent (EDG vs EWG) electronics->outcome catalyst Acid Catalyst (H₂SO₄ vs PPA) catalyst->outcome regio_A Regioisomer A outcome->regio_A regio_B Regioisomer B outcome->regio_B

Caption: Factors influencing regioselectivity.

Q4: The final purification of 2-Quinolinepropanoic acid is problematic. How can I effectively remove unreacted starting materials and byproducts?

A4: 2-Quinolinepropanoic acid is an amphoteric molecule, meaning it has both a basic nitrogen atom (the quinoline ring) and an acidic carboxylic acid group. This property is the key to a highly effective purification strategy using acid-base extractions.

Standard column chromatography can be difficult due to the compound's polarity. An extraction-based workup is often superior:

  • Dissolve Crude Product: Dissolve the entire crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Remove Acidic Impurities: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product will move into the aqueous layer as its sodium carboxylate salt, while neutral and basic impurities (like unreacted 2-methylquinoline) remain in the organic layer.

  • Remove Neutral/Basic Impurities: Separate the layers. The organic layer can be discarded. Wash the aqueous layer again with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Precipitate Pure Product: Cool the clean aqueous layer in an ice bath. Slowly acidify it with a dilute acid like 1M HCl. As the pH drops below the pKa of the carboxylic acid (typically around pH 4-5), the neutral 2-Quinolinepropanoic acid will precipitate out as a solid.

  • Final Polish: Collect the solid by vacuum filtration, wash it with cold deionized water to remove salts, and dry it under vacuum. For the highest purity, this solid can be recrystallized from a solvent like ethanol or an ethanol/water mixture.

This acid-base swing purification is highly effective at removing the most common impurities from this class of compounds.

Detailed Experimental Protocols

The following protocols are provided as a starting point for optimization. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Methylquinoline (Doebner-von Miller Reaction)

This protocol utilizes a biphasic system to minimize polymerization and improve yield.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add aniline (9.3 g, 0.1 mol) and toluene (100 mL).

  • Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • Reactant Addition: In the dropping funnel, place crotonaldehyde (9.1 g, 0.13 mol). Add the crotonaldehyde dropwise to the stirred aniline hydrochloride slurry over a period of 2 hours.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 90-95°C) using a heating mantle. Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of 6M sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with toluene (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude 2-methylquinoline can be purified by vacuum distillation to yield a colorless to pale-yellow oil.

Protocol 2: Synthesis of 2-Quinolinepropanoic Acid from 2-Methylquinoline

This protocol involves the generation of a nucleophilic carbanion followed by carboxylation.

  • Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (4.2 mL, 30 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Deprotonation: To this cold LDA solution, add a solution of 2-methylquinoline (3.58 g, 25 mmol) in 20 mL of anhydrous THF dropwise via syringe. A deep red or purple color should develop, indicating the formation of the carbanion. Stir at -78°C for 1 hour.

  • Carboxylation (Example with Diethyl Carbonate): To the carbanion solution, add freshly distilled diethyl carbonate (3.6 mL, 30 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Hydrolysis: Quench the reaction by carefully adding 50 mL of water. Add 20 mL of 6M HCl to hydrolyze the intermediate ester. Heat the mixture to reflux for 4 hours to ensure complete hydrolysis.

  • Purification: Cool the mixture to room temperature. Follow the acid-base extraction procedure outlined in FAQ Q4 to isolate and purify the final 2-Quinolinepropanoic acid product.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]

  • BenchChem. (2025).
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Wikipedia. [Link]

  • Kulkarni, A. A., et al. (2009). A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. ResearchGate. [Link]

Sources

Overcoming solubility issues with 2-Quinolinepropanoic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 2-Quinolinepropanoic acid. This guide provides in-depth answers to common questions and troubleshooting strategies to address solubility challenges encountered during in vitro experiments. As Senior Application Scientists, we have designed this center to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of 2-Quinolinepropanoic acid?

Understanding the fundamental physicochemical properties of 2-Quinolinepropanoic acid is the first step to overcoming solubility issues. Its structure contains a carboxylic acid group, making its solubility highly dependent on pH.

  • Aqueous Solutions : As a weak acid, its solubility in aqueous buffers is pH-dependent.[2][3][4] In acidic-to-neutral buffers (like PBS, pH 7.2), the carboxylic acid group is partially protonated, leading to lower solubility. For example, the related Quinolinic acid has a solubility of only about 0.5 mg/mL in PBS at pH 7.2.[1] Solubility increases significantly in alkaline (basic) solutions where the carboxylic acid is deprotonated to its more soluble carboxylate salt form.[5]

Q2: Which solvent should I use to prepare a stock solution?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Why DMSO? DMSO is a powerful, polar aprotic solvent that can dissolve a wide array of organic molecules, including those with poor water solubility.[6][7] It is also miscible with water and most organic liquids, which facilitates the dilution of the stock solution into aqueous cell culture media.[6][8]

  • Causality : The high polarity of the S=O bond in DMSO allows it to effectively solvate the 2-Quinolinepropanoic acid molecule, breaking down the crystal lattice and bringing it into solution.

Table 1: Recommended Solvents for Stock Solutions

SolventRecommended UseKey Considerations
DMSO Primary choice for high-concentration stock solutions (e.g., 10-50 mM). Can be cytotoxic. Keep the final concentration in cell culture media low, typically ≤0.5%.[9]
Ethanol Alternative organic solvent.Generally less effective at dissolving highly nonpolar compounds compared to DMSO. Check for miscibility issues with your media.
1N NaOH For preparing aqueous stocks of the sodium salt.Drastically alters pH. Requires careful neutralization and validation before use in cell culture to avoid shocking the cells.
Troubleshooting Guides & Protocols
Issue 1: Preparing a Concentrated Stock Solution

A stable, high-concentration stock solution is the foundation of a successful experiment. This protocol ensures complete dissolution and minimizes the risk of precipitation later.

  • Pre-Weigh Compound : Accurately weigh the required amount of 2-Quinolinepropanoic acid powder (Molecular Weight: ~201.22 g/mol ) in a sterile microcentrifuge tube.

    • Calculation for 1 mL of 10 mM stock: 0.001 L x 0.010 mol/L x 201.22 g/mol = 0.00201 g = 2.01 mg

  • Add Solvent : Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution : Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, proceed to the next steps.

  • Gentle Warming : Warm the solution in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the molecules, aiding dissolution.

  • Sonication (Optional) : If solids persist, sonicate the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-cavitations that help break apart solid aggregates.

  • Final Check & Storage : Visually inspect the solution against a light source to ensure no particulates are visible. Store the stock solution at -20°C or -80°C, protected from light and moisture.[10]

G cluster_workflow Protocol: Preparing a 10 mM Stock Solution in DMSO weigh 1. Weigh 2.01 mg of 2-Quinolinepropanoic acid add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso vortex 3. Vortex vigorously for 1-2 minutes add_dmso->vortex check1 Is it fully dissolved? vortex->check1 warm 4. Warm at 37°C for 5-10 minutes check1->warm No store 6. Store at -20°C / -80°C check1->store Yes sonicate 5. Sonicate for 5-10 minutes (optional) warm->sonicate check2 Is it fully dissolved? sonicate->check2 check2->store Yes troubleshoot Re-evaluate solvent/ concentration check2->troubleshoot No

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Issue 2: Compound Precipitates When Added to Cell Culture Medium

This is the most common challenge researchers face. It occurs when a compound, stable in an organic solvent, is introduced into the aqueous environment of cell culture medium, causing it to crash out of solution.

Causality : The primary reason for precipitation is that the final concentration of the compound exceeds its maximum aqueous solubility limit in the medium. The presence of salts, proteins (from serum), and a buffered pH in the medium can all influence this limit.[2][4]

If you observe cloudiness, crystals, or a film in your culture plate wells after adding the compound, follow this decision tree.

G cluster_troubleshooting Troubleshooting: Precipitation in Media start Precipitation Observed in Media q1 Is final DMSO concentration >0.5%? start->q1 a1 Lower stock concentration and repeat dilution q1->a1 Yes q2 Is final compound concentration too high? q1->q2 No a1->q2 a2 Perform a dose-response. Start with a lower concentration (e.g., 1-10 µM) q2->a2 Yes q3 Is the dilution method optimal? q2->q3 No a2->q3 a3 Use serial dilutions. Pre-dilute stock in media before adding to cells. q3->a3 No q4 Still precipitating? q3->q4 Yes a3->q4 a4 Consider pH modification or use of a solubilizing agent (e.g., BSA, cyclodextrin) q4->a4 Yes success Solution is Clear: Proceed with Experiment q4->success No a4->success

Caption: Decision tree for resolving compound precipitation issues.

  • Control the Final DMSO Concentration : Never exceed a final DMSO concentration of 0.5% in your culture medium, as higher levels can be toxic to cells and promote precipitation.[9] For a 10 mM stock, adding 5 µL to 1 mL of medium results in a 50 µM compound concentration and a 0.5% DMSO concentration.

  • Use a Stepped Dilution Method : Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform an intermediate dilution step.

    • Example : To achieve a 10 µM final concentration in 10 mL of medium:

      • Take 10 µL of your 10 mM DMSO stock.

      • Add it to 990 µL of fresh, pre-warmed medium to make a 100 µM intermediate solution (DMSO is now 1%).

      • Vortex this intermediate solution gently.

      • Add 1 mL of this 100 µM solution to the remaining 9 mL of medium in your culture flask. The final concentration will be 10 µM with 0.1% DMSO.

  • Incorporate Serum or Albumin : If using serum-free media, consider adding bovine serum albumin (BSA). Hydrophobic compounds can bind to albumin, which acts as a carrier protein and can significantly increase the apparent aqueous solubility.[9]

  • Check for Stability Over Time : A solution that is clear initially may still precipitate over a long incubation period (24-72 hours). It is crucial to determine the stability of your compound under your specific assay conditions.[11] Run a control plate with your highest concentration in medium (without cells) and visually inspect it under a microscope for precipitation at various time points corresponding to your experiment's duration.

References
  • Quinolinic Acid | C7H5NO4 | CID 1066. PubChem, National Institutes of Health. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies - PMC. PubMed Central. [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Quinolinepropionic acid, 1,2,3,4-tetrahydro- | C12H15NO2 | CID 98707. PubChem, National Institutes of Health. [Link]

  • How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Protocols for Cancer-related cell lines. Horizon Discovery. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. PubMed. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • DMSO. gChem Global. [Link]

  • Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant. PubMed. [Link]

  • Cell Cultivation Handbook. Nacalai Tesque. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Institutes of Health. [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ResearchGate. [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. [Link]

  • Cell Culture Protocols. Cell Biologics Inc. [Link]

Sources

Technical Support Center: Crystallization of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the crystallization of 2-Quinolinepropanoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule. Crystallization is a critical purification and particle engineering step, pivotal to ensuring the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs). Quinoline derivatives, in particular, are a cornerstone in the development of numerous therapeutics, making robust crystallization protocols essential.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the crystallization of 2-Quinolinepropanoic acid, grounded in the principles of physical chemistry and extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What is the best starting solvent to try for 2-Quinolinepropanoic acid crystallization? A1: A solvent screening is always the recommended first step.[2][3] Given the structure of 2-Quinolinepropanoic acid, which contains a polar carboxylic acid group and a more rigid, less polar quinoline core, solvents of intermediate polarity are often a good starting point. Consider alcohols (ethanol, methanol, isopropanol) or ketones (acetone).[4] A successful single-solvent crystallization requires the compound to have high solubility in the hot solvent and low solubility in the cold solvent.

Q2: My solution has cooled to room temperature, but no crystals have formed. What is the first thing I should do? A2: The absence of crystal formation usually indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.[5] The first and simplest step is to induce nucleation. You can do this by gently scratching the inside of the flask at the air-liquid interface with a glass rod.[4][5] The microscopic scratches create nucleation sites for crystals to begin forming.

Q3: What does "oiling out" mean and is it a problem? A3: "Oiling out," also known as liquid-liquid phase separation (LLPS), is when a compound separates from the solution as a liquid oil instead of a solid crystal.[6][7][8] This is generally problematic because the oil is an impure, often amorphous, state that can trap impurities and rarely solidifies into a pure crystalline form.[6][8] It typically occurs when the solution's temperature is higher than the melting point of the solute or when supersaturation is achieved too rapidly at a temperature where the solute's solubility is exceeded, but the conditions are not right for lattice formation.[6]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations and actionable solutions.

Issue 1: No Crystals Are Forming After an Extended Period

Question: I have prepared a saturated solution of 2-Quinolinepropanoic acid, allowed it to cool slowly, and even tried scratching the flask, but no crystals have appeared after several hours. What are the potential causes and next steps?

Answer: This is a common challenge that can stem from several factors related to supersaturation and nucleation kinetics.

  • Potential Cause 1: Insufficient Supersaturation. The solution may not be concentrated enough for nucleation to begin. Even if the solution was saturated at a high temperature, the compound might still be too soluble at lower temperatures.

    • Solution: Re-heat the solution and allow some of the solvent to evaporate to increase the concentration. Alternatively, if using a mixed solvent system, add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) to the warm solution until it becomes slightly turbid, then clarify by adding a drop of the good solvent before cooling.[4]

  • Potential Cause 2: Presence of Impurities. Certain impurities can act as nucleation inhibitors, preventing crystal growth.[5]

    • Solution: If you suspect impurities are the issue, you may need to perform a preliminary purification step, such as passing the solution through a small plug of silica gel or activated charcoal to remove colored or highly polar impurities.

  • Potential Cause 3: Lack of Nucleation Sites. While scratching is a good first step, sometimes a stronger inducement is needed.

    • Solution: The most reliable method to induce crystallization is "seeding."[5] Introduce a tiny, pure crystal of 2-Quinolinepropanoic acid (a seed crystal) into the cooled, supersaturated solution. This provides a perfect template for further crystal growth. If no seed crystals are available, you can sometimes obtain one by taking a drop of the solution on a glass rod and letting the solvent evaporate rapidly in a stream of air.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my hot solution of 2-Quinolinepropanoic acid cools, it forms sticky, liquid droplets instead of solid crystals. How can I prevent this?

Answer: Oiling out is a frequent problem when crystallizing organic compounds, especially when the melting point is low or high levels of impurities are present, causing a significant melting point depression.[6][9] The goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.

  • Potential Cause 1: Cooling Rate is Too Fast. Rapid cooling can cause the solution to become highly supersaturated at a temperature where the solute is still molten.

    • Solution: Slow down the cooling rate significantly.[4] Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels. Once at room temperature, transfer it to a refrigerator and then to a freezer, allowing it to equilibrate at each stage.

  • Potential Cause 2: Solution is Too Concentrated. Very high supersaturation can favor the formation of a disordered liquid phase over an ordered crystal lattice.[8]

    • Solution: Reheat the oiled-out mixture and add more solvent to create a more dilute solution.[4][6] Although this may slightly reduce the final yield, it significantly increases the chances of successful crystallization.

  • Potential Cause 3: Inappropriate Solvent System. The chosen solvent may not be ideal for this specific compound.

    • Solution: Change the solvent. Try a solvent with a different polarity. Aromatic solvents like toluene can sometimes be effective for rigid systems.[4] Alternatively, using a binary solvent system can be very effective. Dissolve the compound in a minimum of a "good" solvent and then slowly add a "poor" solvent at an elevated temperature until the solution is persistently cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.

Issue 3: The Recrystallized Product Shows No Improvement in Purity

Question: I have successfully recrystallized my 2-Quinolinepropanoic acid, but analytical data (e.g., NMR, LC-MS) shows that the purity has not significantly improved. Why is this happening?

Answer: This indicates that the chosen crystallization conditions are not effectively separating the desired compound from its impurities.

  • Potential Cause 1: Inappropriate Solvent Choice. The impurities may have very similar solubility characteristics to your target compound in the selected solvent.[4]

    • Solution: A different solvent is necessary. The ideal solvent will dissolve the compound well at high temperatures but dissolve the impurity poorly (or vice-versa). A systematic solvent screening is required to find a solvent that can better discriminate between the product and the impurity.

  • Potential Cause 2: Rapid Crystal Growth. If crystallization occurs too quickly, impurities can become trapped (occluded) within the growing crystal lattice, defeating the purpose of the purification.[6][10]

    • Solution: Ensure the crystallization process is slow. Use a slightly larger volume of solvent and cool the solution gradually to promote the formation of larger, more perfect crystals.[6] Rapid crystallization often leads to smaller, less pure crystals or agglomerated masses.[10]

Part 3: Recommended Protocols & Data

Protocol 1: Solvent Screening for 2-Quinolinepropanoic Acid
  • Preparation: Place approximately 10-20 mg of your crude 2-Quinolinepropanoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will NOT dissolve the compound well at this stage.

  • Solvent Addition (Elevated Temp): Gently heat the tubes that showed poor solubility. Continue adding the corresponding solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Analysis: A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and which produces a good yield of crystals upon cooling.

Data Summary: General Solvent Suitability

The selection of a solvent is crucial for successful crystallization.[2] The following table provides a general guide for solvents to screen for a molecule like 2-Quinolinepropanoic acid.

Solvent ClassExample(s)PolarityTypical Behavior for Organic Acids
Protic Solvents Water, Ethanol, MethanolHighOften good solubility, especially at elevated temperatures. Water can be a good choice for polar compounds but may require high heat.[11] Ethanol is a common and effective choice.[12]
Ketones AcetoneMediumGood dissolving power for a wide range of compounds. Often used in binary mixtures with non-polar solvents like hexanes.[11]
Esters Ethyl AcetateMediumA versatile solvent that is less polar than alcohols. Good for compounds of intermediate polarity.
Aromatic TolueneLowCan be effective for crystallizing rigid aromatic systems.[4] Good for compounds that may oil out in more polar solvents.
Ethers Diethyl Ether, THFLowOften used as the more polar component in a binary mixture with hexanes.[11]
Aliphatic Hexane, HeptaneVery LowTypically used as an "anti-solvent" or "poor" solvent to induce crystallization from a more polar solvent in which the compound is highly soluble.[11]
Visualization: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G start Prepare Hot Saturated Solution & Cool check_crystals Crystals Formed? start->check_crystals induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal check_crystals->induce No check_oil Did it 'Oil Out'? check_crystals->check_oil Yes no_crystals No Crystals check_again Crystals Formed? induce->check_again concentrate Concentrate Solution: 1. Evaporate Solvent 2. Add Anti-Solvent check_again->concentrate No check_again->check_oil Yes concentrate->start Retry yes_crystals Crystals Formed reheat Reheat & Dilute: 1. Add More Solvent 2. Change Solvent System check_oil->reheat Yes success Collect Crystals by Filtration & Dry check_oil->success No oil_out Oiling Out Occurred slow_cool Cool Very Slowly reheat->slow_cool slow_cool->start Retry

Sources

How to reduce off-target effects of 2-Quinolinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Off-Target Effects

Welcome to the technical support center for 2-Quinolinepropanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and wish to understand and mitigate its potential off-target effects. As Senior Application Scientists, we have compiled this guide based on established principles of medicinal chemistry, pharmacology, and experimental biology to help you achieve more specific and reliable results.

Introduction: Understanding the Challenge of Selectivity

2-Quinolinepropanoic acid belongs to the quinoline class of compounds, a scaffold known for a wide range of biological activities.[1] While the specific intended target of your 2-Quinolinepropanoic acid analog may vary, related quinoline carboxylic acids have been investigated for their inhibitory effects on enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and dihydroorotate dehydrogenase (DHODH).[2][3][4] Off-target effects, where a compound interacts with proteins other than the intended target, are a common challenge in drug discovery and can lead to misinterpretation of experimental results and potential toxicity. This guide provides a structured approach to identifying and reducing these undesired interactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary and off-targets for 2-Quinolinepropanoic acid?

A1: Based on its structural similarity to other quinoline carboxylic acids and non-steroidal anti-inflammatory drugs (NSAIDs), the primary intended targets for 2-Quinolinepropanoic acid are likely to be enzymes involved in the arachidonic acid pathway, such as Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and Lipoxygenases (e.g., 5-LOX, 12R-LOX) .[2][3][4]

Potential off-targets could include:

  • Other isoforms of the primary target family: For example, a compound designed to be a selective COX-2 inhibitor might also inhibit COX-1.

  • Structurally related enzymes: The quinoline scaffold is a "privileged structure" in medicinal chemistry and can interact with a wide variety of enzymes.[1]

  • Dihydroorotate Dehydrogenase (DHODH): Some quinoline carboxylic acid analogs are known to inhibit this enzyme, which is involved in pyrimidine biosynthesis.[5][6]

Q2: How can I experimentally determine if I'm seeing off-target effects?

A2: Several experimental approaches can help you assess the selectivity of your compound:

  • Differential Cell-Based Assays: Test your compound in cell lines that express different levels of your target protein or in knockout/knockdown cell lines. If the compound's effect persists in cells lacking the intended target, it suggests off-target activity.

  • In Vitro Target Profiling: Screen your compound against a panel of purified enzymes or receptors. Commercial services are available that offer broad panels of kinases, GPCRs, and other target classes.

  • Thermal Shift Assays (CETSA): This technique measures the change in the thermal stability of proteins in response to ligand binding in a cellular environment, allowing for the identification of direct target engagement and potential off-targets.

  • Chemoproteomics: This mass spectrometry-based approach can identify the proteins that your compound directly interacts with in a complex biological sample.

Q3: What are the common medicinal chemistry strategies to reduce off-target effects?

A3: Medicinal chemistry plays a crucial role in improving the selectivity of a compound. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of 2-Quinolinepropanoic acid and assess the impact on both on-target and off-target activity. This can help identify the chemical features responsible for off-target binding.

  • Introduction of Steric Hindrance: Adding bulky chemical groups to your molecule can prevent it from fitting into the binding pockets of off-target proteins while maintaining its affinity for the intended target.

  • Modification of Physicochemical Properties: Altering properties like lipophilicity and pKa can influence a compound's distribution in the body and its ability to access different cellular compartments, potentially reducing off-target interactions. For some quinoline-3-carboxylic acids, modifying the pKa has been shown to enhance selectivity for cancer cells.[7][8]

  • Bioisosteric Replacement: Replace parts of the molecule with other chemical groups that have similar physical or chemical properties but may have a different off-target profile.

Troubleshooting Guides

Guide 1: My compound shows activity in a cell-based assay, but I'm not sure if it's hitting my intended target.

This is a common scenario in early-stage drug discovery. The following workflow can help you validate your target engagement.

Experimental Workflow for Target Validation

G cluster_0 Initial Observation cluster_1 Target Engagement Validation cluster_2 Interpretation A Compound shows activity in a cell-based assay B Perform Thermal Shift Assay (CETSA) in intact cells A->B Direct evidence of binding C Use a knockout/knockdown cell line for the intended target A->C Genetic validation D Biochemical Assay with purified target protein A->D In vitro confirmation E Target Engaged: Proceed with selectivity profiling B->E Positive shift F Target Not Engaged: Investigate off-target effects B->F No shift C->E Activity lost C->F Activity retained D->E Inhibition observed D->F No inhibition

Caption: Workflow for validating on-target activity.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow your cells of interest to 80-90% confluency.

  • Compound Treatment: Treat the cells with your 2-Quinolinepropanoic acid derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of your target protein in the soluble fraction by Western blot. An increase in the thermal stability of the target protein in the presence of your compound indicates direct binding.

Guide 2: My compound inhibits both COX-1 and COX-2. How can I improve its selectivity for COX-2?

Achieving isoform selectivity is a common goal in drug design. The following strategies, based on the known differences between COX-1 and COX-2 active sites, can be employed.

Medicinal Chemistry Approach to Enhance COX-2 Selectivity

The active site of COX-2 is approximately 20% larger than that of COX-1 and contains a side pocket.[9] This difference can be exploited to design selective inhibitors.

G cluster_0 Starting Point cluster_1 Structural Modification Strategy cluster_2 Rationale cluster_3 Desired Outcome A 2-Quinolinepropanoic acid (Non-selective COX inhibitor) B Introduce a bulky substituent on the quinoline ring A->B C Target the COX-2 side pocket B->C D Bulky group creates steric hindrance in the smaller COX-1 active site B->D E Specific interactions with residues in the COX-2 side pocket (e.g., Arg513) C->E F Selective COX-2 Inhibitor D->F E->F

Caption: Strategy for improving COX-2 selectivity.

Data on COX-1/COX-2 Inhibition by Quinoline Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) COX-20.060405
Quinoline Derivative 9e COX-20.043>513

Data from: Journal of Medicinal Chemistry, 2009.[2]

This data demonstrates that quinoline derivatives can be potent and selective COX-2 inhibitors. The high selectivity of compound 9e, which has a methylsulfonylphenyl group at the C-2 position, supports the strategy of targeting the COX-2 side pocket.

Guide 3: I suspect my compound has off-target effects, but I don't know what they are. How can I identify them?

Identifying unknown off-targets is crucial for understanding your compound's full biological activity. A combination of computational and experimental approaches is often most effective.

Integrated Workflow for Off-Target Identification

  • In Silico Profiling: Use computational tools to predict potential off-targets based on the chemical structure of 2-Quinolinepropanoic acid. These methods compare your molecule to databases of compounds with known biological activities.[10][11]

  • Broad-Panel In Vitro Screening: Experimentally screen your compound against a large, diverse panel of purified proteins (e.g., kinases, GPCRs, ion channels). This can provide direct evidence of off-target binding.

  • Chemoproteomic Profiling: Employ techniques like affinity-based protein profiling (AfBPP) or stability-based methods (e.g., CETSA-MS) to identify the proteins that your compound interacts with in a cellular context.

Table of Computational Approaches for Off-Target Prediction

MethodPrincipleKey Features
Similarity Ensemble Approach (SEA) Based on the principle that structurally similar ligands are likely to have similar protein targets.Compares the chemical similarity of your compound to ligands with known targets.
Machine Learning Models Utilizes algorithms trained on large datasets of compound-target interactions to predict new interactions.Can identify complex relationships between chemical structure and biological activity.
Molecular Docking Simulates the binding of your compound to the 3D structures of known proteins.Provides insights into the potential binding mode and affinity for off-targets.

These computational approaches can help prioritize experimental validation of predicted off-targets.[10][11]

References

  • Ghorab, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 52(13), 3637-3644. [Link]

  • Krajnc, A., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Molecules, 26(5), 1305. [Link]

  • Singh, P., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(1), 23-28. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1738-1753. [Link]

  • Pal, M. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 24(1), 25-43. [Link]

  • Pal, M., et al. (2023). Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. Bioorganic Chemistry, 138, 106606. [Link]

  • Sistla, S., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]

  • COX‐2 inhibition against quinoline glycoconjugates. (2023). ResearchGate. [Link]

  • Basith, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2025). PMC. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). PMC. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2023). ResearchGate. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. (1991). Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(23), 8206. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023). eLife. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry. [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). NIH. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2018). PMC. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023). NIH. [Link]

  • Drugs that target lipoxygenases and leukotrienes as emerging therapies for asthma and cancer. (2002). PubMed. [Link]

  • De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer. (2025). PMC. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Biological activity of natural 2-quinolinones. (2024). PubMed. [Link]

  • Yang, R., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. [Link]

  • Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. (2020). The Journal of Biological Chemistry. [Link]

  • Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (1998).
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

  • Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 92, 361-372. [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Binding Affinity of 2-Quinolinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 2-Quinolinepropanoic acid derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during the experimental process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your efforts are both efficient and scientifically robust.

Section 1: Foundational Concepts & Initial Experimental Design

This section addresses the preliminary questions that form the bedrock of a successful optimization campaign. Proper initial design is critical to avoid downstream complications and ensure the data generated is meaningful.

Q1: I have a hit compound, a 2-Quinolinepropanoic acid derivative. Where do I begin with optimizing its binding affinity?

Answer: The logical starting point is to establish a preliminary Structure-Activity Relationship (SAR). The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it's a versatile core capable of interacting with a wide range of biological targets.[1] Understanding which parts of your molecule are critical for binding is paramount.

Causality-Driven Approach:

  • Deconstruct the Scaffold: Your 2-Quinolinepropanoic acid hit has three primary regions for initial exploration: the quinoline ring system, the propanoic acid chain, and any substituents on the ring.

  • Probe Key Positions: SAR studies on quinoline derivatives have revealed critical positions for modification. For example, substitutions at the 3, 4, and 7-positions of the quinoline ring have been shown to significantly impact biological activity and binding potency.[2][3] The carboxylic acid group is often crucial for forming key interactions, such as hydrogen bonds or salt bridges with target residues, and may also serve as a chelation point for metal cofactors.[4]

  • Initial Analogue Strategy:

    • Propanoic Acid Chain: Synthesize analogues where the linker length is varied (e.g., acetic or butanoic acid derivatives). This probes the spatial requirements of the binding pocket.

    • Quinoline Core: Introduce small, simple substituents (e.g., fluoro, chloro, methyl) at accessible positions on the quinoline rings. This helps map steric and electronic tolerance in the binding site. A fluorine atom, for instance, is often used to increase potency.[5]

    • "Vector" Analysis: If computational models are available, such as from molecular docking, they can suggest vectors for growing the molecule into unoccupied pockets of the binding site to gain additional affinity.[6][7][8]

The goal of this initial phase is not necessarily to achieve nanomolar affinity, but to understand the rules of engagement for your specific target. This knowledge prevents wasted synthetic effort on non-productive modifications.

Q2: How do I choose the right binding assay for my system? There are so many options.

Answer: The choice of assay is a critical decision that depends on your specific needs regarding throughput, information required (affinity, kinetics, thermodynamics), and the nature of your target protein. The three most common and robust methods are Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Choosing the Right Tool for the Job:

Assay Technique Primary Output Throughput Strengths Limitations
Fluorescence Polarization (FP) Binding Affinity (Kd, Ki)HighHomogeneous (mix-and-read), low reagent consumption, suitable for HTS.[9]Requires a fluorescent tracer; sensitive to autofluorescent compounds; requires a significant change in molecular weight upon binding.[10]
Surface Plasmon Resonance (SPR) Binding Affinity (KD), Kinetics (kon, koff)MediumLabel-free, provides kinetic data, low protein consumption, can detect weak binders (fragments).[11][12]Requires protein immobilization, sensitive to non-specific binding, can be complex to set up.
Isothermal Titration Calorimetry (ITC) Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLabel-free, solution-based, provides a complete thermodynamic profile of the interaction.[13][14]High protein consumption, sensitive to buffer mismatch, low throughput.

Expert Recommendation:

  • For initial screening of your new analogues: Use Fluorescence Polarization . It is a homogeneous, "mix-and-read" assay that is well-suited for rapidly determining the relative potency of multiple compounds in a competitive format.[9]

  • For detailed characterization of key compounds: Use Surface Plasmon Resonance to obtain kinetic information (on- and off-rates) and Isothermal Titration Calorimetry to understand the thermodynamic drivers of binding (enthalpy vs. entropy).[12][14] Using orthogonal methods is crucial for validating hits and avoiding false positives.[15]

Q3: My 2-Quinolinepropanoic acid derivative has poor aqueous solubility. How can this affect my binding data, and how can I mitigate it?

Answer: Poor solubility is a frequent and serious challenge in drug discovery that can lead to false negatives or artificially low potency values. If a compound precipitates out of solution, its effective concentration is lower than its nominal concentration, leading to an underestimation of its binding affinity. Compound aggregates can also cause non-specific binding and generate false positives, particularly in fluorescence-based or SPR assays.[15]

Troubleshooting & Mitigation Strategies:

  • Quantify Solubility First: Before any binding assay, determine the thermodynamic solubility of your compound in the exact buffer you will use for the assay.

  • Use a Co-Solvent (with caution): Dimethyl sulfoxide (DMSO) is the most common co-solvent. The final concentration should ideally be kept below 1-2% (v/v), and it is critical that the DMSO concentration is identical across all samples, including controls.[16] Always run a control to ensure the co-solvent itself does not affect the target protein's stability or activity.

  • Assay Concentration Ceiling: Never test your compound at concentrations above its measured solubility limit in the final assay buffer.

  • Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for compound aggregation at the concentrations used in your assay. Adding a non-ionic detergent like Tween-20 (e.g., 0.005%) can sometimes help prevent aggregation-based artifacts.[17]

  • Medicinal Chemistry Solutions: If solubility remains a persistent issue, it must be addressed through chemical modification. Introducing polar functional groups (e.g., a hydroxyl or a small amine) at positions identified as solvent-exposed by your SAR studies can often improve solubility without sacrificing binding affinity.

Section 2: Assay-Specific Troubleshooting & Protocols

This section provides detailed guides for the three key binding assays, including common problems, their causes, and step-by-step protocols.

Fluorescence Polarization (FP) Assay Guide

FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") when it binds to a larger protein. An unbound tracer tumbles rapidly, depolarizing emitted light. When bound to a large protein, it tumbles slowly, and the emitted light remains polarized.

Common FP Issues & Solutions
  • Q: My assay window (the difference in millipolarization units, mP, between bound and free tracer) is too small.

    • Cause & Solution: This is a common problem that indicates the change in molecular volume upon binding is insufficient.[10] The issue often lies with the tracer design. Ensure your fluorescent probe is attached to the smallest binding partner (in this case, your quinoline derivative). If you are using a labeled peptide as a tracer in a competition assay, ensure its molecular weight is significantly lower than the target protein.

  • Q: My test compounds are autofluorescent and are interfering with the signal.

    • Cause & Solution: Quinoline rings are inherently aromatic and can exhibit fluorescence. This is a major source of false positives.[15]

      • Pre-read the plate: Measure the fluorescence of your compounds in the assay buffer before adding the tracer. This background can then be subtracted.

      • Use a red-shifted fluorophore: Switch to a tracer labeled with a dye like BODIPY-TMR or Cy5, which excite and emit at longer wavelengths where compound autofluorescence is less common.[9][10]

  • Q: Adding the fluorophore to my ligand abolished its binding.

    • Cause & Solution: The fluorophore is likely causing steric hindrance, blocking a key interaction with the target protein.[9] This underscores the importance of SAR. Use your SAR data to identify a position on the 2-Quinolinepropanoic acid scaffold that is not critical for binding and attach the fluorophore there via a flexible linker.

Experimental Protocol: Competitive FP Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of unlabeled 2-Quinolinepropanoic acid derivatives by measuring their ability to displace a fluorescent tracer from the target protein.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4) containing 0.01% Tween-20 to minimize non-specific binding.

    • Target Protein: Dilute the protein to a concentration of 2x the final desired concentration in assay buffer. The optimal concentration is typically around the Kd of the tracer.

    • Fluorescent Tracer: Dilute the tracer to 2x its final concentration (typically 1-10 nM) in assay buffer.

    • Test Compounds: Prepare a serial dilution series of your unlabeled 2-Quinolinepropanoic acid derivatives in assay buffer with a constant percentage of DMSO.

  • Assay Procedure (96-well plate format): [18]

    • Add 50 µL of the 2x test compound dilutions to the appropriate wells.

    • Add 50 µL of assay buffer to "Free Tracer" (minimum polarization) control wells.

    • Add 25 µL of the 2x target protein solution to all wells except the "Free Tracer" wells.

    • Add 25 µL of assay buffer to the "Free Tracer" wells.

    • Add 25 µL of the 2x fluorescent tracer solution to all wells.

    • Mix the plate gently and incubate at room temperature for the required time to reach equilibrium (determined in preliminary experiments).[19]

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.

  • Data Analysis:

    • The instrument software will calculate the mP values.

    • Plot the mP values against the logarithm of the unlabeled compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the tracer.

FP Experimental Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., PBS + 0.01% Tween-20) A1 Add Compounds/Controls to Plate P1->A1 P2 Prepare 2x Target Protein A2 Add Target Protein P2->A2 P3 Prepare 2x Fluorescent Tracer A3 Add Fluorescent Tracer P3->A3 P4 Prepare Serial Dilution of Test Compounds P4->A1 A1->A2 A2->A3 A4 Incubate to Equilibrium A3->A4 D1 Read Plate (Fluorescence Polarization) A4->D1 D2 Calculate IC50 from Dose-Response Curve D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 SPR_Workflow cluster_prep Preparation cluster_run Kinetic Titration Cycle (Repeat for each concentration) cluster_analysis Data Analysis P1 Prepare Running Buffer P2 Immobilize Target Protein on Sensor Chip P1->P2 R1 Inject Compound (Association Phase) P2->R1 P3 Prepare Compound Concentration Series P3->R1 R2 Flow Buffer (Dissociation Phase) R1->R2 R3 Inject Regeneration Solution R2->R3 A1 Double Reference Subtraction R2->A1 Collect Sensorgram Data R3->R1 Next Cycle A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine kon, koff, KD A2->A3

Caption: Workflow for an SPR kinetic analysis experiment.

Isothermal Titration Calorimetry (ITC) Guide

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing KD, stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Common ITC Issues & Solutions
  • Q: My data is very noisy, making it difficult to integrate the peaks.

    • Cause & Solution: Noise can come from several sources.

      • Improper Degassing: Ensure both your protein and ligand solutions are thoroughly degassed immediately before the run to prevent air bubbles from forming in the cell or syringe.

      • Dirty Cell: Clean the sample and reference cells meticulously according to the manufacturer's protocol.

      • Precipitation: If the ligand or protein precipitates during the titration, it will cause large, erratic heat signals. This goes back to the importance of checking solubility beforehand.

  • Q: The heat of dilution in my control experiment (injecting ligand into buffer) is very large.

    • Cause & Solution: This indicates a significant buffer mismatch between the solution in the syringe (ligand) and the solution in the sample cell (buffer). [14]The process of diluting the ligand and its formulation buffer into a slightly different buffer can generate heat. To fix this, extensively dialyze your protein into the same exact buffer batch that you use to dissolve your ligand. The final dialysis buffer should be used for all dilutions.

  • Q: The binding isotherm is flat, showing no saturation.

    • Cause & Solution: This means the binding is too weak to be accurately measured under the current conditions. The "c-window" (c = n[Protein]/KD) is a critical parameter in ITC. For a reliable measurement, 'c' should ideally be between 10 and 1000. If your affinity is very low (e.g., high millimolar KD), you may not be able to achieve a high enough protein concentration to get into the optimal c-window. In this case, ITC may not be the right technique, and a method better suited for weak interactions, like SPR, should be used. [20][21]

Experimental Protocol: Standard ITC Titration

This protocol describes a typical experiment to determine the thermodynamic parameters of a protein-ligand interaction.

  • Sample Preparation: [22] * Buffer Matching: Prepare the protein solution (in the sample cell) and the ligand solution (in the syringe) in the exact same buffer from the same stock. Extensive dialysis of the protein against the final buffer is highly recommended.

    • Concentration: The protein concentration should be ~10-50x the expected KD. The ligand concentration in the syringe should be ~10-15x the protein concentration in the cell. Accurate concentration determination for both is critical.

    • Degassing: Thoroughly degas both solutions immediately prior to loading.

  • Experimental Setup: [14] * Loading: Carefully load the protein into the sample cell and the ligand into the injection syringe, following the instrument's instructions to avoid introducing bubbles.

    • Parameters: Set the experimental parameters, including cell temperature, stirring speed, injection volume (e.g., 2 µL), and the spacing between injections. A typical experiment consists of 19-25 injections.

  • Running the Experiment:

    • Allow the system to equilibrate thermally.

    • Start the titration. The instrument will inject the ligand into the protein solution at set intervals and record the heat change after each injection.

    • Control Titration: After the main experiment, perform a control titration by injecting the ligand from the syringe into the buffer alone in the sample cell. This measures the heat of dilution, which must be subtracted from the binding data.

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change (ΔH) for each injection.

    • Subtract the heat of dilution from the corresponding injection heats.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site independent) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

ITC Logical Flow Diagram

ITC_Logic Start Start: Define System (Protein + Ligand) Prep Sample Preparation Buffer Matching (Dialysis) Accurate Concentration Measurement Degas Both Solutions Start->Prep Load Load Instrument Protein in Cell Ligand in Syringe Prep->Load Run_Exp Run Binding Experiment Titrate Ligand into Protein Measure Heat Change Load->Run_Exp Run_Ctrl Run Control Experiment Titrate Ligand into Buffer Measure Heat of Dilution Load->Run_Ctrl Analysis Data Analysis Integrate Peaks Subtract Control Data Fit Binding Isotherm Run_Exp->Analysis Run_Ctrl->Analysis Results {Final Parameters|{K_D (Affinity)|n (Stoichiometry)|ΔH (Enthalpy)|ΔS (Entropy)}} Analysis->Results

Caption: Logical flow for a complete ITC experiment.

Section 3: Advanced Data Interpretation & Strategy

Q: My binding affinity is weak (e.g., 50 µM). What are my next steps for optimization?

Answer: A micromolar binder is an excellent starting point. The key now is to optimize efficiently. This is where the concept of Ligand Efficiency (LE) becomes invaluable. LE normalizes binding affinity for the size of the molecule (typically by its number of heavy, non-hydrogen atoms, HA).

LE = -RTln(KD) / HA

A good fragment or initial hit will have a high LE. The goal during optimization is to add atoms that contribute favorably to binding, thus maintaining or increasing LE. If you add a large functional group that only marginally improves the KD, the LE will decrease, indicating an inefficient modification. Prioritize modifications that lead to the largest increase in affinity for the smallest increase in molecular weight.

Q: I'm seeing conflicting results between my FP and SPR assays. What could be the cause?

Answer: This is not uncommon and highlights the importance of using orthogonal assays. Discrepancies can arise from several sources:

  • Assay Artifacts: Your compound might be interfering with the FP assay (e.g., autofluorescence), while being well-behaved in the label-free SPR system. Conversely, a "sticky" compound might give a strong signal in SPR due to non-specific binding but show no activity in the solution-based FP assay.

  • Different Assay Conditions: Ensure buffer conditions, pH, temperature, and co-solvent concentrations are as closely matched as possible between the two assays.

  • Kinetics vs. Equilibrium: FP is an equilibrium measurement. [9]SPR can measure affinity at equilibrium but is often used to measure kinetics. A compound with a very slow on-rate might not reach equilibrium during a standard FP incubation time, leading to an underestimation of its potency. [19]SPR would reveal this slow kinetic behavior.

Trust the consensus of multiple assays. If a compound is a true binder, it should show activity in several mechanistically different, well-controlled experiments.

References
  • Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. [Link]

  • Sihver, S., et al. (n.d.). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Semantic Scholar. [Link]

  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]

  • American Chemical Society. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

  • National Institutes of Health. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. National Institutes of Health. [Link]

  • nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32. [Link]

  • National Institutes of Health. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Institutes of Health. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • National Institutes of Health. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. National Institutes of Health. [Link]

  • American Chemical Society. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Harvard Medical School. (2025). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. Center for Macromolecular Interactions. [Link]

  • American Chemical Society. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Velázquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. [Link]

  • National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. [Link]

  • DiVA portal. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]

  • Thermott. (n.d.). Troubleshooting. Thermott. [Link]

  • ResearchGate. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. ResearchGate. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • National Institutes of Health. (n.d.). A Guide to Simple and Informative Binding Assays. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]

  • National Institutes of Health. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. National Institutes of Health. [Link]

  • ResearchGate. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • National Institutes of Health. (n.d.). A Medicinal Chemist's Guide to Molecular Interactions. National Institutes of Health. [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • American Chemical Society. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2025). Binding Assays. BMG LABTECH. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Taylor & Francis Online. (2011). Full article: Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Taylor & Francis Online. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility. [Link]

  • bioRxiv. (2020). OptiMol : Optimization of binding affinities in chemical space for drug discovery. bioRxiv. [Link]

  • National Institutes of Health. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating the Challenges in Scale-Up Production of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Quinolinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we will delve into the common challenges you may encounter and provide practical, field-tested solutions to optimize your process, ensure reproducibility, and maintain high product quality.

Introduction to 2-Quinolinepropanoic Acid Synthesis

2-Quinolinepropanoic acid and its derivatives are significant scaffolds in medicinal chemistry.[1] The synthesis of the quinoline core can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by modifications to introduce the propanoic acid side chain.[2][3] A common laboratory-scale synthesis might involve the reaction of a 2-substituted quinoline with a suitable three-carbon synthon.

However, transitioning from a laboratory procedure to a pilot or industrial scale introduces a host of challenges. These can range from ensuring consistent reaction kinetics and heat management in larger vessels to maintaining batch-to-batch consistency and developing robust purification protocols.[4] This guide will address these issues in a practical, question-and-answer format.

General Synthetic Pathway

A plausible synthetic route starting from a pre-formed quinoline is illustrated below. The specific choice of reagents and conditions is critical for success at scale.

G cluster_start Starting Materials cluster_reaction Reaction & Hydrolysis cluster_product Final Product 2-Methylquinoline 2-Methylquinoline Intermediate Ester Intermediate Ester 2-Methylquinoline->Intermediate Ester 1. Deprotonation 2. Alkylation Strong Base (e.g., LDA, n-BuLi) Strong Base (e.g., LDA, n-BuLi) Strong Base (e.g., LDA, n-BuLi)->Intermediate Ester Electrophile (e.g., Ethyl bromoacetate) Electrophile (e.g., Ethyl bromoacetate) Electrophile (e.g., Ethyl bromoacetate)->Intermediate Ester Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) Intermediate Ester->Hydrolysis (Acid or Base) 2-Quinolinepropanoic acid 2-Quinolinepropanoic acid Hydrolysis (Acid or Base)->2-Quinolinepropanoic acid Saponification

Caption: A potential synthetic workflow for 2-Quinolinepropanoic acid.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that you may encounter during the scale-up of 2-Quinolinepropanoic acid synthesis.

Q1: My reaction yield has dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes?

This is a classic scale-up challenge. A drop in yield can often be attributed to issues with mass and heat transfer, or changes in reaction kinetics at a larger scale.[5]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Mixing In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[5]1. Evaluate Agitation: Ensure the stirrer speed and impeller design are appropriate for the reactor volume and viscosity of the reaction mixture. Consider using baffles to improve mixing. 2. Controlled Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to maintain a low concentration of the reactive species.
Poor Temperature Control Exothermic reactions are harder to control in large vessels due to a lower surface-area-to-volume ratio. Runaway temperatures can lead to product degradation or the formation of thermal by-products.[6]1. Monitor Internal Temperature: Use a probe to monitor the internal reaction temperature, not just the jacket temperature. 2. Jacket Cooling: Ensure your reactor's cooling system is sufficient to handle the heat output of the reaction. 3. Slower Addition: Add exothermic reagents more slowly to allow the cooling system to keep up.
Incomplete Reaction A reaction that appears complete at a small scale may stall at a larger scale due to mixing or temperature issues.1. Reaction Monitoring: Use in-process controls like TLC or HPLC to monitor the reaction's progress until completion.[6][7] 2. Extended Reaction Time: It may be necessary to extend the reaction time at a larger scale to achieve full conversion.[6]
Troubleshooting Workflow for Low Yield

G Start Low Yield Observed in Scale-Up Check_Mixing Is mixing efficient? (visual, modeling) Start->Check_Mixing Improve_Mixing Optimize Stirrer Speed/Design Use Baffles Check_Mixing->Improve_Mixing No Check_Temp Is temperature uniform and controlled? Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Improve_Temp Improve Cooling Slow Reagent Addition Check_Temp->Improve_Temp No Check_Completion Is the reaction going to completion? Check_Temp->Check_Completion Yes Improve_Temp->Check_Completion Optimize_Time Increase Reaction Time Monitor via TLC/HPLC Check_Completion->Optimize_Time No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Optimize_Time->Check_Purity Purify_Reagents Re-purify or source higher grade reagents Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: A decision-making workflow for troubleshooting low yields.

Q2: I'm observing new, significant impurities in my crude product at a larger scale. How can I identify and minimize them?

The appearance of new impurities is often linked to the issues of prolonged reaction times or higher temperatures encountered during scale-up.

Identification and Minimization of Impurities:

  • Characterize the Impurities: Isolate the impurities using preparative HPLC or column chromatography and characterize them using techniques like NMR and Mass Spectrometry. This will give you clues as to their origin.

  • Potential Sources of Impurities:

    • Unreacted Starting Materials: If the reaction is incomplete, you will see starting materials in your crude product.[6]

    • Side-Products: These can arise from competing reaction pathways. For example, in a reaction involving a strong base, self-condensation or polymerization of reactants can occur.[7]

    • Degradation Products: If the product is sensitive to heat or prolonged exposure to acidic/basic conditions, degradation can occur during a longer work-up at scale.

Experimental Protocol: Impurity Profile Analysis
  • Sample Collection: Take aliquots of the reaction mixture at different time points (e.g., 0, 2, 4, 8 hours, and final).

  • TLC Analysis: Spot the aliquots on a TLC plate against your starting material and pure product standards to visually track the formation of new spots.[7]

  • HPLC Analysis: For a more quantitative view, dilute the aliquots and inject them into an HPLC system. This will allow you to quantify the formation of impurities over time and correlate it with reaction parameters.

  • Stress Testing: Subject a small sample of your pure product to the reaction conditions (e.g., heat, acid/base) for an extended period to see if it degrades into the observed impurities.

Q3: My previous lab-scale purification by column chromatography is not feasible for a 5 kg batch. What are my options?

Scaling up purification requires a shift from chromatography-heavy methods to crystallization-based techniques where possible.

Purification Strategy Decision Tree:

G Start Crude 2-Quinolinepropanoic Acid (5 kg scale) Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Optimize Recrystallization (Solvent Screening) Is_Solid->Recrystallize Yes Is_Oil Is it an oil or too impure to crystallize? Is_Solid->Is_Oil No Final_Product Pure Product Recrystallize->Final_Product Salt_Formation Consider Salt Formation - Form amine salt to precipitate - Regenerate acid Is_Oil->Salt_Formation Prep_HPLC Preparative HPLC (High cost, for high value) Is_Oil->Prep_HPLC If all else fails Salt_Formation->Final_Product Prep_HPLC->Final_Product

Caption: Decision tree for selecting a scalable purification method.

Recommended Purification Methods for Scale-Up:

  • Recrystallization: This is the most cost-effective and scalable method for purifying solid compounds.

    • Protocol: Solvent Screening for Recrystallization

      • Place a small amount of your crude product (e.g., 50 mg) into several different test tubes.

      • Add a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise while heating until the solid dissolves.

      • Allow the solutions to cool slowly to room temperature, then in an ice bath.

      • The best solvent is one that dissolves the product when hot but not when cold, and ideally keeps impurities dissolved at cold temperatures.[8]

  • Salt Formation and Regeneration: For carboxylic acids, forming a salt can be an excellent purification method. A multi-step process involving the generation of water-insoluble organic amine salts can be effective for purifying related quinoline compounds.[9]

    • Concept: React the crude 2-Quinolinepropanoic acid with a suitable amine (e.g., dicyclohexylamine) to form a salt that selectively precipitates from a solution, leaving impurities behind.

    • The filtered salt is then treated with acid to regenerate the pure 2-Quinolinepropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I should monitor during the scale-up of this synthesis?

Based on Quality by Design (QbD) principles, you should focus on parameters that have a high impact on product quality and yield.[5] For this synthesis, these would include:

  • Reaction Temperature: Crucial for controlling reaction rate and preventing side reactions.

  • Reagent Addition Rate: Affects local concentrations and heat generation.

  • Agitation Speed: Ensures homogeneity.

  • pH during Workup and Extraction: Critical for ensuring your product is in the organic phase and for removing acidic or basic impurities.[8]

Q2: Are there any "greener" solvents I can use for the reaction and purification to minimize environmental impact?

Yes, consider replacing solvents like dichloromethane or DMF with more environmentally friendly alternatives.

Parameter Traditional Solvents Greener Alternatives
Reaction DMF, Dichloromethane2-MeTHF, Cyclopentyl methyl ether (CPME)
Extraction Dichloromethane, Diethyl etherEthyl acetate, MTBE
Recrystallization Toluene, MethanolEthanol, Isopropanol, Water (if suitable)

Q3: How should I dry and store the final 2-Quinolinepropanoic acid product to ensure its stability?

  • Drying: After filtration, wash the solid product with a cold, non-solubilizing solvent to remove residual impurities. Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This prevents the degradation that can occur with high heat.

  • Storage: Store the final product in a well-sealed container, protected from light and moisture, at room temperature. For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

References

  • Helix Biotech. (2024, September 13). What Challenges Exist in Scaling Up Lipid Nanoparticle Production? Retrieved from [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • MDPI. (2022, January 25). Industrial Scale Manufacturing and Downstream Processing of PLGA-Based Nanomedicines Suitable for Fully Continuous Operation. Retrieved from [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Bitesize Bio. (2025, January 21). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311483A - Method for preparing quinoline-2-carboxylic acid.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the interpretation of the complex NMR spectra of 2-Quinolinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable insights into analyzing the spectral data of this compound and to offer robust solutions for common experimental challenges.

Understanding the Molecule: 2-Quinolinepropanoic Acid

2-Quinolinepropanoic acid presents a fascinating yet challenging case for NMR spectral interpretation. Its structure comprises a rigid, aromatic quinoline ring system and a flexible propanoic acid side chain. This combination gives rise to a spectrum with distinct regions that can be complex due to signal overlap and second-order coupling effects, particularly in the aromatic region.[1][2] The quinoline core, a nitrogen-containing heterocycle, introduces electronic effects that influence the chemical shifts of the aromatic protons.[3]

Structure of 2-Quinolinepropanoic Acid
Chemical structure of 2-Quinolinepropanoic acid

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons of 2-Quinolinepropanoic acid?

A1: The ¹H NMR spectrum of 2-Quinolinepropanoic acid can be divided into two main regions:

  • Aromatic Region (δ 7.0-8.5 ppm): The six protons on the quinoline ring typically appear in this downfield region.[1] Their precise chemical shifts are influenced by the nitrogen atom and the propanoic acid substituent. Protons on the same ring as the nitrogen will experience different shielding effects compared to those on the carbocyclic ring.[2]

  • Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-) of the propanoic acid side chain will resonate in this upfield region. The carboxylic acid proton (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, typically appearing far downfield (>10 ppm).[4][5]

Q2: Why do the aromatic proton signals in my spectrum overlap?

A2: Signal overlap in the aromatic region of quinoline derivatives is a common challenge.[6] The protons on the quinoline ring form a complex, coupled spin system.[1] This means that many of the protons are coupled to each other, leading to intricate splitting patterns (multiplets) that can be difficult to resolve, especially on lower-field spectrometers.[1]

Q3: How does the choice of solvent affect the NMR spectrum?

A3: The choice of deuterated solvent can significantly impact the chemical shifts, a phenomenon known as the "solvent effect."[6] Solvents like DMSO-d₆ can form hydrogen bonds with the carboxylic acid proton, leading to a downfield shift and potentially sharpening the signal. In contrast, solvents like CDCl₃ may result in a broader, less defined carboxylic acid peak. Aromatic solvents can induce shifts in the quinoline proton resonances due to anisotropic effects.

Q4: My signal integrations for the aliphatic protons are not accurate. What could be the cause?

A4: Inaccurate integration can stem from insufficient relaxation delay (d1) during acquisition.[1] If the delay is too short, protons may not fully relax between scans, leading to signal saturation and reduced intensity. This is particularly relevant for protons with longer T1 relaxation times.

Troubleshooting Guide

This section addresses specific issues you might encounter during the acquisition and interpretation of the NMR spectrum of 2-Quinolinepropanoic acid and provides step-by-step solutions.

Issue 1: Severe Overlap in the Aromatic Region Obscuring Assignments

Causality: The six aromatic protons of the quinoline ring have similar electronic environments, causing their signals to resonate in a narrow chemical shift range. The spin-spin coupling between these protons further complicates the spectrum, leading to a cluster of overlapping multiplets.[1]

Step-by-Step Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Use a Higher Field Spectrometer: If available, acquire the spectrum on a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and potentially resolve the overlapping signals.[1]

    • Adjust Acquisition Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and increase the relaxation delay (d1) to at least 5 times the estimated T1 of the aromatic protons to ensure accurate integration.[1]

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for unraveling complex spectra.[6][7]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[8][9] Cross-peaks in the COSY spectrum will reveal the connectivity within the quinoline ring system, helping to trace out the spin systems.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom.[1][9] This is invaluable for unambiguously assigning protons based on the more dispersed ¹³C chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can help to piece together the entire molecular structure by connecting different spin systems.

Workflow for Resolving Signal Overlap

G cluster_1D 1D NMR Optimization cluster_2D 2D NMR Analysis cluster_assignment Structure Elucidation HighField Acquire at Higher Field COSY Run COSY Experiment HighField->COSY AcqParams Optimize Acquisition Parameters AcqParams->COSY SpinSystems Identify Spin Systems COSY->SpinSystems HSQC Run HSQC Experiment ProtonCarbon Correlate ¹H and ¹³C HSQC->ProtonCarbon HMBC Run HMBC Experiment HMBC->ProtonCarbon FinalAssignment Finalize Assignments SpinSystems->FinalAssignment ProtonCarbon->FinalAssignment

Caption: Workflow for resolving signal overlap using 2D NMR.

Issue 2: Broad or Disappearing Carboxylic Acid Proton Signal

Causality: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the solvent or with other 2-Quinolinepropanoic acid molecules.[4] This exchange process can lead to significant peak broadening, and in some cases, the signal may become so broad that it is indistinguishable from the baseline.

Step-by-Step Protocol:

  • Solvent Selection:

    • Use a highly deuterated, dry aprotic solvent like DMSO-d₆. The hydrogen bonding with DMSO can slow down the exchange rate and result in a sharper signal.

    • Ensure your NMR tube and solvent are as dry as possible to minimize water content.

  • D₂O Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • The carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the ¹H spectrum. This is a definitive way to identify the -COOH peak.[4]

  • Variable Temperature (VT) NMR:

    • Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper peak. Conversely, increasing the temperature might coalesce exchange-broadened signals into a sharper average signal.[6]

Issue 3: Complex Splitting Patterns in the Aliphatic Region

Causality: The two methylene groups in the propanoic acid side chain (-CH₂-CH₂-COOH) are diastereotopic. This is because the quinoline ring is a chiral center in the context of the molecule's overall symmetry (or lack thereof). As a result, the protons within each methylene group are not chemically equivalent and can couple to each other (geminal coupling) as well as to the protons on the adjacent methylene group (vicinal coupling). This can lead to complex multiplets instead of simple triplets.

Step-by-Step Protocol:

  • High-Resolution 1D ¹H NMR:

    • Ensure the spectrometer is well-shimmed to achieve the best possible resolution.

    • Apply a window function (e.g., Lorentzian-to-Gaussian) during processing to enhance resolution, but be mindful of potential signal distortion.

  • 2D NMR Analysis:

    • COSY: A COSY spectrum will clearly show the correlation between the two adjacent methylene groups.[8]

    • TOCSY (Total Correlation Spectroscopy): This experiment can be useful to confirm that all the aliphatic protons belong to the same spin system.

  • Spectral Simulation:

    • Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data.[11] Adjusting the parameters in the simulation to match the experimental spectrum can help you extract the precise coupling constants.

Data Summary Table

The following table provides expected ¹H NMR chemical shifts and coupling constants for 2-Quinolinepropanoic acid. These are approximate values and can vary depending on the solvent and other experimental conditions.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.3-7.5dJ₃,₄ ≈ 8-9
H-4~8.0-8.2dJ₄,₃ ≈ 8-9
H-5~7.7-7.9m
H-6~7.5-7.7m
H-7~7.8-8.0m
H-8~8.1-8.3dJ₈,₇ ≈ 8-9
-CH₂- (adjacent to quinoline)~3.2-3.4tJ ≈ 7-8
-CH₂- (adjacent to COOH)~2.8-3.0tJ ≈ 7-8
-COOH>10 (variable)br s

Note: The multiplicity of the aromatic protons is often more complex than simple doublets (d) or triplets (t) due to multiple couplings and potential second-order effects. "m" denotes a multiplet. The aliphatic protons are shown as triplets (t) for simplicity, but as discussed, they can exhibit more complex patterns.

Concluding Remarks

Interpreting the NMR spectrum of 2-Quinolinepropanoic acid requires a systematic approach that combines high-quality 1D data acquisition with the power of 2D NMR techniques. By understanding the inherent complexities of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can confidently elucidate its structure and purity. For further assistance, please consult the references below or contact your local applications scientist.

References

  • BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122.
  • BenchChem. (2025).
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

Sources

Technical Support Center: Navigating the Metabolic Landscape of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating 2-Quinolinepropanoic acid and its derivatives. Here, we delve into the common challenges associated with its metabolic instability in vivo and provide a comprehensive suite of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to empower your research and development efforts. Our approach is grounded in established principles of drug metabolism and supported by authoritative scientific literature.

The Challenge: Understanding the Metabolic "Soft Spots" of 2-Quinolinepropanoic Acid

The 2-Quinolinepropanoic acid scaffold, while promising, presents two primary metabolic liabilities that can curtail its therapeutic potential by reducing systemic exposure and half-life. These are:

  • Oxidation of the Quinoline Ring: The electron-rich quinoline ring is susceptible to Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).

  • Conjugation of the Carboxylic Acid: The propanoic acid moiety is a prime candidate for Phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronide metabolites.

Below is a proposed metabolic map for 2-Quinolinepropanoic acid, highlighting these potential biotransformation pathways.

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Side-Chain Oxidation Parent 2-Quinolinepropanoic acid Hydroxylated_Metabolite Hydroxylated Metabolites (e.g., on the benzene moiety) Parent->Hydroxylated_Metabolite CYP450s (e.g., CYP2E1) N_Oxide Quinoline N-Oxide Parent->N_Oxide CYP450s (e.g., CYP2A6) Glucuronide_Metabolite Acyl Glucuronide Parent->Glucuronide_Metabolite UGTs Beta_Oxidation_Metabolite β-Oxidation Products Parent->Beta_Oxidation_Metabolite Acyl-CoA Synthetases

Caption: Predicted metabolic pathways of 2-Quinolinepropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the in vivo evaluation of 2-Quinolinepropanoic acid derivatives.

Q1: My 2-quinolinepropanoic acid derivative shows excellent in vitro potency but has a very short half-life and low exposure in vivo. What are the likely causes?

A1: A significant discrepancy between in vitro and in vivo data often points to rapid metabolism. For your compound, the primary suspects are:

  • Phase I Oxidation: The quinoline ring is likely being hydroxylated by hepatic CYP enzymes. The benzene part of the ring system is particularly susceptible.

  • Phase II Glucuronidation: The carboxylic acid is a key site for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process makes the compound more water-soluble and facilitates its rapid excretion.[1][2] Acyl glucuronides can sometimes be reactive, leading to covalent binding to proteins, which is a potential toxicity concern.[3]

  • β-Oxidation of the Propanoic Acid Side Chain: Similar to fatty acids, the propanoic acid side chain can be a substrate for β-oxidation, leading to its shortening and inactivation.[4]

Troubleshooting Steps:

  • Conduct in vitro metabolic stability assays: Start with human liver microsomes (HLM) to assess Phase I metabolism and then move to hepatocytes to evaluate both Phase I and Phase II metabolism. (See "Experimental Protocols" section for detailed procedures).

  • Metabolite Identification: Use LC-MS/MS to analyze the samples from your in vitro stability assays to identify the major metabolites. The mass shift will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

Q2: How can I determine if my compound is a substrate for CYP enzymes or UGTs?

A2: You can use specific inhibitors in your in vitro metabolic stability assays.

  • For CYP Metabolism: In a liver microsomal stability assay, run parallel incubations with and without a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a cocktail of specific CYP inhibitors. A significant decrease in the metabolism of your compound in the presence of the inhibitor confirms CYP involvement.

  • For UGT Metabolism: In a hepatocyte stability assay, you can use a UGT inhibitor like alamethicin. However, a more common approach is to compare the stability in microsomes (primarily Phase I) versus hepatocytes (Phase I and II). If the compound is significantly less stable in hepatocytes, it strongly suggests the involvement of Phase II enzymes like UGTs.

Q3: What are the most effective strategies to improve the metabolic stability of my 2-quinolinepropanoic acid derivative?

A3: Once you have identified the metabolic "soft spots," you can employ several medicinal chemistry strategies:

  • Blocking Metabolic Sites:

    • Deuteration: Replacing hydrogens with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect. For the propanoic acid side chain, deuteration at the α-position can significantly reduce β-oxidation.[4]

    • Fluorination: Introducing a fluorine atom at a site of hydroxylation on the quinoline ring can block this metabolic pathway.

  • Bioisosteric Replacement of the Carboxylic Acid: This is a powerful strategy to circumvent issues related to the carboxylic acid moiety, particularly glucuronidation and poor permeability.[5]

BioisosterepKa (approx.)Key Advantages
Carboxylic Acid4.2 - 4.5Parent Moiety
Tetrazole 4.5 - 4.9 Metabolically stable to many biological transformations. Escapes acyl glucuronide formation.[6][7]
Acyl Sulfonamide3.0 - 4.0Can improve binding interactions.
Hydroxamic Acid8.0 - 9.0Can act as a metal chelator; may have its own metabolic liabilities.[5]
3-Hydroxyisoxazole4.0 - 5.0Planar isostere with similar acidity.[5]
  • Prodrug Approach: Temporarily masking the carboxylic acid as an ester can improve oral bioavailability and protect it from first-pass metabolism.[8][9] The ester is later cleaved in vivo by esterases to release the active parent drug.[10] This is a common strategy for non-steroidal anti-inflammatory drugs (NSAIDs) that also contain a carboxylic acid group.[11][12]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay is primarily used to evaluate Phase I metabolic stability.[13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam, dextromethorphan)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to initiate the pre-incubation. Mix gently and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding it to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point.[16][17][18]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay evaluates both Phase I and Phase II metabolism.[19][20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in plated cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte plating and incubation media

  • Collagen-coated 24- or 48-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Ice-cold acetonitrile with an internal standard

  • Orbital shaker in a humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw and plate the hepatocytes according to the supplier's protocol on collagen-coated plates.

    • Allow the cells to attach for 4-6 hours.

  • Incubation:

    • Prepare the test compound in pre-warmed, serum-free incubation medium at the final desired concentration (e.g., 1 µM).

    • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

    • Place the plates on an orbital shaker in the incubator.

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), terminate the reaction in the respective wells by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Scrape the wells to detach the cells.

    • Transfer the cell lysate/acetonitrile mixture to a new plate or tubes.

    • Centrifuge to pellet the cell debris and proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_inc Pre-incubate Microsomes + Test Compound (5 min) prep_compound->pre_inc prep_microsomes Prepare Microsome Working Solution prep_microsomes->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Experimental workflow for a microsomal stability assay.

References

  • Velagapudi, U. M., et al. (2019). Ethanesulfohydroxamic Acid Ester Prodrugs of Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Synthesis, Nitric oxide and Nitroxyl Release, Cyclooxygenase Inhibition, Anti-inflammatory, and Ulcerogenicity Index Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Molecules. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • El-Sayed, H., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. Available at: [Link]

  • Chu, D. T., et al. (2004). A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Shanbhag, V. R., et al. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Velagapudi, U. M., et al. (2019). Ethanesulfohydroxamic Acid Ester Prodrugs of Nonsteroidal Anti- inflammatory Drugs (NSAIDs): Synthesis, Nitric oxide and Nitroxyl Release, Cyclooxygenase Inhibition, Anti-inflammatory, and Ulcerogenicity Index Studies. ResearchGate. Available at: [Link]

  • Google Patents. (2016). WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres.
  • Strolin Benedetti, M., & Whomsley, R. (1992). Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors. Pharmacological Research. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Pelkonen, O., et al. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Wikipedia. (n.d.). Glucuronidation. Available at: [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Available at: [Link]

  • ResearchGate. (n.d.). Tetrazolic acids: bioisosters of carboxylic acids. Available at: [Link]

  • Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Available at: [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Available at: [Link]

  • ResearchGate. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • IntechOpen. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2018). Complexities of Glucuronidation Affecting In Vitro-In Vivo Extrapolation. Available at: [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Available at: [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available at: [Link]

  • Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Available at: [Link]

  • PubMed Central. (2015). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Available at: [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link]

  • PubMed Central. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

  • PubMed. (2017). Improving metabolic stability with deuterium: The discovery of GPU-028, a potent free fatty acid receptor 4 agonists. Available at: [Link]

  • ResearchGate. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available at: [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • ResearchGate. (2018). Strategies to improve oral bioavailability. Available at: [Link]

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at: [Link]

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at: [Link]

  • PubMed. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Available at: [Link]

  • PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • PubMed. (1995). Effect of side-chain deuteration on protein stability. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Quinolinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to anticipate and overcome common experimental challenges, ensuring the integrity and success of your research.

I. Core Concepts: Understanding 2-Quinolinepropanoic Acid

2-Quinolinepropanoic acid is a heterocyclic compound featuring a quinoline core linked to a propanoic acid side chain. Its unique structure imparts specific chemical properties that are crucial to understand for its effective use in experimental settings. The quinoline moiety provides a rigid, aromatic scaffold and potential for metal chelation, while the carboxylic acid group influences its solubility and reactivity.

Below is a summary of its key physical and chemical properties.

PropertyValueSource
IUPAC Name 3-(quinolin-2-yl)propanoic acid[1]
CAS Number 39111-94-9[1]
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol Inferred from molecular formula

II. Troubleshooting Guide: From Benchtop to Biological Assays

This section addresses specific issues that you may encounter during your experiments with 2-Quinolinepropanoic acid, providing step-by-step guidance to resolve them.

A. Solubility and Solution Preparation

A common initial hurdle is the proper dissolution of 2-Quinolinepropanoic acid. Its amphipathic nature, with both a large aromatic system and a polar carboxylic acid group, can lead to solubility challenges.

Question: My 2-Quinolinepropanoic acid is not dissolving properly. What should I do?

Answer:

  • Solvent Selection: The choice of solvent is critical. For many quinoline derivatives and other organic acids, Dimethyl Sulfoxide (DMSO) and ethanol are common choices for creating stock solutions.[2][3] DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials.[4][5] However, for biological assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Aqueous Solubility: The aqueous solubility of organic acids is highly pH-dependent. In acidic or neutral aqueous solutions, 2-Quinolinepropanoic acid is likely to have low solubility. To enhance aqueous solubility, you can try preparing a salt by dissolving it in a dilute basic solution, such as 1M NaOH or a sodium bicarbonate solution. However, be mindful of the potential for hydrolysis at high pH.

  • Gentle Heating and Sonication: Aiding the dissolution process with gentle heating (e.g., in a 37°C water bath) and sonication can be effective. Avoid aggressive heating, as it can lead to degradation.

  • Freshly Prepared Solutions: It is always recommended to prepare solutions fresh for each experiment to avoid issues with compound degradation over time.

Step-by-Step Protocol for Preparing a Stock Solution in DMSO:

  • Accurately weigh the desired amount of 2-Quinolinepropanoic acid powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If needed, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particulates.

B. Compound Stability and Storage

The stability of 2-Quinolinepropanoic acid can be compromised by several factors, leading to inconsistent experimental results. While specific data for this compound is limited, we can draw valuable insights from the behavior of a closely related compound, 2-(Quinolin-8-yloxy)propanoic acid.[6]

Question: I am observing inconsistent results in my assays. Could my compound be degrading?

Answer: Yes, inconsistent results are a common symptom of compound degradation. The primary causes of degradation for quinoline derivatives include:

  • Photodegradation: Exposure to light, especially UV light, can cause decomposition.

  • Hydrolysis: The propanoic acid side chain can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Oxidation: The quinoline ring can undergo oxidation.

Recommendations for Ensuring Stability:

ParameterRecommendationRationale
Storage of Solid Store in a tightly sealed, amber-colored vial in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.[6]Protects from light, moisture, and oxidation.
Storage of Solutions Store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in aluminum foil.[6]Minimizes degradation in solution and prevents repeated temperature fluctuations.
Experimental Conditions Avoid direct sunlight or UV light exposure during experiments. If pH control is necessary, use a well-buffered system in the neutral range (pH 6-8).[6]Prevents light-induced degradation and hydrolysis.

Troubleshooting Workflow for Suspected Degradation:

start Inconsistent Assay Results check_hplc Analyze sample by HPLC-MS start->check_hplc new_peaks New peaks observed? check_hplc->new_peaks yes_degradation Degradation likely new_peaks->yes_degradation Yes no_other_issues Consider other experimental variables new_peaks->no_other_issues No implement_stability Implement stability measures: - Protect from light - Use fresh solutions - Control pH yes_degradation->implement_stability

Caption: A decision tree for troubleshooting suspected compound degradation.

C. Purification by Recrystallization

For researchers synthesizing 2-Quinolinepropanoic acid, purification is a critical step to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.[1]

Question: I am having trouble recrystallizing my synthesized 2-Quinolinepropanoic acid. It is "oiling out". What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This is often due to the solution being too concentrated or cooled too quickly.

Troubleshooting Recrystallization:

  • Solvent System: The choice of solvent is paramount. For a molecule with both nonpolar (quinoline) and polar (carboxylic acid) features, a binary solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexanes) until the solution becomes turbid.

  • Cooling Rate: Allow the solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites or add a seed crystal of the pure compound.[7]

  • Use a More Dilute Solution: If oiling out persists, try using a larger volume of the solvent to create a more dilute solution before cooling.[7]

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

D. Biological Assay Interference

Quinoline-containing compounds can sometimes interfere with biological assays, leading to false-positive or false-negative results. It is crucial to perform counter-screens to validate any observed biological activity.

Question: My 2-Quinolinepropanoic acid is showing activity in my primary screen. How can I be sure it's a genuine hit?

Answer: Several mechanisms can cause assay interference:

  • Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent and can interfere with fluorescence-based assays.

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Metal Chelation: The nitrogen in the quinoline ring and the carboxylic acid can chelate metal ions, which can affect metalloenzymes or assays sensitive to metal ion concentrations.

  • Redox Activity: Quinoline structures can undergo redox cycling, interfering with assays that have redox-sensitive readouts.

Workflow for De-risking Potential Assay Artifacts:

primary_hit Primary Screen Hit fluorescence_check Check for Intrinsic Fluorescence primary_hit->fluorescence_check aggregation_check Assess Aggregation (e.g., DLS) primary_hit->aggregation_check redox_check Test for Redox Activity primary_hit->redox_check metal_chelation_check Evaluate Metal Chelation Effects primary_hit->metal_chelation_check orthogonal_assay Confirm with Orthogonal Assay fluorescence_check->orthogonal_assay No interference artifact Likely Artifact fluorescence_check->artifact Interference aggregation_check->orthogonal_assay No interference aggregation_check->artifact Aggregates formed redox_check->orthogonal_assay No interference redox_check->artifact Redox active metal_chelation_check->orthogonal_assay No interference metal_chelation_check->artifact Chelation observed validated_hit Validated Hit orthogonal_assay->validated_hit Activity confirmed orthogonal_assay->artifact Activity not confirmed

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Quinoline-Based NM-DA Receptor Antagonists and Other Key Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. Its role in synaptic plasticity, learning, and memory is counterbalanced by its involvement in excitotoxic neuronal damage when overactivated.[1] This guide provides a comparative analysis of the efficacy of various NMDA receptor antagonists, with a special focus on quinoline-based compounds, namely kynurenic acid and its derivatives, alongside other major classes of antagonists.

The NMDA Receptor: A Complex Target

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] Its channel is also subject to a voltage-dependent block by magnesium ions (Mg2+). This intricate mechanism of activation makes it a highly regulatable target for pharmacological intervention. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D), with the GluN2 subunit composition dictating many of the receptor's pharmacological and biophysical properties.[3]

Quinoline-Based NMDA Antagonists: The Kynurenic Acid Family

Contrary to the initial inquiry for 2-Quinolinepropanoic acid, the prominent NMDA antagonists within the quinoline chemical class are derivatives of Kynurenic Acid (KYNA) .[4][5] KYNA is an endogenous metabolite of tryptophan and acts as a broad-spectrum antagonist at excitatory amino acid receptors.[4]

Mechanism of Action

Kynurenic acid and its analogues primarily function as competitive antagonists at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[6] By occupying this site, they prevent the necessary binding of glycine or D-serine, thereby inhibiting receptor activation even in the presence of glutamate.

Key Derivatives and Efficacy

Several synthetic derivatives of kynurenic acid have been developed to improve potency and selectivity. Notable examples include:

  • 7-Chlorokynurenic acid (7-CKA): This derivative exhibits a significantly higher affinity for the glycine site compared to kynurenic acid itself, with an IC50 of approximately 0.56 µM.[7][8] Its selectivity for the glycine site over other glutamate receptor binding sites is a key advantage.[9]

  • 5,7-Dichlorokynurenic acid (DCKA): Further halogenation of the kynurenic acid scaffold led to the development of DCKA, a potent and selective antagonist with a Ki value of around 40-65 nM for the glycine site.[10][11]

  • L-701,324: This quinolone derivative is a highly potent and selective antagonist at the glycine site, with an impressive IC50 of approximately 2 nM in rat brain membranes.[12] It has shown antidepressant-like effects in preclinical models.[12]

A Comparative Overview of NMDA Receptor Antagonists

The efficacy of quinoline-based antagonists can be best understood in the context of other major classes of NMDA receptor modulators.

Competitive Antagonists (Glutamate Site)

These compounds bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist glutamate.

  • D-AP5 (D-2-Amino-5-phosphonopentanoic acid): A classic and widely used competitive NMDA receptor antagonist in research settings.

  • CGP 37849: A potent and selective competitive NMDA receptor antagonist with a Ki of 35 nM. It is orally active and has demonstrated anticonvulsant properties in animal models.[13]

Non-Competitive Channel Blockers

These antagonists bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions. Their action is often use-dependent, meaning they can only access their binding site when the channel is opened by agonist binding.

  • MK-801 (Dizocilpine): A high-affinity, use-dependent channel blocker. While a powerful research tool, its therapeutic potential is limited by a very slow off-rate and significant psychotomimetic side effects.[14] It has an IC50 of approximately 0.14 µM.[15]

  • Ketamine: A clinically used anesthetic and antidepressant. It is a non-competitive channel blocker with a more rapid dissociation from the channel compared to MK-801, which may contribute to its different clinical profile.[16] Recent research suggests that at lower, antidepressant doses, ketamine may also exert allosteric effects on the NMDA receptor.[17]

  • Memantine: Approved for the treatment of moderate-to-severe Alzheimer's disease, memantine is a low-affinity, uncompetitive channel blocker with fast off-kinetics. This allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[15] Its IC50 is approximately 2.2 µM.[15]

Allosteric Modulators

These compounds bind to sites on the receptor distinct from the agonist binding sites or the channel pore, modulating receptor function.

  • Ifenprodil: A selective negative allosteric modulator that preferentially binds to the GluN2B subunit.[18] This subunit selectivity offers the potential for more targeted therapeutic effects with a reduced side-effect profile. It exhibits high affinity for GluN1A/NR2B receptors with an IC50 of 0.34 µM.[19]

Comparative Efficacy Data

Compound/ClassMechanism of ActionBinding SiteAffinity (IC50/Ki)Subunit SelectivityKey In Vivo Effects
Kynurenic Acid & Derivatives
Kynurenic AcidGlycine Site AntagonistGluN1~15 µM (IC50)[20]Non-selectiveNeuroprotective, Anticonvulsant[4]
7-Chlorokynurenic AcidGlycine Site AntagonistGluN1~0.56 µM (IC50)[8]Glycine site selectivePotent NMDA response inhibitor[9]
5,7-Dichlorokynurenic Acid (DCKA)Glycine Site AntagonistGluN1~65 nM (KB)[10]Glycine site selectiveAnxiolytic-like effects[11]
L-701,324Glycine Site AntagonistGluN1~2 nM (IC50)[12]Glycine site selectiveAntidepressant-like effects[12]
Competitive Antagonists
D-AP5Competitive AntagonistGluN2Micromolar range-Blocks LTP induction
CGP 37849Competitive AntagonistGluN235 nM (Ki)-Orally active anticonvulsant[13]
Non-Competitive Channel Blockers
MK-801Uncompetitive Channel BlockerChannel Pore~0.14 µM (IC50)[15]-Potent neuroprotection, psychotomimetic
KetamineUncompetitive Channel BlockerChannel PoreMicromolar range-Anesthetic, rapid antidepressant[16]
MemantineUncompetitive Channel BlockerChannel Pore~2.2 µM (IC50)[15]-Cognitive enhancement in Alzheimer's
Allosteric Modulators
IfenprodilNegative Allosteric ModulatorGluN2B N-terminus0.34 µM (IC50)[19]GluN2B selectiveNeuroprotective[18]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is designed to determine the binding affinity of a test compound for the glycine site of the NMDA receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]5,7-Dichlorokynurenic Acid.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [3H]5,7-Dichlorokynurenic Acid (Radioligand)

  • Unlabeled D-serine (for non-specific binding determination)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 10 mM HEPES-NaOH, pH 8.0)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptosomal membranes from rat cortex or hippocampus using established protocols.

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of the radioligand (e.g., 10 nM [3H]5,7-DCKA), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding:

    • For total binding, add only the radioligand and buffer to the membrane suspension.

    • For non-specific binding, add a high concentration of an unlabeled ligand that binds to the same site (e.g., 100 µM D-serine) in addition to the radioligand.

  • Incubation: Add the membrane preparation to each tube, vortex gently, and incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

In Vivo Assessment of Anxiolytic-like Effects: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent in and entries into the open arms of the maze.[21]

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • A video camera mounted above the maze to record the animal's behavior.

  • Automated video tracking software for data analysis.

Procedure:

  • Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Place the animal in the center of the maze, facing one of the open arms.[21]

  • Recording: Allow the animal to explore the maze for a set period, typically 5 minutes, while recording its movements.[21]

  • Data Analysis: Analyze the video recordings to determine:

    • The number of entries into the open and closed arms.

    • The time spent in the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect. It is crucial to also assess total locomotor activity to ensure that any observed effects on open arm exploration are not due to general hyperactivity.

Visualizing the Landscape of NMDA Receptor Antagonism

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway.

Classification of NMDA Receptor Antagonists

NMDA_Antagonists Antagonists NMDA Receptor Antagonists Competitive Competitive Antagonists (Glutamate Site) Antagonists->Competitive Glycine_Site Glycine Site Antagonists Antagonists->Glycine_Site Non_Competitive Non-Competitive Channel Blockers Antagonists->Non_Competitive Allosteric Allosteric Modulators Antagonists->Allosteric DAP5 D-AP5 Competitive->DAP5 CGP37849 CGP 37849 Competitive->CGP37849 Kynurenic_Acid Kynurenic Acid & Derivatives Glycine_Site->Kynurenic_Acid MK801 MK-801 Non_Competitive->MK801 Ketamine Ketamine Non_Competitive->Ketamine Memantine Memantine Non_Competitive->Memantine Ifenprodil Ifenprodil Allosteric->Ifenprodil

Caption: Classification of major NMDA receptor antagonists.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow start Start: Compound Library binding_assay In Vitro: Radioligand Binding Assay start->binding_assay Primary Screen electrophysiology In Vitro: Electrophysiology (e.g., Patch Clamp) binding_assay->electrophysiology Confirm Functional Activity in_vivo_behavior In Vivo: Behavioral Assays (e.g., EPM, FST) electrophysiology->in_vivo_behavior Assess Efficacy in Animal Models toxicity Toxicity & PK/PD Studies in_vivo_behavior->toxicity Evaluate Safety & Pharmacokinetics lead_optimization Lead Optimization toxicity->lead_optimization Refine Chemical Structure

Caption: A typical workflow for screening NMDA receptor antagonists.

Conclusion

The field of NMDA receptor antagonism is diverse, with different classes of compounds offering distinct pharmacological profiles. While the initially queried 2-Quinolinepropanoic acid is not a prominent player, the structurally related kynurenic acid and its derivatives represent a significant class of glycine site antagonists. Their mechanism of action, focused on the co-agonist site, provides a different therapeutic approach compared to glutamate site competitors or channel blockers. The choice of an appropriate NMDA receptor antagonist for research or therapeutic development depends critically on the desired outcome, whether it be broad inhibition for neuroprotection models or more nuanced modulation for treating chronic neurological conditions. The comparative data and experimental protocols provided in this guide serve as a foundational resource for making informed decisions in the pursuit of novel central nervous system therapies.

References

  • NMDA receptor antagonists affect various aspects of emotionality including fear, anxiety and depression, as well as impairing certain forms of learning and memory. (URL: [Link])

  • The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor, the human brain's primary excitatory neurotransmitter. It plays an integral role in synaptic plasticity, a neuronal mechanism believed to be the basis of memory formation. (URL: [Link])

  • 7-CKA demonstrates high-affinity binding to the glycine modulatory site (IC50 = 0.56 μM), exhibiting approximately 20-fold greater potency than kynurenic acid. (URL: [Link])

  • A strychnine-insensitive glycine binding site is located on the N-methyl-D-aspartate (NMDA)-preferring glutamate receptor complex. Kynurenic acid analogs are antagonists at this binding site. (URL: [Link])

  • Ifenprodil inhibits NMDA receptors with both high and low glycine affinities. (URL: [Link])

  • Structural modification of kynurenic acid led to a series of potent antagonists such as 5,7-dichlorokynurenic acid (5,7-DCKA). (URL: [Link])

  • Ketamine principally acts as a pore blocker of the NMDA receptor, an ionotropic glutamate receptor. (URL: [Link])

  • Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and methoctramine block of the NMDA receptor subunit combinations tested. (URL: [Link])

  • The elevated plus maze is a widely used behavioral assay for rodents and it has been validated to assess the anti-anxiety effects of pharmacological agents and steroid hormones, and to define brain regions and mechanisms underlying anxiety-related behavior. (URL: [Link])

  • Memantine and MK-801 reduced NMDA-induced currents in cultured superior colliculus neurones recorded at -70 mV with IC50s of 2.2 +/- 0.2 microM and 0.14 +/- 0.04 microM respectively. (URL: [Link])

  • L-701,324 (7-chloro-4-hydroxy-3-(3-phenoxy) phenyl-2-(1H)-quinolone) is a novel, orally active antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site. (URL: [Link])

  • The glycine site on the N-methyl-D-aspartate (NMDA) subtype of receptors for the excitatory neurotransmitter glutamate is a potential target for the development of neuroprotective drugs. (URL: [Link])

  • In oocytes voltage-clamped at -70 mV, ifenprodil inhibited NMDA-induced currents at NR1A/NR2B receptors with high affinity (IC50 = 0.34 microM). (URL: [Link])

  • [3H] 5,7-DCKA is a high affinity ligand for the NMDA receptor glycine regulatory site. (URL: [Link])

  • CGP 37849 and CGP 39551 are the first competitive NMDA antagonists to show oral anti-convulsant properties in a therapeutically-useful dose-range. (URL: [Link])

  • As a synthetic derivative of phencyclidine (PCP), ketamine has moderate affinity for the NMDA receptor as a noncompetitive antagonist. (URL: [Link])

  • The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions. (URL: [Link])

  • Ifenprodil inhibition of NMDA currents could be separated into two components, with IC50 values of 0.75 and 161 microM. (URL: [Link])

  • The elevated plus maze is one of the most popular un- conditioned tests for examining anxiolytic and anxio- genic effects of different agents in rodent models. (URL: [Link])

  • At sub-micromolar plasma concentrations (0.35 – 0.85 μM), ketamine has anti-depressant, analgesic, and anti-inflammatory effects that are not shared by other NMDA receptor open-channel blockers. (URL: [Link])

  • N-methyl-D-aspartate receptors (NMDARs) are members of the ionotropic glutamate receptor family. (URL: [Link])

  • L-701,324, a novel, high affinity, full antagonist at the glycine/NMDA receptor attenuated the response to both stress and DMCM. (URL: [Link])

  • Ifenprodil (1) is a potent GluN2B-selective N-methyl-d-aspartate (NMDA) receptor antagonist that is used as a cerebral vasodilator. (URL: [Link])

  • The potent noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist [3H]MK-801 bound with nanomolar affinity to rat brain membranes in a reversible, saturable, and stereospecific manner. (URL: [Link])

  • NMDARs occur as multiple subtypes which differ in their subunit composition and in their biophysical and pharmacological properties. (URL: [Link])

  • Ifenprodil is a noncompetitive antagonist of NMDA receptors highly selective for the NMDA receptor 2B (NR2B) subunit. (URL: [Link])

  • The elevated plus maze test is one of the most widely used tests for measuring anxiety-like behavior. (URL: [Link])

  • Ketamine has unequivocal uncompetitive inhibitory effects on N-methyl-D-aspartate receptors (NMDARs). (URL: [Link])

  • The IC50 values for KYNA-induced blockade of NMDA receptors in the absence and presence of glycine (10 μm) were ∼15 and 235 μm, respectively. (URL: [Link])

  • Ketamine is mainly referred to as an N-methyl-D-aspartate (NMDA) receptor antagonist. (URL: [Link])

  • The elevated plus maze (EPM) is one of the widely used behavioral assays to measure anxiety-like behaviors in rodents. (URL: [Link])

  • NMDARs are unique in that they require two agonists, glycine (or d-serine depending on the brain region) and glutamate, for activation. (URL: [Link])

  • 7-Cl KYNA inhibits N-Me-D-Asp responses by a selective antagonism of glycine at this modulatory site. (URL: [Link])

  • MK-801 is a use-dependent NMDA receptor open channel blocker with a very slow off-rate. (URL: [Link])

  • Antagonism of NMDA-evoked whole-cell currents by 7-chlorokynurenic acid (7-Cl-KYNA) indeed resulted in NMDA responses that displayed an increased amount of fade. (URL: [Link])

  • Ibogaine exhibits complex pharmacology by interacting with multiple neurotransmitter systems, notably affecting opioid, serotonin, sigma, and NMDA receptors. (URL: [Link])

  • CGP 37849 and CGP 39551 selectively antagonize NMDA evoked neuronal responses in vivo and in vitro. (URL: [Link])

  • CGP 37849 and CGP 39551 are identified as potent NMDA receptor antagonists with significant central nervous system effects following oral administration. (URL: [Link])

  • Radioligand binding experiments showed that 7-Cl KYNA had a much higher affinity for the strychnine-insensitive [3H]glycine binding site (IC50 = 0.56 microM) than for the N-Me-D-Asp (IC50 169 microM), quisqualate (IC50 = 153 microM), or kainate (IC50 greater than 1000 microM) recognition sites. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 2-Quinolinepropanoic Acid in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a potent molecule is only the beginning. The critical, and often challenging, next step is to unequivocally demonstrate that the compound engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of establishing a clear mechanism of action and building confidence in a compound's therapeutic potential before it advances to more complex models.[1][2][3]

The 2-Quinolinepropanoic acid scaffold and its derivatives represent a promising class of molecules, with research suggesting their potential as enzyme inhibitors and anticancer agents.[4][5][6] However, a promising phenotype is insufficient; we must connect it directly to a molecular interaction. This guide provides a comparative framework for validating the cellular target engagement of a novel compound like 2-Quinolinepropanoic acid. We will move beyond simply listing protocols and instead delve into the strategic rationale behind selecting and executing the right experiment for the right question.

Here, we compare two powerful and orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) for hypothesis-driven validation of a specific target, and the Kinobeads Competition Binding Assay for a broader, unbiased assessment of a compound's kinome-wide selectivity.

Method 1: Cellular Thermal Shift Assay (CETSA) – The Direct Confirmation

CETSA is a biophysical assay that operates on a simple, elegant principle: the binding of a ligand, such as our 2-Quinolinepropanoic acid, to its target protein increases the protein's thermal stability.[7][8] When heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein. By measuring the amount of soluble protein remaining at various temperatures, we can directly observe this "thermal shift" as evidence of target engagement in its native cellular environment.[3][9][10]

The "Why": Causality and Experimental Choice

We choose CETSA when we have a hypothesized target for 2-Quinolinepropanoic acid—let's assume in this case it's a specific metabolic enzyme, "Enzyme X". CETSA is the ideal method to confirm this hypothesis directly in intact cells, without the need for compound labeling or genetic modification of the target, thereby preserving the native cellular context.[3][8]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treat 2. Treat Cells (Vehicle vs. 2-Quinolinepropanoic acid) cell_culture->treat harvest 3. Harvest & Aliquot treat->harvest heat 4. Heat Aliquots (Temperature Gradient) harvest->heat lyse 5. Lyse Cells (Freeze-Thaw) heat->lyse separate 6. Separate Fractions (Centrifugation) lyse->separate collect 7. Collect Supernatant (Soluble Proteins) separate->collect detect 8. Detect Target Protein (Western Blot / MS) collect->detect plot 9. Plot Melt Curves detect->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

This protocol is designed as a self-validating system. The inclusion of a vehicle control (e.g., DMSO) at every temperature point is critical to establish the baseline melting curve of "Enzyme X". The observed shift in the presence of 2-Quinolinepropanoic acid is therefore internally controlled.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T expressing endogenous "Enzyme X") to ~80% confluency.

    • Treat cells with either a vehicle control or 10 µM 2-Quinolinepropanoic acid for 1 hour in serum-free media.

  • Harvesting and Aliquoting:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension from each treatment group into 100 µL aliquots in PCR tubes.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler. Heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot from each group at room temperature as a non-heated control.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Detection:

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine protein concentration using a BCA assay.

    • Prepare samples for SDS-PAGE, ensuring equal protein loading across all lanes.

    • Perform Western blotting using a specific primary antibody against "Enzyme X". Use an appropriate loading control (e.g., GAPDH) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for "Enzyme X" at each temperature point.

    • Normalize the intensity of each heated sample to the non-heated control for both vehicle and compound-treated groups.

    • Plot the normalized intensity (percent soluble) against temperature to generate the melting curves.

Data Presentation: Hypothetical CETSA Results
Temperature (°C)Vehicle (% Soluble "Enzyme X")10 µM 2-Quinolinepropanoic acid (% Soluble "Enzyme X")
40100100
4698100
499199
527595
5551 (Tm)88
582874
611552 (Tm)
64831
67314

Tm = Melting Temperature (temperature at which 50% of the protein is denatured)

The data clearly shows a thermal shift. The apparent melting temperature (Tm) of "Enzyme X" shifts from ~55°C in vehicle-treated cells to ~61°C in cells treated with 2-Quinolinepropanoic acid, providing strong evidence of direct target engagement.

Method 2: Kinobeads Competition Binding – The Selectivity Profile

While CETSA excels at confirming a single target, drug discovery demands an understanding of a compound's broader interaction profile to anticipate potential off-target effects.[11] This is particularly crucial if 2-Quinolinepropanoic acid is suspected to have kinase inhibitory activity, a common mechanism for quinoline-based molecules. The Kinobeads assay is a chemical proteomics approach designed for this purpose.[12][13] It uses beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[14]

The "Why": Causality and Experimental Choice

We choose Kinobeads when we want an unbiased view of our compound's interactions across the kinase family. The experiment is designed as a competition assay: 2-Quinolinepropanoic acid is added to the lysate and competes with the Kinobeads for binding to endogenous kinases.[12] A potent interaction with a specific kinase will prevent that kinase from binding to the beads. The subsequent depletion of that kinase from the bead-bound fraction, as quantified by mass spectrometry, reveals the compound's targets and their relative affinities in a single experiment.[15]

Visualizing the Kinobeads Workflow

Kinobeads_Workflow cluster_prep Lysate Preparation & Competition cluster_capture Affinity Capture cluster_analysis Mass Spectrometry Analysis lyse 1. Prepare Cell Lysate treat 2. Aliquot Lysate & Treat (Vehicle vs. Compound Concentrations) lyse->treat add_beads 3. Add Kinobeads treat->add_beads incubate 4. Incubate (Competitive Binding) add_beads->incubate wash 5. Wash Beads (Remove Non-specific Binders) incubate->wash digest 6. On-Bead Digestion (Trypsin) wash->digest elute 7. Elute Peptides digest->elute lcms 8. LC-MS/MS Analysis elute->lcms quantify 9. Quantify & Identify Kinases lcms->quantify

Caption: Workflow for Kinobeads Competition Binding Assay.

Experimental Protocol: Kinobeads Profiling
  • Lysate Preparation:

    • Grow cells to high density, harvest, and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by ultracentrifugation to remove insoluble components. Determine protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per condition).

    • Treat aliquots with increasing concentrations of 2-Quinolinepropanoic acid (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO). Incubate for 45 minutes at 4°C.

  • Kinase Enrichment:

    • Add a slurry of Kinobeads to each lysate and incubate for 1 hour at 4°C with rotation to allow for kinase binding.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

  • Data Analysis:

    • Process the raw MS data using a software suite like MaxQuant to identify and quantify proteins.

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample relative to the vehicle control.

    • Plot these ratios against the compound concentration to generate dose-response curves and determine IC50 values for each target.

Data Presentation: Hypothetical Kinobeads Results
Kinase TargetIC50 (µM) from Kinobeads AssayInterpretation
Kinase A0.85Potent Primary Target
Kinase B7.2Moderate Off-Target
Kinase C> 100Not a significant target
Kinase D15.6Weak Off-Target

This data suggests that 2-Quinolinepropanoic acid is a potent inhibitor of "Kinase A" and shows moderate to weak activity against "Kinase B" and "Kinase D" at higher concentrations. This provides a valuable selectivity profile.

Head-to-Head Comparison

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding alters protein thermal stability.[7]Competitive binding against immobilized broad-spectrum inhibitors.
Cellular Context Intact cells, cell lysates, or tissue samples.[7][16]Cell lysates.[16]
Compound Labeling Not required (label-free).[16]Not required (label-free).
Target Type Any protein (endogenous or overexpressed).Primarily endogenous kinases; adaptable for other protein classes.[13]
Primary Output Thermal melt curves (ΔTm) confirming direct binding.Dose-response curves (IC50) for hundreds of kinases.
Key Advantage Confirms engagement in a physiological, intact cell environment.Provides a broad selectivity profile against a key target family.
Key Limitation Typically requires a specific antibody for the target; lower throughput.Requires cell lysis, specialized reagents, and mass spectrometry expertise.

Conclusion and Expert Recommendation

Validating the target engagement of a compound like 2-Quinolinepropanoic acid is not a one-size-fits-all process. The choice of methodology must be driven by the scientific question at hand.

  • For hypothesis testing and direct validation in an unperturbed cellular environment, CETSA is the gold standard. If you have a putative target, CETSA provides the most direct and physiologically relevant evidence of engagement.[3] A positive result builds a strong foundation for the compound's mechanism of action.

  • For target discovery, selectivity profiling, and understanding potential off-target liabilities, Kinobeads is an exceptionally powerful tool. If the compound's activity suggests kinase inhibition, this approach can rapidly deconvolve its targets and guide structure-activity relationship (SAR) studies to improve selectivity.[14][15]

Ultimately, these methods are not mutually exclusive but are powerfully complementary. A robust drug discovery program would ideally use a broad screening method like Kinobeads to identify primary targets and key off-targets, followed by CETSA to confirm the engagement of the most critical targets in intact cells, thereby building an unassailable case for the compound's mechanism of action.

References

  • Title: Immunoprecipitation Mass Spectrometry (IP-MS)
  • Title: Using Immunoprecipitation and Mass Spectrometry to Find Receptor Proteins Source: Creative Biolabs URL
  • Title: Validating "Compound X" Target Engagement in Cells: A Comparative Guide Source: Benchchem URL
  • Title: Importance of Quantifying Drug-Target Engagement in Cells Source: ACS Publications URL: [Link]

  • Title: IP-to-MS: An Unbiased Workflow for Antigen Profiling Source: PMC - NIH URL: [Link]

  • Title: Determining target engagement in living systems Source: PMC - NIH URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Source: Apollo - University of Cambridge URL: [Link]

  • Title: Target Engagement: A Key Factor in Drug Development Failures Source: Pelago Bioscience URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery Source: ResearchGate URL: [Link]

  • Title: Navigating Phase 1: Target Identification and Validation in Drug Discovery Source: Crown Bioscience Blog URL: [Link]

  • Title: Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: CETSA Source: Pär Nordlund Lab, Karolinska Institutet URL: [Link]

  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Kinobeads use immobilized kinase inhibitors as affinity reagents... Source: ResearchGate URL: [Link]

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers URL: [Link]

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]

Sources

A Comparative Guide to CMP-KDO Synthetase Inhibitors: Benchmarking 2-Deoxy-KDO Analogs Against Other Promising Classes

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against Gram-negative bacterial infections, the lipopolysaccharide (LPS) biosynthesis pathway presents a fertile ground for novel antibiotic development. Central to this pathway is the enzyme 3-deoxy-D-manno-octulosonate cytidylyltransferase, more commonly known as CMP-KDO synthetase (KdsB). This enzyme catalyzes the activation of 3-deoxy-D-manno-octulosonic acid (KDO) by cytidine triphosphate (CTP), a critical step for the integrity of the bacterial outer membrane.[1][2] Consequently, inhibition of KdsB represents a promising strategy for the development of new antibacterial agents.

This guide provides a comparative analysis of various inhibitors of CMP-KDO synthetase, with a particular focus on the well-characterized competitive inhibitor 2β-deoxy-KDO and its derivatives. We will delve into their mechanisms of action, present comparative inhibitory data, and provide detailed experimental protocols for assessing inhibitor efficacy.

The Central Role of CMP-KDO Synthetase in Bacterial Viability

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. Lipopolysaccharide (LPS) is the major component of the outer leaflet of this membrane.[3] The biosynthesis of the core region of LPS is initiated by the transfer of two KDO residues to lipid A. The formation of the precursor for this reaction, CMP-KDO, is catalyzed by CMP-KDO synthetase (KdsB).[1] The reaction involves the coupling of KDO to CTP to form CMP-KDO and pyrophosphate.[1] Given that a minimal LPS structure containing KDO is essential for the viability of most Gram-negative bacteria, KdsB is considered an attractive target for the development of novel antibacterial drugs.[1]

LPSSynthesis cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc LipidA_precursor Lipid A Precursor UDP_GlcNAc->LipidA_precursor LpxA, LpxC, LpxD, etc. LipidA_KDO Lipid A-KDO LipidA_precursor->LipidA_KDO KDO Transferase KDO KDO CMP_KDO CMP-KDO KDO->CMP_KDO CMP-KDO Synthetase (KdsB) CTP CTP CTP->CMP_KDO CMP_KDO->LipidA_KDO LPS_Core Complete LPS Core LipidA_KDO->LPS_Core Heptosyltransferases, etc. Outer_Membrane Outer Membrane Assembly LPS_Core->Outer_Membrane Lpt Pathway AssayWorkflow Start Reaction Mixture (KdsB, CTP, KDO, Inhibitor) PPi Pyrophosphate (PPi) Start->PPi KdsB reaction ATP ATP PPi->ATP Pyrophosphate-fructose-6-phosphate 1-phosphotransferase Pyruvate Pyruvate ATP->Pyruvate Pyruvate Kinase NADH NADH NAD NAD+ NADH->NAD coupled reaction Lactate Lactate Spectrophotometer Monitor Absorbance at 340 nm Lactate->Spectrophotometer Pyruvate->Lactate Lactate Dehydrogenase NAD->Spectrophotometer

Figure 2: Workflow for a continuous spectrophotometric assay for CMP-KDO synthetase activity.

Step-by-Step Protocol:

  • Prepare the Reaction Mixture: In a microplate well, combine the following components in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2):

    • CMP-KDO synthetase (e.g., 10 nM)

    • CTP (e.g., 0.5 mM)

    • KDO (at a concentration around its Km value)

    • The test inhibitor at various concentrations.

    • Coupling enzymes: pyruvate kinase and lactate dehydrogenase.

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Initiate the Reaction: Add KDO to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. The rate of NADH oxidation is proportional to the rate of PPi production and thus to the activity of CMP-KDO synthetase.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Discontinuous Assay (Eikonogen Reagent Assay)

This method measures the amount of inorganic pyrophosphate (PPi) released after a fixed incubation time.

Step-by-Step Protocol:

  • Reaction Setup: Prepare reaction mixtures as described for the continuous assay but without the coupling enzymes and NADH.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as the eikonogen reagent.

  • Color Development: Allow time for the color to develop. The eikonogen reagent reacts with PPi to produce a colored product.

  • Measure Absorbance: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

  • Quantification: Create a standard curve using known concentrations of PPi to determine the amount of PPi produced in each reaction.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. [4]

Conclusion and Future Directions

The development of potent and specific inhibitors of CMP-KDO synthetase remains a promising avenue for the discovery of novel antibiotics against Gram-negative bacteria. While 2-deoxy-KDO and its derivatives have provided a strong foundation for understanding the enzyme's active site and inhibition mechanisms, the challenge of achieving effective in vivo activity persists. Future research should focus on strategies to improve the cellular uptake of these inhibitors, potentially through the design of novel prodrugs or by exploring alternative chemical scaffolds. The exploration of quinoline-based compounds, while not yet directly linked to KdsB inhibition, may offer new avenues for inhibitor design, leveraging their known antibacterial properties. Continued efforts in medicinal chemistry, coupled with robust enzymatic and cellular screening, will be crucial in translating the potential of CMP-KDO synthetase inhibition into clinically effective therapeutics.

References

  • Adachi, H., Kondo, K., Kojima, F., Umezawa, Y., Ishino, K., Hotta, K., & Nishimura, Y. (2006). Synthesis and inhibitory activity of 8-substituted 2-deoxy-beta-KDO against CMP-KDO synthetase. Natural product research, 20(4), 361–370. [Link]

  • Jelakovic, S., & Schulz, G. E. (2003). Structure-based mechanism of CMP-2-keto-3-deoxymanno-octulonic acid synthetase: convergent evolution of a sugar-activating enzyme with DNA/RNA polymerases. The Journal of biological chemistry, 278(33), 30847–30855. [Link]

  • Coward, J. K., & Wu, F. Y. (1973). A continuous spectrophotometric assay for catechol-O-methyltransferase. Analytical biochemistry, 55(2), 406–410. [Link]

  • Strohmaier, H., Remler, P., Renner, W., & Högenauer, G. (1995). Expression of genes kdsA and kdsB involved in 3-deoxy-D-manno-octulosonic acid metabolism and biosynthesis of enterobacterial lipopolysaccharide is growth phase regulated primarily at the transcriptional level in Escherichia coli K-12. Journal of bacteriology, 177(15), 4480–4490. [Link]

  • Kojima, F., Adachi, H., Kondo, K., Umezawa, Y., Ishino, K., Hotta, K., & Nishimura, Y. (2004). Synergistic effect of CMP/KDO synthase inhibitors with antimicrobial agents on inhibition of production and release of Vero toxin by enterohaemorrhagic Escherichia coli O157:H7. Bioorganic & medicinal chemistry letters, 14(2), 467–470. [Link]

  • Fu, H. G., Li, Z. W., Hu, X. X., Si, S. Y., You, X. F., Tang, S., Wang, Y. X., & Song, D. Q. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 536. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., & Li, J. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC medicinal chemistry, 15(1), 169–176. [Link]

  • Taylor, C. T., & Kitos, P. A. (1973). A continuous spectrophotometric assay for catechol-O-methyltransferase. Analytical biochemistry, 55(2), 406–410. [Link]

  • Ripp, A., Ganesan, R., & Berti, P. J. (2020). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS chemical biology, 15(7), 1868–1877. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in drug design & discovery, 19(9), 834–845. [Link]

  • Oday, M. H., Al-Masoudi, W. A., & Al-Amiery, A. A. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • Weiss, M. S., & Mueller, U. (2019). A High-Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases. Chembiochem : a European journal of chemical biology, 20(24), 3021–3026. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Wu, H., & Chock, P. B. (2012). A continuous spectrophotometric assay for mitogen-activated protein kinase kinases. Analytical biochemistry, 421(1), 244–249. [Link]

  • Connolly, B. A., & Newman, P. C. (1992). Continuous spectrophotometric assay for restriction endonucleases using synthetic oligodeoxynucleotides and based on the hyperchromic effect. Analytical biochemistry, 204(1), 204–209. [Link]

  • Stockman, B. J., Kaur, A., Persaud, J. K., Mahmood, M., Thuilot, S. F., Emilcar, M. B., Canestrari, M., Gonzalez, J. A., Auletta, S., Sapojnikov, V., Caravan, W., & Muellers, S. N. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of visualized experiments : JoVE, (193), 10.3791/59928. [Link]

  • Shen, G. J., & Wong, C. H. (1995). CMP-KDO synthetase: overproduction and application to the synthesis of CMP-KDO and analogs. Bioorganic & medicinal chemistry, 3(3), 313–320. [Link]

  • Strohmaier, H., Remler, P., Renner, W., & Högenauer, G. (1995). Expression of genes kdsA and kdsB involved in 3-deoxy-D-manno-octulosonic acid metabolism and biosynthesis of enterobacterial lipopolysaccharide is growth phase regulated primarily at the transcriptional level in Escherichia coli K-12. Journal of bacteriology, 177(15), 4480–4490. [Link]

  • Bhardwaj, N., Choudhary, D., Pathania, A., Baranwal, S., & Kumar, P. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish journal of chemistry, 46(4), 1198–1213. [Link]

  • Finke, A., Jann, B., & Jann, K. (1991). Activity of CMP-2-keto-3-deoxyoctulosonic acid synthetase in Escherichia coli strains expressing the capsular K5 polysaccharide implication for K5 polysaccharide biosynthesis. Journal of bacteriology, 173(3), 1162–1167. [Link]

  • Asare, K. (2019, February 24). Quinoline Series: Synthesis. Open Lab Notebooks. [Link]

  • Gerasimova, A., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Anonymous. (n.d.). Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. [Link]

  • Wang, Y., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic chemistry, 88, 102899. [Link]

  • Vlase, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules (Basel, Switzerland), 29(5), 1085. [Link]

  • Rinaldo-Matthis, A., et al. (2011). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical biochemistry, 411(2), 221–228. [Link]

  • Adachi, H., Kondo, K., Kojima, F., Umezawa, Y., Ishino, K., Hotta, K., & Nishimura, Y. (2006). Synthesis and inhibitory activity of 8-substituted 2-deoxy-β-KDO against CMP-KDO synthetase. Natural Product Research, 20(4), 361-370. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-Quinolinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3][4] Among the diverse quinoline analogs, 2-Quinolinepropanoic acid derivatives are emerging as a promising class of molecules. However, their journey from promising hits to clinical candidates is contingent on a thorough understanding of their selectivity and potential off-target interactions. This guide provides a comprehensive framework for profiling the cross-reactivity of 2-Quinolinepropanoic acid derivatives, offering a comparative analysis supported by illustrative experimental data and detailed protocols.

The imperative for early and comprehensive safety pharmacology profiling cannot be overstated. Identifying undesirable off-target interactions during the initial phases of drug discovery is crucial for mitigating risks, predicting potential adverse drug reactions (ADRs), and ultimately selecting drug candidates with a higher probability of success.[5][6] This guide is designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies for a robust assessment of compound selectivity.

Comparative Selectivity Analysis of Representative 2-Quinolinepropanoic Acid Derivatives

To illustrate the process of cross-reactivity profiling, we present hypothetical, yet realistic, data for two representative 2-Quinolinepropanoic acid derivatives: Compound A and Compound B . This data is intended to demonstrate how subtle structural modifications can significantly impact the selectivity profile of a compound. The following tables summarize the inhibitory activity of these compounds against a panel of kinases, G protein-coupled receptors (GPCRs), and key safety-related targets.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)
Primary Target
Kinase X9592
Off-Target Kinase Panel
SRC6515
EGFR588
VEGFR2455
ABL17225
ROCK11210
CDK285
p38α1512
MEK152

Note: This data is illustrative and intended for educational purposes.

Observations:

  • Both compounds exhibit potent inhibition of the intended primary target, Kinase X.

  • Compound A demonstrates significant off-target activity against several tyrosine kinases, including SRC, EGFR, and ABL1. This polypharmacology could be beneficial or detrimental depending on the therapeutic context and requires further investigation.

  • Compound B , in contrast, displays a much cleaner selectivity profile, with minimal inhibition of the tested off-target kinases. This suggests that the structural modifications made to create Compound B from Compound A successfully mitigated the observed cross-reactivity.

Table 2: GPCR and Key Safety Target Profile (% Inhibition at 10 µM)

TargetCompound A (% Inhibition)Compound B (% Inhibition)
GPCR Panel
Adrenergic α1A485
Dopamine D2352
Serotonin 5-HT2A528
Muscarinic M1153
hERG Ion Channel 6210
CYP450 Isoforms
CYP3A47515
CYP2D6408
CYP2C9255

Note: This data is illustrative and intended for educational purposes.

Observations:

  • Compound A shows considerable interaction with several aminergic GPCRs, which could translate to central nervous system or cardiovascular side effects.[7]

  • Crucially, Compound A exhibits significant inhibition of the hERG channel, a major red flag for potential cardiotoxicity. It also shows strong inhibition of CYP3A4, indicating a high potential for drug-drug interactions.

  • Compound B demonstrates a markedly improved safety profile, with minimal activity against the tested GPCRs, the hERG channel, and key CYP450 enzymes.

Experimental Workflows and Protocols

A robust cross-reactivity assessment relies on a tiered and systematic screening approach. The following diagram illustrates a typical workflow for profiling a new chemical entity like a 2-Quinolinepropanoic acid derivative.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Primary Target Assay (e.g., Kinase X) B Broad Kinase Panel Screen (e.g., 44-target panel) A->B C Core Safety Panel (e.g., hERG, CYP3A4, key GPCRs) B->C D Extended Kinase Panel (e.g., >300 kinases) C->D E Comprehensive GPCR Panel D->E F Full CYP450 Inhibition & Induction Panel E->F G Ion Channel Panel F->G H In Vivo Toxicity Studies G->H I Clinical Trials H->I

Caption: A tiered approach to cross-reactivity profiling.

Protocol 1: Broad-Panel Kinase Profiling

Objective: To determine the inhibitory activity of a 2-Quinolinepropanoic acid derivative against a broad panel of protein kinases to assess its selectivity.

Methodology: A radiometric kinase assay is a common and robust method.

  • Compound Preparation: Serially dilute the test compound (e.g., Compound A or B) in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, combine the following in a reaction buffer:

    • The specific kinase to be tested.

    • The corresponding substrate peptide.

    • [γ-³³P]ATP.

    • The diluted test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This method directly measures the catalytic activity of the kinase and provides a quantitative measure of inhibition. The use of a broad panel allows for an unbiased assessment of selectivity across the kinome.

Protocol 2: GPCR Off-Target Screening

Objective: To evaluate the binding affinity of a 2-Quinolinepropanoic acid derivative to a panel of GPCRs commonly associated with adverse drug reactions.

Methodology: Radioligand binding assays are a standard for initial GPCR screening.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine:

    • The prepared cell membranes.

    • A specific radioligand for the target GPCR at a concentration near its Kd.

    • The test compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash the filter with cold buffer to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound compared to a control.

Rationale: This high-throughput method provides a direct measure of a compound's ability to compete with a known ligand for the GPCR binding site, indicating potential on- or off-target activity.

Protocol 3: hERG Channel Inhibition Assay

Objective: To assess the potential of a 2-Quinolinepropanoic acid derivative to inhibit the hERG potassium channel, a key indicator of cardiac arrhythmia risk.

Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel function.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Cell Seeding: Seed the cells onto the system's recording plate.

  • Whole-Cell Configuration: The system will automatically establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

  • Compound Application: Perfuse the cells with a vehicle control solution, followed by increasing concentrations of the test compound.

  • Data Acquisition and Analysis: Record the hERG current at each compound concentration. Calculate the percentage of current inhibition and determine the IC50 value.

G A HEK293-hERG Cells B Automated Patch-Clamp System A->B C Establish Whole-Cell Configuration B->C D Apply Voltage Protocol C->D E Record Baseline Current D->E F Apply Test Compound E->F G Record Post-Compound Current F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for hERG channel inhibition assay.

Rationale: Direct measurement of ion channel function provides the most physiologically relevant assessment of a compound's potential to cause QT prolongation and torsades de pointes.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a 2-Quinolinepropanoic acid derivative to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.

Methodology: A fluorescent-based assay using human liver microsomes is a common high-throughput method.

  • Reagent Preparation:

    • Prepare a reaction buffer containing human liver microsomes and a NADPH regenerating system.

    • Prepare a cocktail of fluorescent probe substrates specific for different CYP isoforms (e.g., CYP3A4, 2D6, 2C9).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Pre-incubation: Add the human liver microsome/NADPH regenerating system mixture and pre-incubate.

  • Reaction Initiation: Add the fluorescent probe substrate cocktail to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Reading: Read the fluorescence of the generated metabolites on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each CYP isoform and determine the IC50 values.

Rationale: Human liver microsomes contain a full complement of CYP enzymes, providing a relevant in vitro system to assess metabolic drug-drug interaction potential.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 2-Quinolinepropanoic acid derivatives is a critical, data-driven process that informs lead selection and optimization. As demonstrated by our illustrative comparison of Compound A and Compound B, minor structural changes can dramatically alter a compound's selectivity and safety profile. A systematic approach, employing a battery of in vitro assays, is essential for identifying potential liabilities early in the drug discovery pipeline.

The future of cross-reactivity profiling lies in the integration of in vitro data with in silico predictive models and phenotypic screening approaches. By combining these methodologies, we can build a more holistic understanding of a compound's biological activity and more accurately predict its in vivo behavior. For the promising class of 2-Quinolinepropanoic acid derivatives, a deep understanding of their selectivity landscape will be the key to unlocking their full therapeutic potential.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Vogt, I., et al. (2018). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Cell Chemical Biology. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • NIH. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Retrieved from [Link]

  • NIH. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved from [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • NIH. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • NIH. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • PubMed. (2020). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Retrieved from [Link]

  • NIH. (2019). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Quinolinepropanoic Acid Analogs in Preclinical Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical modulator of neuronal fate. This pathway, responsible for the majority of non-protein tryptophan metabolism, produces a cast of neuroactive compounds with often opposing effects. At the center of this delicate balance are two key 2-quinolinecarboxylic acid derivatives: the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN), and the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA). The inherent neurotoxicity of QUIN and the poor blood-brain barrier penetration of KYNA have spurred the development of synthetic KYNA analogs designed to offer enhanced therapeutic potential.

This guide provides a comparative analysis of KYNA and its promising synthetic analogs, with a focus on their performance in preclinical models of neurodegeneration. We will delve into the experimental data that underscores their neuroprotective efficacy, behavioral effects, and anti-inflammatory properties, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future therapeutic strategies.

The Dichotomy of the Kynurenine Pathway: Excitotoxicity vs. Neuroprotection

Quinolinic acid, a structural analog of the neurotransmitter glutamate, exerts its neurotoxic effects primarily through the overactivation of NMDA receptors. This leads to excessive calcium influx, triggering a cascade of detrimental downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis. This process, known as excitotoxicity, is a common pathological hallmark in a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.

In contrast, kynurenic acid acts as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby preventing its over-activation and conferring a neuroprotective effect. However, the therapeutic application of exogenous KYNA is limited by its high polarity, which restricts its ability to cross the blood-brain barrier. To overcome this limitation, several synthetic analogs have been developed, including SZR-72 and SZR-104, which have been engineered for improved central nervous system bioavailability.

Preclinical Models: Simulating Neurodegenerative Pathology

To evaluate the neuroprotective potential of these compounds, researchers rely on preclinical animal models that recapitulate key aspects of human neurodegenerative diseases. A widely used and well-characterized model is the direct intrastriatal injection of quinolinic acid in rodents. This model induces localized excitotoxic lesions that mimic the striatal atrophy and neuronal loss observed in Huntington's disease.

Behavioral assessments are crucial for evaluating the functional consequences of neuroprotection. The Rotarod test is employed to assess motor coordination and balance, while the Open Field test provides insights into locomotor activity and anxiety-like behaviors.

Comparative Efficacy in Preclinical Models

The following sections present a comparative analysis of the neuroprotective, behavioral, and anti-inflammatory effects of Kynurenic Acid and its synthetic analogs, SZR-72 and SZR-104, based on data from preclinical studies.

Neuroprotective Effects
CompoundPreclinical ModelKey Neuroprotective FindingsReference
Kynurenic Acid (KYNA) QUIN-induced striatal lesionsNeuroprotective when directly co-injected with QUIN.[1]([Link])
SZR-72 Huntington's disease (transgenic model)Prevents striatal atrophy and neuronal loss with systemic administration.[2]([Link])
SZR-104 Epilepsy (animal model)Exhibits potent immunosuppressive capabilities, reducing microglial activation.[3]([Link])
Behavioral Outcomes

Behavioral studies provide a functional readout of the neuroprotective efficacy of these compounds. In motor coordination tasks, KYNA itself can induce motor impairments at higher doses. In contrast, its analogs have been optimized to reduce these side effects while retaining their therapeutic benefits.

A study directly comparing KYNA with its analogs SZR-72 and SZR-73 (a closely related analog to SZR-104) in mice demonstrated that intracerebroventricular administration of KYNA induced significant ataxia in the rotarod test, whereas the analogs did not produce acute motor deficits[4].

In the open-field test, SZR-104 has been shown to increase horizontal exploratory activity at a low dose, while SZR-72 decreased vertical activity, suggesting distinct modulatory effects on spontaneous motor behavior[5].

CompoundBehavioral TestKey FindingsReference
Kynurenic Acid (KYNA) RotarodInduces significant ataxia at higher doses.[4]([Link])
SZR-72 RotarodDoes not induce acute motor deficits.[4]([Link])
SZR-72 Open FieldDecreases vertical activity at both low and high doses.[5]([Link])
SZR-104 Open FieldIncreases horizontal exploratory activity at low doses.[5]([Link])
Anti-inflammatory Properties

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of neurodegenerative diseases. Both KYNA and its analogs have demonstrated potent anti-inflammatory effects. In vitro studies using microglia-enriched cultures have shown that both KYNA and SZR-104 can reduce the production of pro-inflammatory chemokines like CXCL10 following an inflammatory challenge with lipopolysaccharide (LPS)[3][6].

CompoundIn Vitro ModelKey Anti-inflammatory FindingsReference
Kynurenic Acid (KYNA) LPS-stimulated microgliaReduces levels of the inflammatory marker CXCL10.[3]([Link]
SZR-104 LPS-stimulated microgliaEffectively reduces levels of the inflammatory marker CXCL10.[3]([Link]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling Pathway of Excitotoxicity and Neuroprotection

G cluster_excitotoxicity Excitotoxic Cascade cluster_neuroprotection Neuroprotective Intervention QUIN Quinolinic Acid (QUIN) NMDA_R NMDA Receptor QUIN->NMDA_R Agonist Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Ox_stress Oxidative Stress (↑ ROS) Ca_influx->Ox_stress Apoptosis Apoptosis Mito_dys->Apoptosis Ox_stress->Apoptosis KYNA_analogs Kynurenic Acid (KYNA) & Analogs (SZR-72, SZR-104) NMDA_R2 NMDA Receptor KYNA_analogs->NMDA_R2 Antagonist Block Blockade of Ca²⁺ Influx NMDA_R2->Block Neuroprotection Neuroprotection Block->Neuroprotection

Caption: QUIN-induced excitotoxicity and KYNA-mediated neuroprotection.

Experimental Workflow for Preclinical Evaluation

G cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_assessment Assessment Animal_model Rodent Model (e.g., Rat, Mouse) Surgery Stereotaxic Surgery: Intrastriatal QUIN Injection Animal_model->Surgery Vehicle Vehicle Control Surgery->Vehicle KYNA_analog KYNA Analog (e.g., SZR-72, SZR-104) Surgery->KYNA_analog Behavioral Behavioral Testing (Rotarod, Open Field) Vehicle->Behavioral KYNA_analog->Behavioral Histology Histological Analysis (Lesion Volume, Neuronal Count) Behavioral->Histology

Sources

A Researcher's Guide to Confirming the Mechanism of Action of a Novel 2-Quinolinepropanoic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from a promising "hit" to a viable therapeutic candidate is a rigorous one, demanding a comprehensive understanding of its mechanism of action (MoA). This guide provides a systematic, multi-faceted approach for researchers, scientists, and drug development professionals to elucidate the MoA of a novel 2-quinolinepropanoic acid derivative. Quinoline derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making a thorough mechanistic investigation paramount.[1][2][3][4]

This guide is structured to navigate the complexities of MoA elucidation, from initial target identification to in vivo validation, emphasizing the "why" behind each experimental choice and providing actionable protocols.

Part 1: Foundational Steps - Is There a Direct Target?

The initial and most critical step is to determine if the novel 2-quinolinepropanoic acid derivative exerts its effect through direct binding to a specific protein target. A battery of in vitro and in-cell techniques can be employed to answer this fundamental question.

Affinity-Based Target Identification

Affinity-based methods are a cornerstone of target deconvolution, leveraging the specific interaction between the compound and its protein target.[5][6][7]

Experimental Approach: Affinity Chromatography

This technique involves immobilizing the 2-quinolinepropanoic acid derivative onto a solid support (e.g., agarose beads) to create an "affinity matrix."[5][8][9] This matrix is then used as bait to "fish" for binding partners from a cell lysate.[8]

Protocol: Affinity Chromatography for Target Pull-Down

  • Probe Synthesis: Synthesize an analog of the 2-quinolinepropanoic acid derivative with a linker arm suitable for covalent attachment to the chromatography resin without compromising its biological activity. A photo-affinity probe can also be synthesized to enable covalent crosslinking upon UV exposure, capturing even weak or transient interactions.[10]

  • Matrix Preparation: Covalently couple the synthesized probe to activated agarose or magnetic beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if the compound shows anti-proliferative activity).

  • Incubation: Incubate the cell lysate with the affinity matrix to allow for binding of target proteins. Include a control matrix with no immobilized compound to identify non-specific binders.

  • Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Label-Free Target Identification Methods

While powerful, affinity chromatography requires chemical modification of the compound, which can sometimes alter its binding properties. Label-free methods circumvent this issue by using the unmodified compound.

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[11][12][13] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14][15]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells or cell lysates with the 2-quinolinepropanoic acid derivative at various concentrations. A vehicle-only control is essential.

  • Heat Challenge: Heat the treated samples across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the suspected target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.[12][15]

Data Presentation: Comparing Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound captures binding partners from a lysate.[8][9]Identifies a broad range of potential targets.Requires chemical modification of the compound; may identify non-specific binders.[16]
CETSA Ligand binding increases the thermal stability of the target protein.[11][14]Confirms direct target engagement in a cellular environment without compound modification.Requires a hypothesis of the target protein for antibody-based detection or advanced proteomics for unbiased screening.

Part 2: Characterizing the Interaction - How Does it Bind?

Once a direct target is identified and validated, the next step is to characterize the nature of the interaction. For enzymatic targets, this involves determining the mode of inhibition.

Experimental Approach: Enzyme Inhibition Assays

These assays are fundamental to understanding how a compound affects the catalytic activity of an enzyme.[17][18] The goal is to determine key parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[19]

Protocol: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified target enzyme, its substrate, and the 2-quinolinepropanoic acid derivative at various concentrations.[20]

  • Assay Setup: In a multi-well plate, combine the enzyme and a range of inhibitor concentrations. Include controls with no inhibitor (100% activity) and no enzyme (background).[20]

  • Pre-incubation: Allow the enzyme and inhibitor to incubate for a defined period to facilitate binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorescence).[18]

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition, repeat the assay with varying substrate concentrations.[19]

Part 3: Cellular Consequences - What is the Downstream Impact?

Identifying a direct target is only part of the story. It is crucial to understand how the interaction between the compound and its target translates into a cellular phenotype. This involves investigating the downstream signaling pathways affected by the compound.

Pathway Analysis using Reporter Gene Assays

Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways.[21][22][23] They work by placing the expression of a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by a transcription factor of interest.[22][24]

Experimental Approach: Dual-Luciferase Reporter Assay

This assay allows for the sensitive and quantitative assessment of changes in a specific signaling pathway's activity in response to treatment with the 2-quinolinepropanoic acid derivative.[25]

Protocol: Dual-Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with two plasmids: one containing the experimental reporter (e.g., firefly luciferase driven by a pathway-specific promoter) and a second plasmid containing a control reporter (e.g., Renilla luciferase driven by a constitutive promoter) for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of the 2-quinolinepropanoic acid derivative.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Sequentially measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Compare the normalized activity in treated cells to that in untreated cells to determine the effect of the compound on the signaling pathway.

Unbiased Profiling with Phosphoproteomics

Protein phosphorylation is a key mechanism in cellular signaling.[26] Phosphoproteomics, the large-scale study of protein phosphorylation, can provide an unbiased view of the signaling pathways modulated by the compound.[27][28][29]

Experimental Approach: Mass Spectrometry-Based Phosphoproteomics

This powerful technique allows for the identification and quantification of thousands of phosphorylation sites, revealing how the 2-quinolinepropanoic acid derivative alters the cellular signaling network.

Workflow: Phosphoproteomics Analysis

G CellCulture Cell Culture & Treatment (with 2-quinolinepropanoic acid derivative) CellLysis Cell Lysis & Protein Extraction CellCulture->CellLysis ProteinDigestion Protein Digestion (Trypsin) CellLysis->ProteinDigestion Phosphoenrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) ProteinDigestion->Phosphoenrichment LCMS LC-MS/MS Analysis Phosphoenrichment->LCMS DataAnalysis Data Analysis & Pathway Mapping LCMS->DataAnalysis

Caption: Workflow for phosphoproteomics-based pathway analysis.

Part 4: In Vivo Validation - Does it Work in a Living System?

The ultimate test of a compound's mechanism of action is its efficacy and target engagement in a living organism. In vivo studies are essential to bridge the gap between in vitro findings and potential clinical applications.[30][31][32]

Experimental Approach: Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Studies

These studies aim to understand how the drug is absorbed, distributed, metabolized, and excreted (PK), and to relate drug exposure to its biological effect (PD).[33] Efficacy studies in relevant disease models are crucial to demonstrate the therapeutic potential.[34]

Protocol: In Vivo Efficacy Study in a Xenograft Model (for anticancer activity)

  • Model Selection: Choose an appropriate animal model, such as immunocompromised mice bearing human tumor xenografts that express the target of interest.[33]

  • Dosing and Administration: Administer the 2-quinolinepropanoic acid derivative to the animals at various doses and schedules.

  • Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor efficacy of the compound.

  • Biomarker Analysis: At the end of the study, collect tumor and tissue samples to analyze target engagement and downstream pharmacodynamic biomarkers (e.g., phosphorylation status of a downstream protein) using techniques like immunohistochemistry or Western blotting.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

Logical Flow of MoA Confirmation

G Start Novel 2-Quinolinepropanoic Acid Derivative TargetID Target Identification (Affinity Chromatography, CETSA) Start->TargetID TargetValidation Target Validation (Enzyme Inhibition Assays) TargetID->TargetValidation PathwayAnalysis Cellular Pathway Analysis (Reporter Assays, Phosphoproteomics) TargetValidation->PathwayAnalysis InVivo In Vivo Validation (PK/PD, Efficacy Studies) PathwayAnalysis->InVivo MoA Confirmed Mechanism of Action InVivo->MoA

Caption: A systematic approach to confirming the mechanism of action.

Conclusion

Elucidating the mechanism of action of a novel 2-quinolinepropanoic acid derivative is a complex but essential process in drug discovery. By employing a combination of affinity-based and label-free target identification methods, characterizing the biochemical interaction, dissecting the downstream cellular consequences, and validating the findings in vivo, researchers can build a comprehensive and robust understanding of their compound. This systematic approach not only provides the necessary evidence for further development but also contributes valuable knowledge to the field, potentially paving the way for a new generation of targeted therapeutics.

References

  • Phosphoproteomics in Drug Discovery: Revealing Hidden P
  • MeSH terms. Drug Discovery, Drug Repositioning., Mass Spectrometry., Phosphoproteins / metabolism, Precision Medicine., Protein Array Analysis., Proteomics*. (URL: )
  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. (URL: )
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (URL: [Link])

  • The role of phospho-proteomics in drug discovery and development. (URL: )
  • Target Identification and Validation (Small Molecules) - University College London. (URL: [Link])

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (URL: [Link])

  • Affinity Chromatography - Creative Biolabs. (URL: [Link])

  • Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Affinity-based target identification for bioactive small molecules - RSC Publishing. (URL: [Link])

  • Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers and Drug Targets. (URL: [Link])

  • The Fall and Rise of in Vivo Pharmacology - PubMed. (URL: [Link])

  • Target Identification and Validation in Drug Discovery | Chemspace. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • Small molecule target identification using photo-affinity chromatography - PMC - NIH. (URL: [Link])

  • Reporter Assays - GeneBio Systems. (URL: [Link])

  • Introduction to Reporter Gene Assays - YouTube. (URL: [Link])

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Drug elucidation: invertebrate genetics sheds new light on the molecular targets of CNS drugs - PubMed Central. (URL: [Link])

  • In vivo Pharmacology - IRBM. (URL: [Link])

  • Gene reporter assays - BMG Labtech. (URL: [Link])

  • In vivo Pharmacology | Aurigene Pharmaceutical Services. (URL: [Link])

  • Efficacy Studies | In Vivo Pharmacology Services - WuXi Biologics. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

  • Identifying mechanism-of-action targets for drugs and probes - PMC - PubMed Central. (URL: [Link])

  • Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PubMed Central. (URL: [Link])

  • Accelerate drug discovery with AAALAC-certified in vivo pharmacology services - Nuvisan. (URL: [Link])

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: [Link])

  • The target landscape of clinical kinase drugs - PMC - NIH. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • Affinity chromatography - Wikipedia. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])

  • Revolutionizing Medicine: The Art and Science of Novel Drug Identification. (URL: [Link])

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (URL: [Link])

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: [Link])

  • Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • Biological activities of quinoline derivatives - PubMed. (URL: [Link])

Sources

A Comparative Guide to 2-Quinolinepropanoic Acid-Based PET Imaging Agents for Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) imaging has revolutionized the management of prostate cancer.[1][2][3][4] This guide provides an in-depth comparison of 2-Quinolinepropanoic acid-based PET imaging agents, with a primary focus on the widely studied [¹⁸F]PSMA-1007, against other leading PSMA-targeted radiotracers. We will delve into the underlying science, comparative performance data, and the practical implications for clinical and research applications.

The Central Role of PSMA in Prostate Cancer Imaging

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[3][5] This overexpression makes it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[3][6][7] PET imaging agents targeting PSMA are designed to bind with high affinity and specificity to these cancer cells, allowing for their precise localization and characterization within the body.[4][8]

The Emergence of 2-Quinolinepropanoic Acid-Based Ligands

The development of PSMA-targeted PET agents has seen a progression from Gallium-68 (⁶⁸Ga)-based tracers to Fluorine-18 (¹⁸F)-based counterparts. The longer half-life of ¹⁸F (approximately 110 minutes) compared to ⁶⁸Ga (about 68 minutes) offers logistical advantages, including centralized production and distribution, as well as the potential for delayed imaging protocols.[9][10][11]

Within the ¹⁸F-labeled family, ligands based on a 2-Quinolinepropanoic acid scaffold have garnered significant attention. One of the most prominent examples is [¹⁸F]PSMA-1007. The quinoline core is a lipophilic functional spacer designed to optimize the pharmacokinetic properties of the tracer.[12]

Comparative Performance Analysis: [¹⁸F]PSMA-1007 vs. Other Key Tracers

The selection of a PSMA PET tracer is a critical decision that can significantly impact diagnostic accuracy and patient management. Here, we compare the performance of [¹⁸F]PSMA-1007 with the gold standard [⁶⁸Ga]Ga-PSMA-11 and another widely used ¹⁸F-labeled tracer, [¹⁸F]DCFPyL.

Performance Metric [¹⁸F]PSMA-1007 [⁶⁸Ga]Ga-PSMA-11 [¹⁸F]DCFPyL
Radionuclide Half-life ~110 minutes~68 minutes~110 minutes
Primary Excretion Route Predominantly hepatobiliary[9][13]RenalRenal
Detection Rate at Low PSA (<0.5 ng/mL) Superior, up to 84%[9]Lower, around 68%[9]Similar to [⁶⁸Ga]Ga-PSMA-11[13]
Pelvic Lesion Visualization Improved due to low urinary excretion[9][13]Can be challenging due to bladder activityReduced urinary interference compared to [⁶⁸Ga]Ga-PSMA-11[9]
Benign Bone Uptake Higher incidence of false positives[9][13][14]Lower incidenceLower incidence
Tumor-to-Background Ratio High SUVmax enhances nodal and micrometastatic detection[9]GoodHigh
Logistical Flexibility High (centralized production)Lower (requires on-site generator)High (centralized production)

Key Insights from the Comparison:

  • Superior Detection at Low PSA Levels: [¹⁸F]PSMA-1007 has demonstrated a superior ability to detect lesions in patients with very low PSA levels, a critical advantage in early biochemical recurrence.[9]

  • Advantage in Pelvic Imaging: The predominantly hepatobiliary clearance of [¹⁸F]PSMA-1007 results in minimal urinary radioactivity, significantly improving the visualization of local recurrences and lymph node metastases in the pelvic region.[9][13]

  • The Challenge of Unspecific Bone Uptake: A notable limitation of [¹⁸F]PSMA-1007 is its higher uptake in benign bone lesions, which can lead to false-positive findings and requires careful interpretation by experienced readers.[9][13][14]

  • Logistical Advantages of ¹⁸F-labeling: Both [¹⁸F]PSMA-1007 and [¹⁸F]DCFPyL offer significant logistical benefits over [⁶⁸Ga]Ga-PSMA-11 due to the longer half-life of ¹⁸F, allowing for distribution to centers without a cyclotron.[9]

Experimental Protocols: A Guide to Preclinical and Clinical Evaluation

The robust evaluation of any new PET imaging agent is paramount. Below are standardized protocols for key experiments.

The synthesis of ¹⁸F-labeled quinoline-based PSMA ligands typically involves a multi-step process.

Radiosynthesis_Workflow cluster_synthesis Automated Synthesis Module start [¹⁸F]Fluoride Production (Cyclotron) trap Anion Exchange Cartridge Trapping start->trap 1. Trapping elute Elution with K₂CO₃/Kryptofix 2.2.2 trap->elute 2. Elution dry Azeotropic Drying elute->dry 3. Drying precursor Precursor Addition (e.g., PSMA-1007 precursor) dry->precursor 4. Precursor labeling Nucleophilic Substitution (Heating) precursor->labeling 5. Labeling deprotection Acid/Base Hydrolysis (if necessary) labeling->deprotection 6. Deprotection purification Semi-preparative HPLC deprotection->purification 7. Purification formulation Sterile Filtration & Formulation purification->formulation 8. Formulation qc Quality Control formulation->qc 9. QC

Caption: Automated radiosynthesis workflow for [¹⁸F]PSMA-1007.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Production: Produced via a cyclotron.

  • Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropic Drying: The mixture is dried by azeotropic distillation with acetonitrile.

  • Radiolabeling: The precursor molecule is added, and the reaction is heated to facilitate nucleophilic substitution.

  • Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The purified fraction is formulated in a physiologically compatible solution and passed through a sterile filter.

  • Quality Control: The final product undergoes rigorous quality control, including tests for radiochemical purity, identity, pH, and sterility.[14]

Determining the binding affinity of the ligand to its target is a critical early step.

Methodology:

  • Cell Culture: LNCaP prostate cancer cells, which endogenously express PSMA, are cultured to confluence.

  • Competitive Binding: Cells are incubated with a known concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1072) and increasing concentrations of the non-radiolabeled 2-quinolinepropanoic acid-based compound.

  • Washing and Lysis: After incubation, the cells are washed to remove unbound ligand and then lysed.

  • Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated and used to determine the Ki (inhibition constant). A lower Ki value indicates higher binding affinity.[12]

This protocol assesses the in vivo performance of the imaging agent.

PET_Workflow cluster_invivo In Vivo Evaluation tumor_model Establish Tumor Xenograft (e.g., LNCaP in nude mice) tracer_injection Intravenous Injection of Radiotracer tumor_model->tracer_injection 1. Model Ready pet_scan Dynamic/Static PET/CT Scans at multiple time points tracer_injection->pet_scan 2. Imaging biodistribution Ex Vivo Biodistribution (Organ Harvesting & Counting) pet_scan->biodistribution 3. Tissue Analysis data_analysis Image Reconstruction & Quantification (%ID/g) biodistribution->data_analysis 4. Quantification

Sources

A Technical Guide to the Structure-Activity Relationship of the 2-Quinolinepropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 2-quinolinepropanoic acid scaffold, a promising framework for the development of novel therapeutic agents. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to equip researchers with the knowledge to rationally design more potent and selective drug candidates.

The 2-Quinolinepropanoic Acid Scaffold: An Overview of Biological Potential

Derivatives of the quinoline scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a propanoic acid moiety at the 2-position of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. While comprehensive SAR studies specifically focused on the 2-quinolinepropanoic acid scaffold are still emerging, research on closely related quinoline carboxylic acids provides valuable insights into the therapeutic potential of this class of compounds.

Studies have shown that quinoline-2-carboxylic acid exhibits significant cytotoxicity against certain cancer cell lines.[3] For instance, it has been identified as a notable inhibitor of mammary MCF7 and cervical HeLa cancer cell growth.[3] Furthermore, related quinoline carboxylic acids have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[4][5] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through strategic structural modifications.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 2-quinolinepropanoic acid derivatives is intricately linked to the nature and position of substituents on both the quinoline ring and the propanoic acid side chain. Understanding these relationships is paramount for optimizing potency and selectivity.

Influence of Substituents on the Quinoline Ring

Substituents on the quinoline core play a critical role in modulating the biological activity of 2-quinolinepropanoic acid analogs.

  • Position 4: The nature of the substituent at the 4-position significantly impacts activity. For instance, in a series of ethyl 2-(quinolin-4-yl)propanoates, the presence of a chlorine atom at this position was found to be crucial for potent antimicrobial activity against Helicobacter pylori.[6]

  • Positions 6 and 8: Modifications at the 6 and 8 positions of the quinoline ring have been shown to influence anticancer activity in related quinoline scaffolds. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system, thereby affecting interactions with biological targets.

The Role of the Propanoic Acid Side Chain

The propanoic acid moiety is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic profile of the molecule.

  • Carboxylic Acid Functionality: The carboxylic acid group is often crucial for activity, potentially acting as a key binding motif to the target protein. Its ability to form hydrogen bonds and electrostatic interactions can be critical for anchoring the molecule in the active site.

  • Chain Length and Chirality: While specific studies on the propanoic acid chain of this scaffold are limited, research on related structures suggests that the length and stereochemistry of the alkyl-carboxylic acid side chain can significantly impact potency and selectivity. For example, in other classes of enzyme inhibitors, the chirality of an α-substituted propanoic acid can be a determining factor for biological activity.

The following diagram illustrates the key structural features of the 2-quinolinepropanoic acid scaffold that are critical for its biological activity.

SAR_Summary cluster_0 2-Quinolinepropanoic Acid Scaffold cluster_1 Key Modification Points & SAR Insights Scaffold Quinoline_Ring Quinoline Ring Substitutions: - Position 4: Critical for antimicrobial activity. - Positions 6 & 8: Modulate anticancer effects. Scaffold->Quinoline_Ring Propanoic_Acid Propanoic Acid Side Chain: - Carboxylic Acid: Often essential for target binding. - Chain Length/Chirality: Potential to influence potency and selectivity. Scaffold->Propanoic_Acid

Caption: Key SAR points for the 2-quinolinepropanoic acid scaffold.

Comparative Analysis of Biological Activity

To provide a clearer understanding of the therapeutic potential of this scaffold, the following table summarizes the biological activity of representative 2-quinolinepropanoic acid derivatives and closely related analogs from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound IDScaffoldR GroupsBiological ActivityAssayIC₅₀ (µM)Reference
1 2-Quinolinepropanoic acid ethyl ester7-ClAntimicrobialH. pylori growth inhibition< 0.1[6]
2 2-Quinolinepropanoic acid ethyl ester6-NO₂AntimicrobialH. pylori growth inhibition0.2[6]
3 Quinoline-2-carboxylic acid-AnticancerHeLa cell cytotoxicitySignificant[3]
4 Quinoline-2-carboxylic acid-AnticancerMCF7 cell cytotoxicityRemarkable[3]
5 Quinoline-4-carboxylic acid analog-Anti-inflammatoryLPS-induced NO production in RAW264.7 cellsAppreciable[4]

Experimental Protocols

General Synthesis of Ethyl 2-(Quinolin-2-yl)propanoate Derivatives

The following protocol is adapted from established methods for the synthesis of related quinoline derivatives and provides a general procedure for the preparation of ethyl 2-(quinolin-2-yl)propanoate analogs.[6] This synthetic route allows for the introduction of various substituents on the quinoline ring, enabling the exploration of the SAR.

Step 1: Synthesis of 4-Hydroxyquinolines (Gould-Jacobs Reaction)

  • A mixture of a substituted aniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110 °C for 2 hours.

  • The resulting anilinodiester is added portion-wise to refluxing diphenyl ether.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Upon cooling, the precipitated 4-hydroxyquinoline is collected by filtration, washed with petroleum ether, and dried.

Step 2: Synthesis of 4-Chloroquinolines

  • The 4-hydroxyquinoline (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting 4-chloroquinoline is extracted with chloroform, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 3: Synthesis of Ethyl 2-(Quinolin-4-yl)propanoate

  • Sodium hydride (60% dispersion in mineral oil, 3 equivalents) is added portion-wise to a stirred solution of diethyl methylmalonate (3 equivalents) in dry dimethylformamide (DMF).

  • After the initial exothermic reaction subsides, the 4-chloroquinoline (1 equivalent) is added.

  • The reaction mixture is refluxed for 24 hours.

  • The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-(quinolin-4-yl)propanoate.

Synthesis_Workflow Start Substituted Aniline + Diethyl 2-(ethoxymethylene)malonate Step1 Gould-Jacobs Reaction (Heat, Diphenyl Ether) Start->Step1 Intermediate1 4-Hydroxyquinoline Derivative Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloroquinoline Derivative Step2->Intermediate2 Step3 Nucleophilic Substitution (Diethyl methylmalonate, NaH, DMF) Intermediate2->Step3 Product Ethyl 2-(Quinolin-4-yl)propanoate Step3->Product

Caption: General synthetic workflow for ethyl 2-(quinolin-4-yl)propanoates.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of 2-quinolinepropanoic acid derivatives against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF7) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The 2-quinolinepropanoic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The available data, primarily from related quinoline carboxylic acids, highlights the potential of this class of compounds in anticancer and antimicrobial applications. Key SAR insights indicate that substitutions on the quinoline ring, particularly at the 4-position, and the integrity of the carboxylic acid moiety are critical for biological activity.

Future research should focus on a more systematic exploration of the SAR of the 2-quinolinepropanoic acid scaffold. This includes the synthesis and evaluation of a broader range of derivatives with diverse substitutions on the quinoline ring and modifications to the propanoic acid side chain, such as varying its length, introducing chirality, and exploring different bioisosteres for the carboxylic acid group. Such studies, coupled with mechanistic investigations and in vivo evaluations, will be crucial for unlocking the full therapeutic potential of this promising scaffold.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflamm
  • The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. BenchChem.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Biological activities of quinoline deriv
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
  • Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI.

Sources

A Researcher's Guide to Validating the Specificity of 2-Quinolinepropanoic Acid as a Fluorescent Zinc Probe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection of intracellular zinc (Zn²⁺) is paramount to unraveling its complex roles in cellular signaling, enzyme function, and disease pathogenesis. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying labile zinc pools within living cells. Among these, 2-Quinolinepropanoic acid, the active form of the popular probe Zinquin ethyl ester, has been widely employed. However, ensuring the specificity of any fluorescent probe is not merely a preliminary step but a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, experience-driven comparison of 2-Quinolinepropanoic acid with other common zinc probes and furnishes detailed protocols for its specificity validation.

Understanding the Probe: Mechanism of Action and Key Considerations

2-Quinolinepropanoic acid, often referred to as Zinquin acid, is a fluorescent sensor that operates on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the probe exhibits minimal fluorescence. Upon binding to Zn²⁺, the complex's rigidity increases, leading to a significant enhancement in its fluorescence quantum yield.[1] The commercially available Zinquin ethyl ester is a cell-permeable precursor that, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeable 2-Quinolinepropanoic acid, effectively trapping the probe within the cytosol.[2][3]

A critical consideration when using quinoline-based probes like 2-Quinolinepropanoic acid is their potential to form ternary complexes with zinc that is already bound to proteins (Probe-Zn²⁺-Protein).[3][4] This means the observed fluorescence may not solely represent the truly "free" or labile zinc pool, but also zinc associated with certain proteins. This understanding is crucial for the accurate interpretation of experimental results and underscores the necessity of thorough validation.

Comparative Analysis of Common Zinc Probes

The selection of a fluorescent zinc probe should be guided by its specific photophysical properties and its performance in a biological context. Below is a comparison of 2-Quinolinepropanoic acid (Zinquin acid) with other widely used zinc probes.

Property2-Quinolinepropanoic acid (Zinquin acid)ZinPyr-1 (ZP-1)FluoZin-3 (FZ-3)
Excitation Max (nm) ~365[5]~492~494
Emission Max (nm) ~490[5]~527~518
Dissociation Constant (Kd) for Zn²⁺ Not definitively reported, but binds Zn²⁺ several orders of magnitude more strongly than TSQ[3]~0.7 nM~8.9 nM
Quantum Yield (Φf) of Zn²⁺ Complex Not definitively reported~0.67Data not available
Selectivity Good selectivity for Zn²⁺. Shows some response to Cd²⁺. Fluorescence is quenched by Cu²⁺ and Co²⁺.[6]High selectivity for Zn²⁺ over other biologically relevant cations.High selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺.
Cell Permeability The ethyl ester precursor is cell-permeable; the acid form is not.[2][3]The AM ester form is cell-permeable.The AM ester form is cell-permeable.
Key Considerations Forms ternary complexes with zinc-binding proteins, potentially reporting on both labile and protein-associated zinc.[3][4]High affinity may lead to saturation in environments with higher zinc concentrations.Lower affinity makes it suitable for detecting higher zinc concentrations.

Experimental Validation of Specificity: A Step-by-Step Approach

The following protocols are designed to provide a robust framework for validating the specificity of 2-Quinolinepropanoic acid in your experimental system.

In Vitro Specificity Testing

This experiment assesses the probe's response to various metal ions in a cell-free system.

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis prep_probe Prepare 2-Quinolinepropanoic acid stock solution (e.g., 1 mM in DMSO) add_probe Add probe to each well (final concentration e.g., 1-10 µM) prep_probe->add_probe prep_metals Prepare stock solutions of various metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂, MnCl₂, CaCl₂, MgCl₂) in ultrapure water add_metals Add different metal ions to respective wells (final concentration e.g., 10-100 µM) prep_metals->add_metals prep_buffer Prepare a working buffer (e.g., 50 mM HEPES, pH 7.4) add_buffer Add buffer to a 96-well plate prep_buffer->add_buffer add_buffer->add_probe add_probe->add_metals incubate Incubate briefly at room temperature, protected from light add_metals->incubate read_fluorescence Measure fluorescence using a plate reader (Ex/Em ~365/490 nm) incubate->read_fluorescence compare Compare fluorescence intensity in the presence of different metal ions read_fluorescence->compare

Caption: Workflow for in vitro metal ion specificity testing.

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 2-Quinolinepropanoic acid in high-quality, anhydrous DMSO.

    • Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂, MnCl₂, CaCl₂, MgCl₂) in ultrapure water.

    • Prepare a working buffer (e.g., 50 mM HEPES, pH 7.4).

  • Experimental Setup:

    • In a 96-well black microplate, add the working buffer to each well.

    • Add the 2-Quinolinepropanoic acid stock solution to each well to a final concentration of 1-10 µM.

    • To designated wells, add the different metal salt stock solutions to a final concentration of 10-100 µM. Include a "no metal" control.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-Quinolinepropanoic acid (~365 nm and ~490 nm, respectively).

    • Compare the fluorescence intensity of the wells containing different metal ions to the well containing only Zn²⁺. A highly specific probe will show a significant fluorescence increase only in the presence of Zn²⁺.

Intracellular Specificity Validation

This set of experiments validates the probe's specificity within the complex environment of a living cell.

G cluster_cell_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Treatments cluster_imaging Imaging plate_cells Plate cells on a suitable imaging dish or plate culture Culture cells to desired confluency plate_cells->culture load_probe Incubate cells with Zinquin ethyl ester (e.g., 5-25 µM for 30 min at 37°C) culture->load_probe wash_cells Wash cells with buffer to remove excess probe load_probe->wash_cells treat_zn Positive Control: Add a Zn²⁺ ionophore (e.g., pyrithione) with ZnCl₂ wash_cells->treat_zn treat_chelator Negative Control: Add a membrane-permeable Zn²⁺ chelator (e.g., TPEN) wash_cells->treat_chelator treat_other_ions Interference Test: Add ionophores for other metals (e.g., ionomycin for Ca²⁺) wash_cells->treat_other_ions acquire_images Acquire fluorescence images using a microscope (Ex/Em ~365/490 nm) treat_zn->acquire_images treat_chelator->acquire_images treat_other_ions->acquire_images

Caption: Workflow for intracellular zinc probe specificity validation.

Protocol:

  • Cell Preparation and Probe Loading:

    • Plate your cells of interest on a glass-bottom imaging dish or multi-well plate and culture them to the desired confluency.

    • Prepare a working solution of Zinquin ethyl ester (the cell-permeable precursor) in a suitable buffer or culture medium. A final concentration of 5-25 µM is a good starting point, but this should be optimized for your cell type.

    • Incubate the cells with the Zinquin ethyl ester solution for 30 minutes at 37°C, protected from light.[7]

    • Wash the cells 2-3 times with a warm physiological buffer (e.g., HBSS) to remove any extracellular probe.[7]

  • Specificity Controls:

    • Positive Control: To confirm the probe responds to an increase in intracellular Zn²⁺, treat the loaded cells with a Zn²⁺ ionophore like pyrithione (e.g., 1-5 µM) in the presence of a low concentration of extracellular ZnCl₂ (e.g., 10-50 µM). A significant increase in fluorescence should be observed.

    • Negative Control: To confirm that the fluorescence is dependent on Zn²⁺, treat the loaded cells with a membrane-permeable, high-affinity Zn²⁺ chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) (e.g., 5-10 µM).[8] A significant decrease in fluorescence should be observed.

    • Interference Test: To assess interference from other biologically relevant cations, treat the loaded cells with ionophores that increase the intracellular concentration of other ions. For example, use ionomycin to increase intracellular Ca²⁺. A specific zinc probe should not show a significant change in fluorescence under these conditions.

  • Imaging and Analysis:

    • Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for 2-Quinolinepropanoic acid (excitation ~365 nm, emission ~490 nm).

    • Quantify the mean fluorescence intensity of the cells under each condition.

Interpreting the Data: Beyond the Fluorescence Signal

A successful validation will demonstrate a robust and reversible fluorescence signal that is highly selective for Zn²⁺. However, it is crucial to remember the potential for 2-Quinolinepropanoic acid to interact with protein-bound zinc.[3] Therefore, changes in fluorescence may reflect alterations in the accessibility of zinc from these protein pools, in addition to changes in the free labile zinc concentration. Correlative studies using other analytical techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) on cell lysates, can provide complementary information on total cellular zinc content.

Conclusion

2-Quinolinepropanoic acid is a valuable tool for the visualization of intracellular zinc. However, its utility is contingent upon a thorough understanding of its properties and a rigorous validation of its specificity in the context of your specific experimental model. By following the comparative analysis and detailed protocols outlined in this guide, researchers can confidently employ this probe, ensuring the generation of reliable and reproducible data that will advance our understanding of the intricate roles of zinc in biology and disease.

References

  • Nowakowski, A. B., & Petering, D. H. (2011). Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution. Inorganic chemistry, 50(20), 10124–10133. [Link]

  • Meeusen, J. C., & Nowakowski, A. B. (2010). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic chemistry, 49(7), 3149–3157. [Link]

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent sensors for measuring metal ions in living systems. Chemical reviews, 114(8), 4564–4601. [Link]

  • Hidalgo, J., Aschner, M., Zatta, P., & Vasák, M. (2007). Roles of the metallothionein family of proteins. Pure and applied chemistry, 79(12), 2309-2342.
  • Kim, H., Kang, J., Kim, K. B., Song, E. J., & Kim, C. (2014). A highly selective quinoline-based fluorescent sensor for Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883–887. [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Small-molecule fluorescent sensors for investigating zinc metalloneurochemistry. Accounts of chemical research, 42(1), 193–203. [Link]

  • Coyle, P., Philcox, J. C., Carey, L. C., & Rofe, A. M. (1994). Measurement of zinc in hepatocytes by using a fluorescent probe, Zinquin: relationship to metallothionein and intracellular zinc. The Biochemical journal, 303(Pt 3), 781–786. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Equilibrium dissociation constant (Kd). [Link]

  • Vinkenborg, J. L., Nicolson, T. J., & Merkx, M. (2012). Organelle-level labile Zn2+ mapping based on targetable fluorescent sensors. ACS chemical biology, 7(3), 573–580. [Link]

  • ResearchGate. (n.d.). Effect of zinc on zinquin fluorescence. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Krezel, A., & Maret, W. (2017). Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications. Journal of inorganic biochemistry, 177, 258–265. [Link]

  • Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555–6562. [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Szymański, J., & Radecka, H. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemosensors, 10(9), 374. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. [Link]

  • Krężel, A., & Maret, W. (2021). From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites. Metallomics, 13(5), mfab025. [Link]

  • Wikipedia. (n.d.). Dissociation constant. [Link]

  • Zhang, Y., & Lippard, S. J. (2015). Fluorescent zinc(ii) thione and selone complexes for light-emitting applications. Dalton transactions (Cambridge, England : 2003), 44(44), 19163–19166. [Link]

  • Pourayoubi, M., Saneei, A., & Fadaei, F. (2021). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. RSC advances, 11(63), 39931–39943. [Link]

  • ResearchGate. (n.d.). Apparent dissociation constants of selected zinc ligands. [Link]

  • Haase, H., & Rink, L. (2020). Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer. Biological trace element research, 199(8), 3163–3168. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. [Link]

  • Resch-Genger, U., Rurack, K., & Spieles, M. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-43). Springer, Berlin, Heidelberg. [Link]

  • Gaither, L. A., & Eide, D. J. (2001). Detecting and minimizing zinc contamination in physiological solutions. BioTechniques, 31(4), 742–750. [Link]

  • Lee, S., & Lippard, S. J. (2019). Imaging intracellular zinc by stimulated Raman scattering microscopy with a small molecule vibrational probe. Chemical science, 10(40), 9276–9281. [Link]

  • Luo, X., Wang, Y., Zhang, Y., James, T. D., & Qian, Y. (2024). Imaging of zinc ions across diverse biological samples with a quinoline-based tris(2-pyridylmethyl)amine fluorescent probe. Talanta, 272, 127267. [Link]

  • National Institutes of Health. (2024). Strategies for Inducing and Validating Zinc Deficiency and Zinc Repletion. [Link]

  • ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. [Link]

Sources

Head-to-head comparison of different synthetic routes for 2-Quinolinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinolinepropanoic acid is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable production of this building block is therefore of paramount importance to the drug development pipeline. This guide provides a detailed, head-to-head comparison of three distinct synthetic strategies for the preparation of 2-Quinolinepropanoic acid: the classical Doebner-von Miller reaction, the Combes quinoline synthesis, and modern palladium-catalyzed cross-coupling reactions. Each route is critically evaluated based on its mechanistic underpinnings, experimental protocol, scalability, cost-effectiveness, and environmental impact, providing researchers and drug development professionals with the necessary insights to make informed strategic decisions.

Introduction: The Strategic Importance of 2-Quinolinepropanoic Acid

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmaceuticals and biologically active natural products. Its presence is associated with a broad spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. 2-Quinolinepropanoic acid, featuring a carboxylic acid functional group at the 2-position, is a particularly versatile intermediate. This functional handle allows for further molecular elaboration, enabling the construction of more complex and potent drug candidates. Consequently, the selection of an optimal synthetic route to this key intermediate is a critical consideration in any drug discovery and development program.

Comparative Analysis of Synthetic Routes

This guide will provide an in-depth analysis of the following three primary synthetic routes to 2-Quinolinepropanoic acid:

  • Route 1: The Doebner-von Miller Reaction followed by Oxidation

  • Route 2: The Combes Quinoline Synthesis followed by Functionalization

  • Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Route 1: The Doebner-von Miller Reaction followed by Oxidation

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, valued for its use of readily available starting materials and its long history of successful application.[1] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1] To arrive at 2-Quinolinepropanoic acid via this route, a two-step sequence is typically employed: the initial formation of a 2-alkylquinoline followed by its oxidation.

Mechanistic Insights

The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound under acidic conditions. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration and subsequent oxidation to furnish the aromatic quinoline ring.[1][2]

doebner_von_miller cluster_step1 Doebner-von Miller Reaction cluster_step2 Oxidation Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct + H+ CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline - H2O Alkylquinoline 2-Alkylquinoline Dihydroquinoline->Alkylquinoline Oxidation FinalProduct 2-Quinolinepropanoic Acid Alkylquinoline->FinalProduct Oxidant Oxidizing Agent (e.g., KMnO4) combes_synthesis cluster_step1 Combes Synthesis cluster_step2 Functionalization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine BetaDiketone β-Diketone BetaDiketone->Enamine CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate H+ cat. Cyclization Methylquinoline 2-Methylquinoline CyclizedIntermediate->Methylquinoline - H2O FunctionalizationSteps Multi-step Functionalization Methylquinoline->FunctionalizationSteps FinalProduct 2-Quinolinepropanoic Acid FunctionalizationSteps->FinalProduct palladium_coupling Haloquinoline 2-Haloquinoline CoupledProduct Coupled Product Haloquinoline->CoupledProduct CouplingPartner Acrylic Acid Derivative CouplingPartner->CoupledProduct PdCatalyst Pd(0) Catalyst PdCatalyst->CoupledProduct Heck Coupling FinalProduct 2-Quinolinepropanoic Acid CoupledProduct->FinalProduct Hydrolysis (if needed)

Sources

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Quinolinepropanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind these protocols, grounded in established safety and regulatory standards.

Understanding the Hazard Profile of 2-Quinolinepropanoic Acid

Key considerations:

  • Toxicity: Assume potential for harm upon ingestion, skin contact, or inhalation, based on the quinoline moiety.[1]

  • Acidity: The carboxylic acid group requires neutralization as a key step in disposal.[5][6][7]

  • Environmental Hazard: Heterocyclic compounds can be persistent in the environment if not disposed of correctly.[8]

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling 2-Quinolinepropanoic acid.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRecommended when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated.

Step-by-Step Disposal of 2-Quinolinepropanoic Acid Waste

The proper disposal of 2-Quinolinepropanoic acid waste is contingent on the quantity and form of the waste (solid, liquid, or contaminated materials).

Disposal of Small Quantities (Residual Amounts)

For residual amounts of 2-Quinolinepropanoic acid, such as residue in empty containers, the following procedure should be followed:

  • Rinsing: Triple rinse the container with a suitable solvent in which 2-Quinolinepropanoic acid is soluble (e.g., ethanol, methanol, or DMSO).

  • Collection of Rinsate: The rinsate should be collected and treated as hazardous waste. Do not discharge down the drain.

  • Container Disposal: Once thoroughly rinsed, the container can be disposed of as non-hazardous waste, or in accordance with your institution's specific guidelines for chemical containers.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of 2-Quinolinepropanoic acid, as well as materials significantly contaminated with it (e.g., spill cleanup materials, contaminated gloves), must be disposed of as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect solid 2-Quinolinepropanoic acid and contaminated solids (e.g., absorbent pads, gloves) in a clearly labeled, dedicated hazardous waste container.[9] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: Collect solutions of 2-Quinolinepropanoic acid in a labeled, leak-proof hazardous waste container.

  • Waste Segregation: The Critical Step

    • Acidic Waste Stream: 2-Quinolinepropanoic acid waste must be segregated as an organic acid waste .[3][4]

    • Incompatibility: Never mix organic acid waste with bases, oxidizing agents, or inorganic acids in the same container to prevent violent reactions, heat generation, or the release of toxic gases.[3][10]

  • Neutralization (for aqueous solutions):

    • Before final disposal by a licensed waste management company, aqueous solutions of 2-Quinolinepropanoic acid should be neutralized. This is a critical step to reduce the corrosive hazard.

    • Procedure: While stirring, slowly add a weak base, such as sodium bicarbonate or soda ash, to the acidic solution until the pH is between 6 and 8.[5][7][11] This process should be conducted in a fume hood, as it may generate carbon dioxide gas.

    • The neutralized solution should still be collected as hazardous waste due to the potential toxicity of the quinoline moiety.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("2-Quinolinepropanoic acid"), and the associated hazards (e.g., "Toxic," "Corrosive").

    • Store the sealed waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Emergency Spill Response Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Small Spills (Manageable by trained personnel)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[12]

  • Neutralization (for liquid spills): Sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, starting from the outside and working inwards.[11][13]

  • Absorption: Once neutralized, absorb the material with an inert absorbent.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][12]

  • Decontamination: Decontaminate the spill area with a mild detergent and water.[9][14] Collect the decontamination liquid as hazardous waste.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.

Large Spills

For large spills that are beyond the capacity of laboratory personnel to handle safely:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to contain any vapors.

  • Alert Authorities: Notify your institution's EHS and, if necessary, emergency services. Provide them with the identity of the spilled material.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Quinolinepropanoic acid.

start Generation of 2-Quinolinepropanoic Acid Waste waste_type Determine Waste Type start->waste_type solid Solid Waste or Contaminated Materials waste_type->solid Solid liquid Liquid Waste (Aqueous Solution) waste_type->liquid Liquid collect_solid Collect in Labeled HDPE Container solid->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid->collect_liquid segregate Segregate as 'Organic Acid Waste' collect_solid->segregate neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 collect_liquid->neutralize neutralize->segregate store Store in Satellite Accumulation Area segregate->store pickup Arrange for EHS Waste Pickup store->pickup

Caption: Disposal workflow for 2-Quinolinepropanoic acid.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for any chemicals used in your processes.

References

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Greenflow. [Link]

  • BW Water. Acid Waste Neutralisation (AWN) Treatment System. BW Water. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • Wastech Controls & Engineering. Neutralization Chemicals. Wastech. [Link]

  • Dickerson, B. W., & Brooks, R. M. (1950). Neutralization of Acid Wastes. Industrial & Engineering Chemistry, 42(4), 599-605. [Link]

  • Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Water & Wastewater. [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Washington State University. Standard Operating Procedure for Organic Acids. WSU. [Link]

  • Boston College. I have a chemical spill in the lab, what should I do? BC Knowledge for Employees. [Link]

  • Salisbury University. Segregation of Waste Chemicals. Salisbury University. [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. WVU Environmental Health & Safety. [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet Quinoline. ScienceLab.com. [Link]

  • Clarkson University. Chemical Spill Procedures. Clarkson University. [Link]

  • TRADESAFE. (2024, December 18). How to Clean Up Acid Spill: Expert Guide & Tips. TRADESAFE. [Link]

  • University of Pennsylvania. Guidelines for Segregating and Combining Chemical Wastes into Containers. UPenn EHRS. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Quinolinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. 2-Quinolinepropanoic acid, a member of the quinoline derivative family, presents a specific set of handling challenges that necessitate a robust and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to empower you, the researcher, with the knowledge to work safely and effectively.

Our philosophy is that a safety protocol is a self-validating system. Each step, from selecting the right gloves to establishing an emergency plan, is interconnected, creating a multi-layered defense against chemical exposure.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the potential hazards. While specific toxicological data for 2-Quinolinepropanoic acid may be limited, the known risks associated with its parent structure, quinoline, and related carboxylic acids provide a strong basis for a conservative safety approach. The primary threats are irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Hazard Profile and Exposure Routes

Hazard Type Route of Exposure Potential Effects & Rationale
Skin Irritation Dermal Contact Quinoline derivatives can cause skin inflammation on contact.[1] Organic acids can disrupt the skin's natural barrier. Prolonged exposure or contact with compromised skin (e.g., cuts, abrasions) increases the risk of systemic absorption.[1]
Eye Damage Ocular Contact The compound, as a powder or in solution, can cause serious eye irritation or damage.[1][3] The mucous membranes of the eyes are highly sensitive to chemical irritants.
Respiratory Irritation Inhalation Inhaling the fine powder can irritate the respiratory system.[1][2] This is particularly concerning for individuals with pre-existing respiratory conditions.[1] Long-term exposure to respiratory irritants can lead to more severe airway diseases.
Ingestion Hazard Oral While not the primary laboratory risk, accidental ingestion may be harmful.[2]

| Combustion Hazard | Fire/High Heat | Like many organic compounds, fine dust clouds can be flammable.[1] Combustion produces hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4] |

The Core Armamentarium: Selecting Your PPE

The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific task and the physical form of the chemical. The following table outlines the essential PPE for handling 2-Quinolinepropanoic acid, grounded in authoritative standards.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose & Justification
Hand Protection Nitrile or Neoprene Gloves Provides a crucial barrier against dermal contact.[5] Nitrile offers excellent resistance to a wide range of chemicals, including many organic acids and heterocyclic compounds, while also providing good puncture resistance.[6][7] Always inspect gloves for degradation or punctures before use.
Primary Eye Protection Chemical Splash Goggles Essential for protecting the eyes from airborne powder and accidental splashes from solutions.[5][7] Standard safety glasses do not provide a sufficient seal and are inadequate.
Body Protection 100% Cotton Laboratory Coat Protects skin and personal clothing from contamination.[5][8] Cotton is preferred as it is less likely to melt and adhere to the skin than synthetic fibers in the event of a fire.
Secondary Protection (Task-Dependent) Chemical-Resistant Apron & Face Shield Apron: Recommended when handling larger quantities (>1L) or when there is a significant risk of splashing.[7] Face Shield: Must be worn over chemical splash goggles during procedures with a high risk of splashes, such as when working with larger volumes or during vigorous mixing.[6][7]

| Respiratory Protection (Task-Dependent) | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | N95: For handling the solid, powdered form to prevent inhalation of dust, especially when weighing or transferring outside of a fume hood.[5][7] Cartridge Respirator: Required when handling solutions that may generate vapors, particularly if heated or used in a poorly ventilated area.[5][6] |

Operational Protocol: A Step-by-Step Safety Workflow

Adherence to a strict, sequential protocol ensures that safety measures are integrated into the entire experimental process, from preparation to disposal.

Step 1: Preparation and Area Setup
  • Designated Area: All work involving 2-Quinolinepropanoic acid, particularly the handling of its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment Check: Before beginning, confirm the location and operational readiness of the nearest safety shower and eyewash station.[8]

  • Donning PPE: Put on your PPE in the following order: laboratory coat, then chemical splash goggles, and finally, gloves. This sequence ensures that potentially contaminated gloves do not touch your face or eyes.

Step 2: Handling the Compound
  • Weighing (Solid): When weighing the powdered compound, do so within the fume hood. If a fume hood is not feasible for this specific task, an N95 respirator is mandatory.[5][7] Use weigh boats and spatulas dedicated to this chemical to avoid cross-contamination.

  • Dissolving (Solution Preparation): Add the solid 2-Quinolinepropanoic acid to the solvent slowly to prevent splashing.[5] If the solvent is volatile or the process involves heating, remain within the fume hood.

  • Running Reactions: Always keep the sash of the fume hood at the lowest practical height. Use appropriate shielding for reactions that have the potential to splash.[7]

Step 3: Cleanup and Disposal
  • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the chemical must be decontaminated with an appropriate solvent before standard washing.[5]

  • Waste Management: All solid and liquid waste containing 2-Quinolinepropanoic acid is to be treated as hazardous waste.

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.[5]

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, properly labeled hazardous liquid waste container. Do not pour quinoline derivatives down the drain.[9]

  • Doffing PPE: Remove PPE in an order that minimizes contamination: remove the outer layer of gloves first (if double-gloving), followed by the chemical-resistant apron (if used), laboratory coat, face shield, and goggles. Remove the final pair of gloves last, turning them inside out as you remove them. Wash hands thoroughly with soap and water immediately after.

The following workflow diagram provides a visual decision-making guide for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow PPE Selection Workflow for 2-Quinolinepropanoic Acid cluster_prep Preparation Phase cluster_ppe_add Additional PPE cluster_action Execution Phase start Start Task Involving 2-Quinolinepropanoic Acid base_ppe Don Core PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles start->base_ppe is_solid Handling Solid (Powder)? base_ppe->is_solid is_splash_risk High Splash Risk or Large Volume? is_solid->is_splash_risk No (Solution) add_n95 Add N95 Respirator is_solid->add_n95 Yes is_vapor_risk Vapor or Aerosol Risk? is_splash_risk->is_vapor_risk No add_shield Add Face Shield & Chemical Apron is_splash_risk->add_shield Yes add_cartridge Work in Fume Hood or Use Cartridge Respirator is_vapor_risk->add_cartridge Yes proceed Proceed with Task is_vapor_risk->proceed No add_n95->is_splash_risk add_shield->is_vapor_risk add_cartridge->proceed

Caption: A step-by-step workflow for selecting appropriate PPE.

By internalizing this comprehensive approach—understanding the hazards, selecting the correct equipment, and adhering to a strict operational protocol—you build a culture of safety that protects not only yourself but your entire research team. This diligence ensures that your focus can remain where it matters most: on achieving the next scientific breakthrough.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities.
  • Auburn University Business and Administration. Personal Protective Equipment.
  • Chemical Thinking Laboratory. (2021, April 30). Organic Safety Video. YouTube.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Santa Cruz Biotechnology. 2-Quinoxalinecarboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). Propionic Acid Safety Data Sheet.
  • Thermo Fisher Scientific. Quinoline Safety Data Sheet.
  • Cayman Chemical. (2025, July 2). Quinolinic Acid Safety Data Sheet.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • Sigma-Aldrich. (2025, July 8). Quinine Safety Data Sheet.
  • Fisher Scientific. Quinoline-3-carboxylic acid Safety Data Sheet.
  • Wikipedia. Quinoline.
  • CDH Fine Chemical. QUINOLINIC ACID CAS NO 89-00-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Quinolinepropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Quinolinepropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.